molecular formula C12H18N2 B3227317 2,6-Dimethyl-3-(piperidin-4-yl)pyridine CAS No. 1260871-08-6

2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Cat. No.: B3227317
CAS No.: 1260871-08-6
M. Wt: 190.28
InChI Key: FLWYAMYUKPRFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-3-(piperidin-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-3-(piperidin-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWYAMYUKPRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Dimethyl-3-(piperidin-4-yl)pyridine CAS 1260871-08-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1260871-08-6 | Strategic Intermediate for Epigenetic & Kinase Modulator Design

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of targeted small-molecule therapeutics. Its structural motif—a 2,6-disubstituted pyridine linked to a saturated piperidine ring—serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) .

This scaffold is particularly prominent in the development of EZH2 (Enhancer of Zeste Homolog 2) inhibitors and Cholesterol 24-Hydroxylase (CH24H) inhibitors . The 2,6-dimethyl substitution pattern on the pyridine ring is known to enforce atropisomerism or restricted rotation in complex ligands, a property exploited to lock bioactive conformations in enzyme pockets (e.g., in the optimization of Tazemetostat analogs).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is most stable and commercially available as its dihydrochloride salt (CAS 2244085-62-7), which offers improved crystallinity and shelf-life compared to the hygroscopic free base.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 1260871-08-6 (Free Base) / 2244085-62-7 (2HCl Salt)
IUPAC Name 2,6-Dimethyl-3-(piperidin-4-yl)pyridine
Molecular Formula C₁₂H₁₈N₂ (Free Base)
Molecular Weight 190.29 g/mol (Free Base) / 263.21 g/mol (2HCl)
Physical State Off-white to pale yellow solid (HCl salt)
Solubility Soluble in Water, DMSO, Methanol (Salt form)
LogP (Calc) ~2.5 - 3.0 (Free Base)
pKa (Calc) ~9.8 (Piperidine NH), ~5.6 (Pyridine N)
Storage Hygroscopic.[1][2][3][4][5] Store at 2–8°C under inert atmosphere (Ar/N₂).

Synthetic Architecture & Methodology

The industrial synthesis of CAS 1260871-08-6 typically avoids direct ring construction (Hantzsch synthesis) due to regioselectivity challenges. Instead, a modular cross-coupling approach is preferred, ensuring high purity and scalability.

Core Synthetic Pathway (Suzuki-Miyaura Strategy)

This route utilizes a palladium-catalyzed coupling between a halogenated pyridine and a metallated tetrahydropyridine, followed by reduction.

Step 1: Cross-Coupling [6]

  • Reactants: 3-Bromo-2,6-dimethylpyridine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Conditions: Base (K₂CO₃ or Cs₂CO₃), Dioxane/Water, 90°C.

  • Mechanism: The 2,6-dimethyl groups provide steric bulk, preventing catalyst poisoning but requiring higher temperatures for oxidative addition.

Step 2: Hydrogenation & Reduction

  • Reagent: H₂ (1 atm to 50 psi), Pd/C (10% w/w).

  • Solvent: Methanol or Ethanol.

  • Outcome: Reduces the internal alkene of the tetrahydropyridine to the saturated piperidine.

Step 3: Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Product: Yields the dihydrochloride salt of the target molecule.

Visualization of Synthetic Logic

SynthesisPath Start 3-Bromo-2,6- dimethylpyridine Intermediate Coupling Intermediate (Alkene) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Boronate N-Boc-Tetrahydropyridine Boronate Boronate->Intermediate Reduced N-Boc-Piperidine Precursor Intermediate->Reduced Hydrogenation H2, Pd/C Target TARGET: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (2HCl Salt) Reduced->Target Acid Deprotection HCl/Dioxane

Figure 1: Modular synthetic pathway utilizing Suzuki coupling followed by catalytic hydrogenation.

Applications in Drug Discovery[11]

Epigenetic Modulation (EZH2 Inhibitors)

The 2,6-dimethylpyridine motif is a "privileged structure" in the design of EZH2 inhibitors (e.g., analogs of Tazemetostat ).

  • Mechanism: The methyl groups at positions 2 and 6 create steric clash with the biaryl linker, forcing the molecule into a non-planar conformation. This "twist" is often required to fit into the specific hydrophobic pocket of the EZH2 histone methyltransferase.

  • Role of Piperidine: The piperidine ring acts as a solubilizing group and a vector to project amine-linked tails into the solvent-exposed region of the enzyme, improving pharmacokinetic (PK) properties.

CNS Targets (CH24H Inhibition)

Research indicates that 3-piperidinyl pyridine derivatives are potent scaffolds for inhibiting Cholesterol 24-Hydroxylase (CH24H) [1].

  • Therapeutic Relevance: CH24H is a key enzyme in brain cholesterol metabolism. Inhibitors are investigated for treating epilepsy and neurodegenerative diseases.

  • Binding Mode: The basic nitrogen of the piperidine often forms a critical hydrogen bond or salt bridge with aspartate or glutamate residues within the enzyme's active site.

Handling & Analytical Standards

Storage & Stability[7]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or sealed under nitrogen/argon at 2–8°C.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Long-term stock solutions should be stored at -20°C.

Analytical Validation (Self-Check)

To verify the identity of CAS 1260871-08-6 in the lab, look for these signature NMR signals:

  • Pyridine Methyls: Two distinct singlets (or one integrating for 6H if symmetric environment, though usually distinct due to 3-substitution) around 2.4–2.6 ppm .

  • Pyridine Proton: Aromatic singlet (or coupled doublet) around 6.8–7.2 ppm (C5-H) and 7.2–7.5 ppm (C4-H).

  • Piperidine Methines: A multiplet around 2.8–3.2 ppm (depending on salt form) corresponding to the protons alpha to the nitrogen.

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines (Related Synthetic Methodology). Google Patents, US6624307B1.

  • 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride Product Data. ChemScene.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Researcher.Life.

Sources

Chemical Structure of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , a critical heterocyclic scaffold used in modern medicinal chemistry.[1][2] It details the structural properties, synthetic pathways, and pharmaceutical relevance of this compound, designed for researchers and drug development professionals.[1][2]

Technical Guide & Pharmacophore Analysis[1][2]

Executive Technical Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7 for dihydrochloride salt) is a bifunctional heterocyclic building block.[1][2] It features an electron-deficient pyridine ring substituted with electron-donating methyl groups at the


-positions (2,[1][2]6) and a saturated, basic piperidine  ring at the 

-position (3).[1][2]

This specific substitution pattern is highly strategic in drug design:

  • Metabolic Stability: The 2,6-dimethyl groups block the most metabolically vulnerable sites on the pyridine ring (oxidation by CYP450 often occurs at the

    
    -position).[1]
    
  • Basicity Modulation: The molecule contains two basic nitrogen centers with distinct

    
     values, allowing for tunable solubility and binding interactions.[1][2]
    
  • Conformational Control: The steric bulk of the 2-methyl group restricts the rotation of the piperidine ring, potentially locking the molecule into a bioactive conformation.[1][2]

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of two distinct ring systems linked by a single C-C bond (


).[2]
  • Pyridine Core (Aromatic): The 2,6-dimethyl substitution creates a "lutidine-like" steric environment.[1][2] While the methyl groups are electron-donating (increasing electron density on the ring), they sterically hinder the pyridine nitrogen, reducing its nucleophilicity compared to unsubstituted pyridine.[1][2]

  • Piperidine Ring (Aliphatic): Attached at the C4 position, this ring acts as a secondary amine.[1][2] It typically adopts a chair conformation to minimize torsional strain.[2]

Electronic Properties & Basicity

The molecule exhibits dual basicity, crucial for salt formation and receptor binding.[1][2]

CenterTypeApprox.

(Conj. Acid)
Characteristics
Piperidine N (NH) Secondary Amine (

)
10.5 – 11.0 Highly basic; primary site for protonation and salt formation (e.g., HCl salts).[1][2]
Pyridine N (=N-) Aromatic Amine (

)
6.7 – 7.0 Moderately basic (elevated by +I effect of methyls), but sterically hindered.[1][2]
Visualization of Structural Logic

The following diagram illustrates the connectivity and key functional regions.

StructureAnalysis cluster_properties Pharmacological Impact Pyridine Pyridine Ring (Electron Deficient) Methyls 2,6-Dimethyl Groups (Metabolic Block / Steric Bulk) Pyridine->Methyls Substitution Linker C3-C4 Bond (Rotatable Linker) Pyridine->Linker Attachment Metab Increased Metabolic Stability Methyls->Metab Piperidine Piperidine Ring (Solubilizing / Basic Tail) Solubility High Aqueous Solubility Piperidine->Solubility Linker->Piperidine Connects

Figure 1: Structural dissection of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine highlighting functional roles of each moiety.[1]

Synthetic Methodologies

The synthesis of this scaffold must address the challenge of coupling an aromatic ring with a saturated heterocycle while maintaining regioselectivity.[2]

Primary Route: Suzuki-Miyaura Cross-Coupling

This is the preferred modern route due to its modularity and high yields.[1][2] It involves coupling a halogenated lutidine with a protected piperidine boronate.[2]

Protocol:

  • Starting Materials: 3-Bromo-2,6-dimethylpyridine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.[1][2]

  • Catalyst:

    
     or 
    
    
    
    .[2]
  • Base/Solvent:

    
     or 
    
    
    
    in Dioxane/Water.[2]
  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).[2]

SynthesisRoute SM1 3-Bromo-2,6-dimethylpyridine Coupling Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Coupling SM2 N-Boc-Piperidine-4-boronate SM2->Coupling Intermediate Intermediate: N-Boc-2,6-dimethyl-3-(piperidin-4-yl)pyridine Coupling->Intermediate Deprotection Step 2: Acidic Deprotection HCl/Dioxane or TFA Intermediate->Deprotection Product Final Product: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Deprotection->Product

Figure 2: Step-wise synthesis via Suzuki-Miyaura coupling.

Alternative Route: Reduction of Bipyridyl Precursor

Historically used before efficient


-

coupling became standard.[2]
  • Precursor: 2,6-Dimethyl-3-(pyridin-4-yl)pyridine (synthesized via Hantzsch or Negishi coupling).[1][2]

  • Reduction: Catalytic hydrogenation (

    
    , 
    
    
    
    or
    
    
    ) in acidic media.[2]
    • Note: This requires careful control to reduce the pyridine ring at position 3 (which becomes the piperidine) without reducing the 2,6-dimethylpyridine ring.[1][2] The 2,6-dimethylpyridine ring is more resistant to reduction due to steric hindrance and electron density, making this route viable but less selective than Route 3.1.[1][2]

Analytical Characterization

For verification of the chemical structure, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Data (Predicted)

H NMR (400 MHz, DMSO-

):
  • Aromatic Protons: Two doublets or a singlet (if overlapping) around

    
     6.9 – 7.1 ppm (Pyridine H-4, H-5).[1][2]
    
  • Methyl Groups: Two distinct singlets around ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     2.4 – 2.6 ppm.[2][3] The methyl at C2 may be slightly downfield due to proximity to the piperidine ring.[2]
    
  • Piperidine Methines/Methylenes:

    • 
       3.0 – 3.4 ppm (m, 2H, N-CH
      
      
      
      ).[1][2]
    • 
       2.6 – 2.8 ppm (m, 2H, N-CH
      
      
      
      ).[1][2]
    • 
       2.8 – 3.0 ppm (m, 1H, C4-H, benzylic-like).[1][2]
      
    • 
       1.6 – 1.9 ppm (m, 4H, C3/C5-H).[1][2]
      

C NMR (100 MHz, DMSO-

):
  • Pyridine Carbons: ~157 ppm (C2/C6), ~135 ppm (C3), ~120 ppm (C4/C5).[1][2]

  • Piperidine Carbons: ~46 ppm (C2/C6), ~36 ppm (C3/C5), ~34 ppm (C4).[1][2]

  • Methyl Carbons: ~22-24 ppm.[2]

Mass Spectrometry[1][2]
  • ESI-MS:

    
     peak at 191.15  (Calculated for 
    
    
    
    ).[2]

Pharmaceutical Relevance

Pharmacophore Utility

This scaffold is frequently observed in Kinase Inhibitors and CNS-active agents .[1][2]

  • Cholesterol 24-Hydroxylase (CH24H) Inhibitors: The scaffold serves as a core linker, where the piperidine nitrogen interacts with Asp/Glu residues in the active site, and the pyridine ring provides rigid spacing.[1][2]

  • ALK/ROS1 Inhibitors: Analogues of Crizotinib utilize similar piperidine-pyridine bridges to span the ATP-binding pocket and the solvent front.[1][2]

Metabolic Advantages

The 2,6-dimethyl motif is a classic medicinal chemistry tactic ("Metabolic Blocking").[1][2]

  • Problem: Pyridines are prone to N-oxidation or oxidation at the

    
    -carbon (C2/C6) by aldehyde oxidase or CYP450.
    
  • Solution: Methyl substitution at C2/C6 physically blocks these sites, significantly extending the half-life (

    
    ) of the drug candidate.[1][2]
    

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 132274758 (Related Analogue).[2] National Center for Biotechnology Information.[2] Link

    • ChemScene Product Data: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride.[1][2]Link[1][2]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2]

    • Patent EP3666757A1:[1][2][4] "Process for preparing a piperidin-4-one."[1][2][4] (Describes related piperidine-pyridine synthesis logic). Link

  • Pharmaceutical Application (CH24H Inhibitors)

    • Takeda Pharmaceutical Company.[2][5] "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." ACS Medicinal Chemistry Letters. Link

  • General Pyridine Chemistry

    • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Authoritative text on Pyridine/Piperidine reactivity).

Sources

2,6-Dimethyl-3-(piperidin-4-yl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine [1][2]

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a bidentate heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure." Its architecture combines a planar, electron-deficient pyridine core with a flexible, aliphatic piperidine ring. This duality allows the molecule to function as a versatile pharmacophore, capable of engaging in both


-

stacking interactions (via the pyridine) and hydrogen bonding or ionic interactions (via the secondary amine of the piperidine).

It is primarily employed as a key intermediate in the synthesis of Cholesterol 24-Hydroxylase (CH24H) inhibitors , kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Physicochemical Specifications

The following data represents the core parameters for the free base form. Researchers handling the dihydrochloride salt should adjust for the added mass of two HCl equivalents.

ParameterValueTechnical Note
Molecular Formula C₁₂H₁₈N₂ Free base form.
Molecular Weight 190.29 g/mol Monoisotopic mass: 190.1470.
CAS Number 2244085-62-7 Often cited as the dihydrochloride salt (HCl salt MW: ~263.21).[2]
Appearance Off-white to pale yellow solidHygroscopic in salt form.
pKa (Calculated) ~9.8 (Piperidine N), ~6.7 (Pyridine N)The piperidine nitrogen is the primary basic center.
LogP ~1.9 - 2.1Moderate lipophilicity, suitable for CNS penetration.
Solubility Soluble in MeOH, DMSO, dilute acidPoor water solubility as free base; high as HCl salt.

Synthetic Methodology: The "Suzuki-Reduction" Protocol

The most robust route for synthesizing 2,6-Dimethyl-3-(piperidin-4-yl)pyridine avoids direct ring construction, favoring a modular coupling approach. This ensures regioselectivity and high yields.

Phase 1: Cross-Coupling (Suzuki-Miyaura)

Objective: Link the pyridine and piperidine rings via a C-C bond.

  • Reagents: 3-Bromo-2,6-dimethylpyridine (Electrophile) + tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Nucleophile).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base/Solvent: K₂CO₃ (3 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12 hours under N₂.

Phase 2: Hydrogenation & Deprotection

Objective: Saturate the piperidine ring and remove the Boc protecting group.

  • Step A (Reduction): The coupled intermediate (tetrahydropyridine derivative) is dissolved in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30-50 psi H₂ for 4-6 hours.

  • Step B (Deprotection): Filter catalyst. Add 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo to yield the dihydrochloride salt.

Visualized Workflow (DOT)

SynthesisPath Precursor1 3-Bromo-2,6- dimethylpyridine Intermediate Coupled Intermediate (Unsaturated) Precursor1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Precursor2 N-Boc-Tetrahydropyridine Boronate Ester Precursor2->Intermediate Reduced N-Boc-Piperidine Derivative Intermediate->Reduced Hydrogenation H2, Pd/C Final 2,6-Dimethyl-3- (piperidin-4-yl)pyridine (HCl Salt) Reduced->Final Deprotection HCl/Dioxane

Figure 1: Modular synthesis pathway via Suzuki-Miyaura coupling followed by catalytic hydrogenation.

Structural Biology & Pharmacophore Logic

This molecule is not merely a linker; it is a "scaffold hop" alternative to biphenyl or biaryl systems.

  • The Pyridine Core (Head): The 2,6-dimethyl substitution pattern creates steric bulk (atropisomerism potential if further substituted) and modulates the basicity of the pyridine nitrogen, making it less likely to coordinate tightly with metabolizing enzymes (CYP450), thus improving metabolic stability.

  • The Piperidine Ring (Tail): Provides a solubilizing basic amine and a saturated, puckered ring geometry (chair conformation). This allows the molecule to explore 3D space perpendicular to the pyridine plane, crucial for fitting into deep hydrophobic pockets in enzymes like CH24H or Kinases .

Mechanism of Interaction Diagram

Pharmacophore Pyridine Pyridine Ring (Pi-Stacking Domain) Target Biological Target (e.g., CH24H / Kinase) Pyridine->Target Pi-Pi / Pi-Cation Interaction Methyls 2,6-Dimethyl Groups (Steric Shield / Hydrophobic) Methyls->Target Hydrophobic Pocket Fill Piperidine Piperidine Ring (3D Space Filler) Piperidine->Pyridine Attached at C3 Piperidine->Target Shape Complementarity Amine Secondary Amine (NH) (H-Bond Donor/Acceptor) Amine->Target Ionic Bond (Asp/Glu residues)

Figure 2: Pharmacophore mapping illustrating the dual-mode binding capability of the scaffold.

Applications in Drug Discovery

  • Cholesterol 24-Hydroxylase (CH24H) Inhibitors: This scaffold has been identified in literature as a potent core for inhibiting CH24H, a brain-specific enzyme involved in cholesterol homeostasis. Inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.

  • Kinase Inhibition: The pyridine-piperidine motif is a classic "hinge-binder" mimic. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the piperidine extends into the solvent-exposed region or the ribose pocket.

References

  • ChemScene. (2024). 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride Product Data. Retrieved from [2]

  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 2,6-dimethyl-3-(piperidin-4-yl)pyridine.[1][2] National Library of Medicine. Retrieved from

Sources

The Biological Activity and Medicinal Chemistry of 3-Substituted Pyridine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 3-substituted pyridine-piperidine scaffold is a highly privileged structural motif in modern medicinal chemistry. By combining the electron-deficient aromaticity of a pyridine ring with the basic, saturated, and highly flexible piperidine heterocycle, this scaffold provides an optimal spatial geometry for interacting with diverse biological targets. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological activity of these scaffolds, focusing on their roles in neuropharmacology, epigenetic modulation, and antimicrobial development.

Structural Rationale: The "Privileged" 3-Substituted Motif

The architectural brilliance of the 3-substituted pyridine-piperidine hybrid lies in its precise spatial arrangement. Why is the 3-position critical?

In computational and structure-activity relationship (SAR) studies, the 3-substituted pyridine conforms perfectly to the distance-based pharmacophore model required for specific receptor binding, such as the α4β2 nicotinic acetylcholine receptor (nAChR)[1]. Shifting the piperidine appendage to the 2- or 4-position fundamentally alters the vector of the nitrogen lone pairs and the inter-nitrogen distance. This spatial disruption prevents the simultaneous hydrogen bonding and


 stacking required to anchor the molecule within deep protein binding pockets[2].

Furthermore, the basicity of the piperidine nitrogen (pKa ~10-11) ensures it is predominantly protonated at physiological pH, allowing it to act as a robust hydrogen bond donor, while the pyridine nitrogen (pKa ~5.2) remains unprotonated, acting as a hydrogen bond acceptor.

Pharmacophore A 3-Substituted Pyridine-Piperidine Scaffold B Pyridine Ring (H-Bond Acceptor / π-π Stacking) A->B C Piperidine Ring (Protonated H-Bond Donor) A->C D 3-Position Linkage (Optimal Spatial Geometry) A->D E E B->E Interacts with FAD / Aromatic Residues F F C->F Anchors to Aspartate/Glutamate G G D->G Dictates Target Specificity

Caption: Pharmacophore logic of the 3-substituted pyridine-piperidine scaffold.

Key Biological Targets and Mechanisms of Action

Neuropharmacology: Nicotinic Acetylcholine Receptors (nAChRs)

The natural alkaloid anabasine (3-(piperidin-2-yl)pyridine) is a classic example of this scaffold. Anabasine acts as a partial to full agonist at central nervous system nAChRs, specifically the α4β2 and α7 subtypes[3][4].

Mechanism of Action: Anabasine binds to the orthosteric neurotransmitter-binding site of the AChR. The protonated piperidine nitrogen forms a cation-


 interaction with conserved tryptophan residues in the receptor, while the pyridine nitrogen accepts a hydrogen bond from the backbone. Studies on mutated receptors (e.g., αG153 mutations) demonstrate that anabasine provides nearly as much binding energy as the endogenous neurotransmitter acetylcholine, though its larger ring size compared to nicotine (which contains a pyrrolidine ring) modulates its efficacy and receptor subtype selectivity[3][5]. Stereochemistry is also a critical determinant; the (S)-enantiomer typically exhibits higher potency than the (R)-enantiomer[3].
Epigenetic Modulation: Lysine Specific Demethylase 1 (LSD1)

Beyond neuropharmacology, the scaffold has been successfully adapted for epigenetic targets. The compound 3-(piperidin-4-ylmethoxy)pyridine is a potent structural motif for LSD1 inhibitors[2].

Mechanism of Action: LSD1 regulates gene expression by demethylating histone H3K4. In the catalytic pocket, the protonated piperidine amino group forms a critical, charge-reinforced hydrogen bond with the Asp555 residue. Simultaneously, the pyridine ring engages in favorable


 and dipole interactions with the FAD cofactor and Tyr761[2]. Moving the substituent to the 2- or 4-position causes a steric clash or prevents the Asp555 interaction, rendering the molecule inactive.

LSD1_Pathway Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine LSD1 LSD1 Active Site Inhibitor->LSD1 Binds Asp555 & FAD H3K4 Histone H3K4 (Methylated) LSD1->H3K4 Inhibits Demethylation Gene Gene Expression Maintained H3K4->Gene Epigenetic State Locked

Caption: Mechanism of LSD1 inhibition by 3-substituted pyridine-piperidine derivatives.

Antimicrobial and Antiviral Agents

Recent drug discovery efforts have fused the pyridine-piperidine core with benzimidazole rings to create potent, broad-spectrum antimicrobial agents. These hybrids (e.g., Compound 5a in recent CLSI standard evaluations) show high efficacy against E. coli, P. aeruginosa, and S. aureus by disrupting bacterial topoisomerase or cell wall synthesis[6][7]. Additionally, 3-substituted pyridine scaffolds have been identified as covalent and non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), where the pyridine ring forms essential


 stacks with His41 in the S2 pocket[8].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological targets and corresponding activity metrics for key 3-substituted pyridine-piperidine derivatives.

Compound / ScaffoldPrimary Biological TargetKey Interaction ResiduesActivity Metric (In Vitro)Reference
(S)-Anabasine α4β2 nAChR (Agonist)Trp149, Tyr93 (Cation-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

[3][5]
3-(Piperidin-4-ylmethoxy)pyridine LSD1 (Inhibitor)Asp555, Tyr761, FAD

[2][9]
Benzimidazole-pyridine-piperidine (5a) Bacterial Topoisomerase IIDNA complexationBroad-spectrum MIC[7]
3-Substituted Pyridine C2 SARS-CoV-2 3CLproHis41 (

stacking)
72% inhibition at

[8]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of these scaffolds. These are self-validating systems: the synthesis protocol includes chemoselective constraints to prevent over-reduction, and the biological assay includes specific radioligand displacement controls.

Protocol A: Chemoselective Synthesis of 3-(Piperidin-yl)pyridines

Synthesizing this scaffold is notoriously difficult because pyridines strongly coordinate to transition metal catalysts, often poisoning them, and non-selective reduction leads to piperidinols. We utilize a chemoselective Iridium-catalyzed asymmetric hydrogenation or a Tris(pentafluorophenyl)borane-catalyzed cascade reduction[10][11].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 3-substituted pyridine precursor (0.2 mmol) in anhydrous toluene (0.5 mL) under an inert argon atmosphere in a glovebox.

  • Catalyst Addition: Add 10 mol% of Tris(pentafluorophenyl)borane (

    
    ) to facilitate the dearomative 1,4-hydrosilylation.
    
  • Reduction Phase: Introduce diphenylamine (

    
    , 4.0 equiv) and diphenylsilane (
    
    
    
    , 5.0 equiv) as the hydride source.
  • Thermal Activation: Seal the reaction vial and heat to 130°C for 18 hours. The bulky borane catalyst prevents coordination-induced deactivation by the basic nitrogens.

  • Quenching & Purification: Cool to room temperature, quench with 1M NaOH, extract with ethyl acetate, and purify via flash column chromatography (DCM:MeOH 9:1 with 1%

    
    ) to isolate the piperidine-pyridine hybrid.
    
Protocol B: Radioligand Binding Assay for α4β2 nAChR Affinity

To validate the neuropharmacological activity of synthesized anabasine analogs, a competitive radioligand binding assay using


epibatidine is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 50 µL of

    
    epibatidine (final concentration 0.5 nM), and 50 µL of the test compound (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate at room temperature for 2 hours to ensure steady-state equilibrium. Self-Validation Check: Use 10 µM nicotine in parallel wells to define non-specific binding (NSB).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 1. Chemoselective Hydrogenation Step2 2. Chiral HPLC Enantiomer Separation Step1->Step2 Step3 3. Radioligand Binding Assay Step2->Step3 Step4 4. SAR Analysis & Affinity Quantification Step3->Step4

Caption: End-to-end experimental workflow for scaffold synthesis and biological evaluation.

Conclusion

The 3-substituted pyridine-piperidine scaffold is far more than a simple heterocycle; it is a finely tuned molecular instrument. By understanding the geometric causality of the 3-position linkage, researchers can leverage its unique electronic and steric properties to design highly selective nAChR agonists, potent epigenetic inhibitors, and novel antimicrobial agents. Future drug discovery programs should continue to exploit asymmetric hydrogenation techniques to explore the untapped stereochemical space of these privileged structures.

References

  • Pyridine alkaloids with activity in the central nervous system National Institutes of Health (PMC) URL: [Link]

  • Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial Agents ResearchGate URL:[Link]

  • Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 National Institutes of Health (PMC) URL: [Link]

  • A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine MDPI URL: [Link]

  • Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 National Institutes of Health (PMC) URL: [Link]

  • Journal of Medicinal Chemistry Vol. 45 No. 15 (Pharmacophore Modeling) ACS Publications URL: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines ResearchGate URL:[Link]

  • 2.3 Chemoselective Hydrogenation of Heteroarenes Thieme E-Books URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors Molaid / Figshare URL: [Link]

Sources

Structural Activity & Synthetic Viability: A Comparative Analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine vs. 4-Piperidinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Scaffold Optimization & Synthetic Methodology

Executive Summary: The "Magic Methyl" Effect in Pyridine Scaffolds

In modern drug discovery, the transition from a "naked" scaffold to a substituted variant often dictates the success of a clinical candidate. This guide provides a technical comparison between the baseline scaffold 4-(pyridin-4-yl)piperidine (and its regioisomers) and the sterically congested 2,6-dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7).

While the naked 4-piperidinylpyridine offers a flat, versatile ligating motif, it suffers from rapid metabolic clearance via N-oxidation and promiscuous binding. The introduction of 2,6-dimethyl substituents on the pyridine ring introduces a "Steric Shield" , fundamentally altering the molecule's electronic profile, conformation (inducing non-planarity), and metabolic stability. This guide details the physicochemical divergence, synthetic challenges, and strategic application of these scaffolds.

Structural & Physicochemical Divergence

The addition of methyl groups at the ortho positions (2 and 6) relative to the pyridine nitrogen is not merely a lipophilic addition; it is a conformational lock.

Conformational Analysis (The "Twist")
  • 4-Piperidinylpyridine (4-PP): The bond between the pyridine and piperidine rings possesses free rotation. In solution, this molecule adopts a near-planar conformation to maximize

    
    -conjugation (if the piperidine is oxidized to phenyl) or relaxes into a low-energy rotamer.
    
  • 2,6-Dimethyl-3-(piperidin-4-yl)pyridine: The methyl group at position 2 creates significant steric clash with the protons of the piperidine ring. This forces the biaryl-like bond to twist, disrupting planarity. In kinase inhibitor design, this "twist" is crucial for targeting the gatekeeper residue or inducing selectivity for specific protein conformations (e.g., DFG-out).

Electronic & Basicity Parameters
Parameter4-(Pyridin-4-yl)piperidine2,6-Dimethyl-3-(piperidin-4-yl)pyridineImpact on Drug Design
Pyridine pKa ~5.2~6.7 (Calculated)Methyls are electron-donating (+I effect), increasing basicity.
Steric Access HighLow (Shielded)The 2,6-dimethyls block the N-lone pair from bulky electrophiles but allow protonation.
LogP (Lipophilicity) ~0.8 - 1.2~1.8 - 2.2Increased lipophilicity improves membrane permeability but lowers solubility.
Metabolic Liability High (N-Oxidation)Low2,6-dimethyls sterically block Cytochrome P450 access to the Nitrogen.

Technical Insight: Although the 2,6-dimethylpyridine is electronically more basic due to inductive effects, it is kinetically less nucleophilic. This is the classic "Steric Inhibition of Resonance" and nucleophilicity. In a biological context, this means the nitrogen can form salt bridges (protonated) but is less likely to coordinate with metal centers or undergo N-glucuronidation.

Metabolic Stability & SAR Logic

The primary driver for selecting the 2,6-dimethyl variant is metabolic stability.

The Metabolic Shielding Mechanism

Unsubstituted pyridines are prone to oxidation at the nitrogen (forming N-oxides) or alpha-hydroxylation.

  • N-Oxidation: The lone pair on the pyridine nitrogen is a soft spot for CYP450 enzymes.

  • Shielding: The 2,6-dimethyl groups create a "hydrophobic fence," preventing the approach of the heme-iron center of CYP450, thereby extending the half-life (

    
    ) of the pharmacophore.
    
Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting between these isomers based on metabolic and structural needs.

SAR_Logic Start Lead Optimization: Pyridine-Piperidine Scaffold Issue Problem: Rapid Clearance / Low Selectivity Start->Issue Decision Structural Modification Strategy Issue->Decision RouteA Route A: Unsubstituted (4-piperidinylpyridine) Decision->RouteA Minimize MW RouteB Route B: 2,6-Dimethyl Substitution (Steric Shielding) Decision->RouteB Optimize PK/PD OutcomeA Outcome A: - Planar Conformation - High Metabolic Liability (N-Oxide) - Promiscuous Binding RouteA->OutcomeA OutcomeB Outcome B: - Twisted Conformation (Atropisomerism) - Blocked N-Oxidation - Improved Kinase Selectivity RouteB->OutcomeB

Figure 1: Decision tree for scaffold selection based on metabolic and conformational requirements.

Synthetic Viability & Protocols

Synthesizing the 2,6-dimethyl-3-(piperidin-4-yl)pyridine core is significantly more challenging than the unsubstituted isomer due to steric hindrance at the coupling site.

Retrosynthetic Analysis
  • Unsubstituted: Can be made via reduction of 4,4'-bipyridine or simple Suzuki coupling.

  • 2,6-Dimethyl Variant: Requires a specialized Suzuki-Miyaura coupling. The 3-position of the pyridine is crowded by the adjacent 2-methyl group.

Recommended Protocol: Sterically Hindered Suzuki Coupling

Objective: Synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine from 3-bromo-2,6-dimethylpyridine and N-Boc-4-piperidineboronic acid pinacol ester.

Reagents:

  • Substrate: 3-Bromo-2,6-dimethylpyridine (1.0 eq)

  • Boronate: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂ + SPhos (for highly hindered substrates)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, dissolve 3-bromo-2,6-dimethylpyridine (1.0 mmol) and the boronate ester (1.2 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the base (K₂CO₃, 3.0 mmol) dissolved in minimal water (2.5 mL). Sparge with Argon for 5 minutes.

  • Catalysis: Add the Palladium catalyst. Note: For this sterically hindered 3-position, SPhos or XPhos ligands are superior to standard PPh3.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

    • Self-Validating Check: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not visible) and formation of the Boc-protected intermediate (M+H ~291 + 100 [Boc] = ~391).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane at RT for 2 hours to remove the Boc group.

  • Isolation: Filter the resulting dihydrochloride salt (CAS 2244085-62-7).

Synthetic Workflow Diagram

Synthesis_Flow SM1 3-Bromo-2,6-dimethylpyridine Cat Pd(OAc)2 / SPhos K2CO3, Dioxane/H2O SM1->Cat SM2 N-Boc-4-piperidine boronic ester SM2->Cat Inter Intermediate: N-Boc-Protected Coupled Product Cat->Inter Suzuki Coupling (Steric Challenge) Deprot Deprotection: 4M HCl / Dioxane Inter->Deprot Final Target: 2,6-Dimethyl-3-(piperidin-4-yl) pyridine (2HCl salt) Deprot->Final Quantitative Yield

Figure 2: Synthetic pathway for the sterically hindered 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold.

Applications in Drug Development[1][2][3][4]

Kinase Inhibition (JAK/ALK)

In the development of Janus Kinase (JAK) inhibitors, the piperidinyl-pyridine motif serves as a hinge binder or a solvent-front extender.

  • Case Study: The 2,6-dimethyl motif is often employed when the "naked" pyridine shows poor oral bioavailability due to first-pass metabolism. The methyl groups prevent metabolic oxidation without significantly altering the hydrogen-bonding capability of the pyridine nitrogen (which often binds to the hinge region backbone NH).

GPCR Ligands

For GPCRs (e.g., Histamine H3 or Dopamine D4), the basic nitrogen of the piperidine interacts with a conserved Aspartate residue (Asp3.32). The pyridine moiety sits in a hydrophobic pocket.

  • Selectivity: The 2,6-dimethyl substitution can induce a twist that prevents binding to off-target receptors (like hERG), which often require a flatter topology.

References

  • BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols. Retrieved from

  • ChemScene. (2024). Product Data Sheet: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (CAS 2244085-62-7).[1] Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors. ACS Publications. Retrieved from

  • Brown, H. C., & Kanner, B. (1953). 2,6-Di-t-butylpyridine—An Unusual Pyridine Base. Journal of the American Chemical Society. (Seminal work on steric inhibition of pyridine basicity).
  • Dutta, A. K., et al. (2001).[2] Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling & Formulation Strategies for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Dihydrochloride

[1]

Executive Summary & Physicochemical Identity

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a heteroaromatic scaffold frequently utilized in the synthesis of CNS-active agents, particularly those targeting GPCRs (e.g., 5-HT receptors) and enzymes like Cholesterol 24-Hydroxylase (CH24H).[1]

As a dihydrochloride salt, the compound exhibits distinct solubility behavior driven by high lattice energy and ionic solvation potential.[1] Unlike its free base counterpart (LogP ~3.01), the salt form is engineered for maximal aqueous solubility but requires strict pH control to prevent disproportionation.[1]

Core Chemical Data
PropertySpecification
CAS Number 2244085-62-7
Formula C₁₂H₂₀Cl₂N₂
Molecular Weight 263.21 g/mol
Salt Form Dihydrochloride (2HCl)
Free Base LogP ~3.01 (Predicted)
pKa (Calculated) ~5.3 (Pyridine N), ~11.0 (Piperidine N)
Appearance White to off-white crystalline powder

Solubility Profile: Mechanistic Analysis

The solubility of this compound is dictated by the protonation state of its two nitrogen centers: the basic secondary amine of the piperidine ring and the weakly basic pyridine nitrogen.[1]

Aqueous Solubility & pH Dependency

The dihydrochloride salt is highly water-soluble due to the ionization of both nitrogen atoms.[1] However, solubility is pH-dependent.[1]

  • pH < 4.0: High Solubility.[1] Both the piperidine and pyridine rings are protonated (

    
    ).[1] The high charge density facilitates solvation in water.[1]
    
  • pH 5.0 – 9.0: Variable. As pH approaches the pKa of the pyridine (~5.3), the pyridine deprotonates, forming the monocation (

    
    ).[1] Solubility remains adequate but decreases relative to the acidic state.[1]
    
  • pH > 10.0: Low Solubility (Precipitation Risk).[1] As pH exceeds the pKa of the piperidine (~11.0), the molecule transitions to its neutral free base form (

    
    ). Given the free base LogP of ~3.0, precipitation is highly likely in aqueous media without organic co-solvents.[1]
    
Organic Solvent Compatibility
SolventSolubility RatingMechanistic Rationale
Water High (>50 mg/mL)Ionic dipole interactions; favorable enthalpy of solvation.[1]
DMSO High (>20 mg/mL)High dielectric constant supports ion separation; excellent for stock solutions.[1]
Methanol Moderate/HighProtophilic solvent capable of solvating the ionic salt.[1]
Ethanol ModerateDecreased dielectric constant reduces salt solubility compared to MeOH.[1]
DCM/Chloroform NegligibleNon-polar nature cannot overcome the crystal lattice energy of the salt.[1]

Visualization: Ionization & Solubility Logic

The following diagram illustrates the pH-dependent ionization states that drive the solubility profile.

SolubilityLogicSaltDihydrochloride Salt(Solid State)AcidicDicationic Species(pH < 5.0)High SolubilitySalt->AcidicDissolution in WaterDMSODMSO Stock(Universal Solvent)Salt->DMSOStock PrepNeutralFree Base(pH > 11.0)Precipitation RiskAcidic->NeutralAdd Base (NaOH)DeprotonationNeutral->AcidicAdd Acid (HCl)Re-saltingDMSO->AcidicDilution (Aq. Buffer)

Caption: Transition from soluble dicationic salt to insoluble lipophilic free base based on solvent pH.

Experimental Protocols (Self-Validating Systems)

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in specific media.[1]

  • Preparation: Weigh excess compound (~10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS, FaSSIF, Water).[1]

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV.

HPLC Quantification Method

To accurately quantify the dihydrochloride salt, the method must account for the polar nature of the compound.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation/retention).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine chromophore).[1]

  • Validation: Linearity (

    
    ) required from 0.01 mg/mL to 1.0 mg/mL.
    

Formulation & Handling Guidelines

Hygroscopicity Management

Dihydrochloride salts are frequently hygroscopic.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) in tightly sealed vials.

  • Handling: Equilibrate to room temperature before opening to prevent condensation.

Free Base Conversion (For Organic Synthesis)

If the application requires the non-polar free base (e.g., for extraction into DCM):

  • Dissolve the dihydrochloride salt in minimal water.[1]

  • Adjust pH to >12 using 1N NaOH.[1]

  • Extract 3x with Dichloromethane (DCM).[1]

  • Dry organic layer over

    
     and concentrate.
    

References

  • Sada, N. et al. (2022).[1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary for 2,6-Dimethylpiperidine (Structural Analog). Retrieved from [Link]

Technical Deep Dive: Drug Discovery Applications of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic applications, synthesis, and medicinal chemistry of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , a privileged scaffold in modern drug discovery.

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7) represents a high-value "privileged scaffold" in medicinal chemistry. It combines a basic, solubilizing piperidine moiety with an electron-deficient, aromatic pyridine core, further optimized by methyl substitution at the 2 and 6 positions.

This specific substitution pattern offers three critical advantages over the generic 3-(piperidin-4-yl)pyridine scaffold:

  • Metabolic Stability: The methyl groups block the metabolically vulnerable 2- and 6-positions of the pyridine ring, preventing oxidation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

  • Conformational Restriction: Steric bulk from the methyl groups restricts the rotation of the pyridine-piperidine bond, potentially locking the molecule in a bioactive conformation (atropisomerism control).

  • Selectivity: The added bulk can exclude binding to off-target proteins with smaller binding pockets, enhancing selectivity for targets like Tyrosine Kinases (e.g., ALK, ROS1) , SHP2 phosphatases , and Aminergic GPCRs .

Structural Analysis & Pharmacophore Mapping

Understanding the chemical logic of this scaffold is prerequisite to its application.

Structural ComponentMedicinal Chemistry FunctionKey Interaction Types
Piperidine Nitrogen (Secondary Amine) Solubility & Vector: Primary handle for library generation (amides, ureas, alkylation). Provides high pKa (~9-10) for lysosomotropism or salt bridge formation.Ionic bonds (e.g., with Asp/Glu), H-bond donor/acceptor.
Pyridine Ring (Aromatic Core) Pi-System & H-Bonding: Electron-deficient ring acts as a bioisostere for phenyl, improving water solubility.Pi-stacking (Phe/Tyr/Trp), H-bond acceptor (Pyridine N).
2,6-Dimethyl Substituents Metabolic Blockade & Sterics: Blocks oxidative metabolism at

-positions. Induces orthogonality between rings.
Hydrophobic interactions, Steric clash (selectivity filter).
Conformational Dynamics (DOT Visualization)

The following diagram illustrates the conformational locking mechanism and the synthetic vector provided by the piperidine nitrogen.

PharmacophoreMap Scaffold 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (Core Scaffold) Metabolic Metabolic Blockade (2,6-Me groups block CYP oxidation) Scaffold->Metabolic Provides Conformation Conformational Lock (Restricted Rotation) Scaffold->Conformation Induces Vector Synthetic Vector (Piperidine NH) Scaffold->Vector Contains Target1 Kinase Hinge/Solvent Front Vector->Target1 Derivatization for Target2 GPCR Orthosteric Site Vector->Target2 Derivatization for

Figure 1: Pharmacophore map highlighting the functional roles of the 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold in drug design.

Primary Applications in Drug Discovery[1][2][3]

Kinase Inhibitors (ALK, MET, ROS1)

In kinase drug discovery, the piperidine-pyridine motif is frequently employed to bind in the solvent-exposed region adjacent to the ATP-binding pocket.

  • Mechanism: The pyridine ring can form water-mediated H-bonds or pi-stack with the gatekeeper residue, while the piperidine tail extends into the solvent, improving physicochemical properties (LogD, solubility).

  • Application: Used as a replacement for the 4-(piperidin-4-yl)phenyl moiety found in first-gen inhibitors (e.g., Ceritinib analogues) to lower lipophilicity and improve metabolic stability.

Allosteric SHP2 Inhibitors

Recent efforts targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) utilize a central scaffold that bridges the N-SH2, C-SH2, and PTP domains.

  • Relevance: The 2,6-dimethylpyridine core mimics the steric and electronic properties of the central pyrazine/pyridine rings found in clinical candidates like TNO155 and SHP099 , but with a distinct vector (the piperidine) for optimizing protein-protein interactions.

GPCR Modulators (GPR119, Histamine H3)

The basic nitrogen of the piperidine is a classic pharmacophore for aminergic GPCRs.

  • GPR119 Agonists: Used for Type 2 Diabetes. The piperidine-pyridine carbamate is a known privileged structure. The 2,6-dimethyl variant is used to tune the agonist efficacy and reduce hERG liability by altering the basicity and lipophilicity profile.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 2,6-Dimethyl-3-(piperidin-4-yl)pyridine starting from commercially available precursors. Scale: Gram-scale (1-5g).

Reagents:

  • 2,6-Dimethyl-3-bromopyridine (Starting Material A)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Starting Material B)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

  • K₂CO₃ (Base)

  • 1,4-Dioxane/Water (Solvent)

  • Pd/C (Hydrogenation Catalyst)

  • TFA or HCl/Dioxane (Deprotection)

Protocol:

  • Suzuki Coupling:

    • Charge a reaction flask with 2,6-Dimethyl-3-bromopyridine (1.0 eq), Boronate ester B (1.1 eq), and K₂CO₃ (3.0 eq).

    • Add 1,4-Dioxane/Water (4:1) and degas with N₂ for 15 min.

    • Add Pd(dppf)Cl₂ (5 mol%) and heat to 90°C for 12h under N₂.

    • Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Purify via flash chromatography (Hex/EtOAc).

    • Product:tert-Butyl 4-(2,6-dimethylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Hydrogenation:

    • Dissolve the coupling product in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 4-6h at RT.

    • Workup: Filter through Celite to remove Pd. Concentrate to yield the saturated piperidine intermediate.

  • Boc-Deprotection:

    • Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane .

    • Stir at RT for 2h.

    • Concentrate to dryness. Neutralize with saturated NaHCO₃ or use ion-exchange resin to obtain the free base.

Library Generation (Amide Coupling)

Objective: Derivatize the piperidine nitrogen to create a focused library.

Protocol:

  • Dissolve 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1 eq) in DMF.

  • Add Carboxylic Acid (R-COOH, 1.2 eq).

  • Add HATU (1.2 eq) and DIPEA (3 eq).

  • Stir at RT for 4h.

  • Validation: Monitor by LC-MS (Target Mass = Scaffold + Acid - H₂O).

Synthesis Workflow Visualization

The following DOT diagram outlines the critical path for synthesizing and utilizing this scaffold in a drug discovery campaign.

SynthesisWorkflow SM1 2,6-Dimethyl-3-bromopyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) SM1->Step1 SM2 N-Boc-Tetrahydropyridine Boronate SM2->Step1 Intermediate1 Tetrahydropyridine Intermediate Step1->Intermediate1 Step2 Hydrogenation (H2, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 N-Boc-Piperidine Intermediate Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 FinalScaffold 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (Free Base / HCl Salt) Step3->FinalScaffold Library Library Generation (Amides, Ureas, Reductive Amination) FinalScaffold->Library Next Phase

Figure 2: Step-by-step synthetic route for the production of the 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold.

Quantitative Data: Physicochemical Profile

The following table summarizes the calculated physicochemical properties of the core scaffold, essential for evaluating "Drug-Likeness" (Lipinski's Rule of 5).

PropertyValueImplication for Drug Design
Molecular Weight ~190.3 g/mol Fragment-Like: Ideal for Fragment-Based Drug Discovery (FBDD) or as a low-MW building block.
cLogP ~1.8 - 2.2Optimal Lipophilicity: Good balance for membrane permeability without excessive metabolic liability.
TPSA ~25 ŲHigh Permeability: Well below the 140 Ų limit, suggesting excellent oral absorption potential.
pKa (Piperidine) ~9.8Basic: Likely protonated at physiological pH; good for electrostatic interactions (e.g., Asp residues).
pKa (Pyridine) ~6.0Weakly Basic: The 2,6-dimethyl groups increase electron density, slightly raising pKa compared to unsubstituted pyridine.
Rotatable Bonds 1Rigid: Low entropic penalty upon binding.

References

  • Blum, A., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136266856. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Pyridine/Piperidine scaffolds).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for pyridine-phenyl bioisosterism).

Advanced Safety and Handling Whitepaper: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidine-substituted pyridines serve as privileged scaffolds for developing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. However, standard Safety Data Sheets (SDS) often lack the mechanistic depth required by synthetic chemists and pharmacologists to design truly safe experimental workflows.

This technical guide deconstructs the physicochemical and toxicological profile of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , specifically focusing on its dihydrochloride salt form (CAS: 2244085-62-7)[1]. By translating raw hazard data into self-validating laboratory protocols, this whitepaper provides an authoritative framework for the safe handling, functionalization, and disposal of this highly reactive building block.

Physicochemical Profiling & Structural Implications

The safety profile of a chemical is intrinsically linked to its molecular structure. 2,6-Dimethyl-3-(piperidin-4-yl)pyridine contains two distinct pharmacophores: a weakly basic pyridine ring and a highly basic secondary amine (piperidine).

In its free base form, the compound is lipophilic and volatile, presenting significant inhalation and dermal absorption risks. To mitigate these hazards, the compound is typically supplied and stored as a dihydrochloride salt [1]. While the salt form reduces volatility, it introduces hygroscopicity; exposure to ambient moisture can lead to the slow release of corrosive hydrochloric acid fumes.

Table 1: Quantitative Physicochemical Data & Handling Rationale
PropertyValueMechanistic Implication for Handling
CAS Number 2244085-62-7 (Salt)Salt form is mandatory for long-term bench stability and volatility reduction[1].
Molecular Weight 263.21 g/mol Critical for precise stoichiometric calculations to prevent unreacted basic residues[1].
Topological Polar Surface Area (TPSA) 24.92 ŲLow TPSA indicates high membrane permeability, necessitating strict dermal protection[1].
LogP 3.009Highly lipophilic; readily crosses the blood-brain barrier if systemic absorption occurs[1].
H-Bond Donors / Acceptors 1 / 2Drives the compound's hygroscopicity; dictates the requirement for inert-atmosphere storage[1].

Mechanistic Toxicology

Understanding the why behind a hazard classification is critical for effective risk mitigation. The toxicity of piperidine derivatives is driven by their high basicity (pKa ~11) and lipophilicity[2].

When the compound contacts epidermal tissue, the basic piperidine nitrogen rapidly initiates the saponification of cellular lipids and the denaturation of structural proteins. This results in severe, deep-tissue chemical burns (GHS Category 1C)[2]. Furthermore, due to its LogP of 3.009[1], any free base generated during a reaction can rapidly penetrate the dermis, enter the systemic circulation, and cross the blood-brain barrier, leading to central nervous system (CNS) depression and neurotoxicity[2].

ToxPathway cluster_0 Exposure Vectors Inhalation Inhalation (Aerosol/Dust) Mechanism Amine Basicity & Lipophilicity (Lipid Saponification) Inhalation->Mechanism Dermal Dermal Contact (Solution/Powder) Dermal->Mechanism CNS Systemic: CNS Depression Mechanism->CNS Blood-Brain Barrier Penetration Tissue Local: Tissue Necrosis Mechanism->Tissue Cellular Disruption

Fig 1: Toxicological pathways and mechanistic outcomes of piperidine derivative exposure.

Table 2: Hazard Classifications & Mechanistic Rationale
Hazard ClassGHS CategoryMechanistic Rationale
Skin Corrosion Category 1CSecondary amine basicity causes rapid lipid saponification and cell lysis[2].
Acute Toxicity (Dermal) Category 3High LogP facilitates rapid transdermal systemic entry of the free base[1][2].
Acute Toxicity (Inhalation) Category 3Aerosolized particulates or free-base vapors severely disrupt alveolar membranes[2].

Self-Validating Experimental Protocols

To ensure absolute safety, experimental procedures must be designed as self-validating systems —meaning every step contains a built-in checkpoint to verify success before the operator is allowed to proceed.

Protocol: Inert-Atmosphere Handling and Functionalization

Objective: Safe transfer, dissolution, and reaction setup of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride.

Step 1: Static-Free Weighing

  • Causality: Amine salts are highly prone to triboelectric charging. Static buildup can cause the powder to aerosolize upon opening the container, leading to acute inhalation exposure.

  • Action: Weigh the compound inside a grounded, nitrogen-purged powder isolator using a static-dissipative PTFE spatula. Seal the material in a vial with a PTFE-lined septum cap.

  • Validation Checkpoint: The analytical balance must return to exactly 0.000 g after taring and removing the sealed vial. A deviation of >0.5 mg indicates residual airborne particulate, requiring an immediate isolator purge.

Step 2: Closed-System Dissolution

  • Causality: Opening vials of fine, hygroscopic powders in ambient air introduces moisture and risks respiratory exposure.

  • Action: Transfer the septum-sealed vial to a Class II fume hood. Inject the anhydrous reaction solvent (e.g., Dichloromethane) via a fine-gauge syringe, utilizing a secondary vent needle to equalize internal pressure.

  • Validation Checkpoint: Visually inspect the solution against a dark background. Complete optical clarity confirms full dissolution. Any turbidity indicates incomplete solvation, which could cause localized thermal spikes (hot-spots) upon the addition of subsequent reagents.

Step 3: Buffered Quenching

  • Causality: Direct aqueous quenching of reactions containing basic amines can cause violent exothermic splattering, releasing toxic free-base vapors into the hood environment.

  • Action: Quench the reaction mixture dropwise with a saturated, mildly acidic buffer (e.g., aqueous NH₄Cl) at 0°C to gently protonate any free piperidine species.

  • Validation Checkpoint: Extract a 10 µL aliquot of the aqueous layer and apply it to universal pH paper. The protocol is validated to proceed to separatory extraction only when the pH stabilizes between 6.0 and 7.0.

Protocol Prep Isolator Weighing (Static Control) Transfer Septum Sealed Transfer Prep->Transfer Tare Check React Inert Reaction (Fume Hood) Transfer->React Visual Clear Quench Buffered Quench (pH Validation) React->Quench Temp Control

Fig 2: Self-validating workflow for the safe handling and reaction of basic amine scaffolds.

Emergency Response & Decontamination Rationale

Standard emergency responses must be adapted to the specific chemical properties of piperidine-substituted pyridines.

  • Dermal Exposure: Immediate flushing with copious amounts of water for a minimum of 15 minutes is required[2]. Causality: Water is necessary not just for mechanical removal, but to act as a heat sink. As the basic amine reacts with dermal moisture, it generates an exothermic heat of solution; insufficient water volume will merely spread the hot, corrosive alkaline solution over a larger surface area.

  • Spill Management: Do not sweep dry powders. Causality: Sweeping generates toxic aerosols. Spills of the dihydrochloride salt must be covered with a damp, non-combustible absorbent pad to suppress dust, then neutralized with a mild acidic spill-kit formulation before disposal as halogenated hazardous waste[2].

References

  • Title: 2244085-62-7 | 2,6-Dimethyl-3-(piperidin-4-yl)
  • Source: jubilantingrevia.

Sources

Commercial suppliers of high-purity 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing and Synthetic Integration of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine: A Technical Guide for Drug Development

Executive Summary

The compound 2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a highly versatile, privileged pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring a basic piperidine ring coupled to a sterically hindered, electron-modulated pyridine system, this scaffold is frequently deployed in the design of Pim kinase inhibitors[1] and metalloproteinase modulators[2]. For drug development professionals, securing high-purity commercial supplies of this intermediate—either as a free base (CAS: 1260871-08-6) or a dihydrochloride salt (CAS: 2244085-62-7)—is a critical first step in library synthesis and lead optimization.

Commercial Sourcing & Physicochemical Profiling

When sourcing 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, researchers must choose between the free base and the dihydrochloride salt. The dihydrochloride salt (Molecular Weight: 263.21 g/mol ) is generally preferred for long-term storage due to its enhanced stability against oxidation and atmospheric moisture[3].

Table 1: Commercial Supplier Matrix for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

SupplierCAS NumberFormPurityStorage Conditions
ChemScene 2244085-62-7Dihydrochloride Salt≥98%Sealed in dry, 2-8°C[3]
BLDpharm 1260871-08-6Free Base≥95-98%Room Temperature[4]
Echemi (Shaanxi Dideu) 1260871-08-6Free Base / Salt99% (Industrial)25kg/Drum[5]

Causality in Sourcing: The choice of salt form directly impacts the initial steps of synthetic workflows. The dihydrochloride salt requires neutralization (desalting) with a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) prior to electrophilic coupling at the piperidine nitrogen. Conversely, the free base can be used directly but may degrade if exposed to ambient light and air over prolonged periods.

Mechanistic Utility in Drug Design

The architectural logic of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine makes it an exceptional moiety for target engagement:

  • Piperidine Nitrogen : Acts as a strong hydrogen bond donor/acceptor or forms critical salt bridges with acidic residues (e.g., Asp or Glu) in the solvent-exposed or hinge regions of kinase targets[1].

  • 2,6-Dimethylpyridine Core : The methyl groups provide steric shielding, which prevents rapid cytochrome P450-mediated N-oxidation of the pyridine ring, thereby improving the metabolic half-life of the resulting drug candidate. Furthermore, the steric bulk restricts the torsional angle between the piperidine and pyridine rings, locking the molecule into a bioactive conformation.

SAR_Logic Core 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Pharmacophore PipRing Piperidine Ring (Basic Amine Center) Core->PipRing PyrRing Pyridine Ring (Aromatic Scaffold) Core->PyrRing Target1 Salt Bridge Formation (Kinase Hinge Region) PipRing->Target1 Target Engagement Methyls 2,6-Dimethyl Groups (Steric Shielding) PyrRing->Methyls Target2 Metabolic Stability (Prevents N-oxidation) Methyls->Target2 Pharmacokinetics

Pharmacophore logic and target engagement of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

Analytical Validation Protocol (Self-Validating System)

Trustworthiness in chemical synthesis requires rigorous quality control (QC) of commercial reagents before integration. Even for batches claiming ≥98% purity[3], trace impurities (such as unreacted piperidone intermediates or des-methyl analogs) can poison downstream catalytic cycles.

Step-by-Step QC Methodology:

  • Sample Preparation : Dissolve 1.0 mg of the commercial dihydrochloride salt[3] in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • LC-MS Analysis :

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The acidic mobile phase ensures the piperidine nitrogen remains protonated, yielding a sharp, symmetric peak. Look for the[M+H]+ ion at m/z 191.15 (free base molecular weight is ~190.28 g/mol ).

  • 1H-NMR Verification :

    • Dissolve 5 mg in D2O (if using the dihydrochloride salt) or CDCl3 (if using the free base).

    • Causality: D2O is required for the salt to ensure solubility and to exchange the acidic N-H and HCl protons, simplifying the aliphatic region of the spectrum. Verify the integration of the two distinct methyl groups on the pyridine ring (singlets around 2.4-2.6 ppm).

Synthetic Integration: Amide Coupling Protocol

Once validated, the secondary amine of the piperidine ring serves as an excellent nucleophile for functionalization. Below is a self-validating protocol for coupling the dihydrochloride salt with a generic carboxylic acid to form an amide linkage, a common step in synthesizing Pim kinase inhibitors[1].

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask under inert nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU (coupling reagent).

  • Base Addition : Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 4.0 equivalents are strictly necessary because 2.0 eq are consumed immediately to neutralize the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride salt[3], while the remaining 2.0 eq facilitate the HATU-mediated activation of the carboxylic acid.

  • Nucleophilic Attack : Add 1.0 eq of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride. Stir at room temperature for 4 hours.

  • Reaction Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Validation : Monitor the disappearance of the m/z 191.15 peak via LC-MS to confirm complete conversion.

Synthetic_Workflow Start Commercial Salt CAS: 2244085-62-7 Desalting Neutralization (4.0 eq DIPEA) Start->Desalting Coupling Nucleophilic Coupling (HATU, DMF, 4h) Desalting->Coupling Workup Aqueous Workup (NaHCO3 / LiCl) Coupling->Workup Product Purified Amide Target Compound Workup->Product

Synthetic workflow for amide coupling of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

References

1.3, ChemScene. 2.4, BLDpharm. 3.5, Echemi. 4.1, Google Patents. 5. 2, Google Patents.

Sources

Methodological & Application

Application Note: Synthesis of Urea Derivatives using 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[1]

The Scaffold

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7 for 2HCl salt) is a high-value pharmacophore often utilized in the development of GPCR ligands, kinase inhibitors, and neuroprotective agents. Its structure features two distinct nitrogen centers:[1]

  • Piperidine Nitrogen (

    
    ):  A highly nucleophilic secondary amine.
    
  • Pyridine Nitrogen (

    
    ):  A basic but non-nucleophilic center due to the steric hindrance imposed by the ortho-methyl groups (the "Lutidine Effect").
    
Chemoselectivity Advantage

Unlike unsubstituted pyridine scaffolds, the 2,6-dimethyl substitution pattern provides built-in protection for the pyridine nitrogen. This steric blockade prevents quaternary ammonium salt formation or competitive acylation at the pyridine ring, allowing for highly chemoselective urea formation at the piperidine nitrogen without the need for protecting groups.

Pre-Reaction Protocol: Free-Basing

Commercial supplies of this building block are typically the dihydrochloride salt. Direct use in urea coupling often leads to poor conversion due to protonation of the nucleophile. You must release the free base.

Protocol:

  • Suspend 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (1.0 equiv) in DCM (10 mL/g).

  • Add 1M NaOH (2.5 equiv) and stir vigorously for 20 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer.[2] Extract the aqueous layer twice with DCM/Isopropanol (9:1).

  • Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: A viscous, pale-yellow oil (Free Base). Use immediately to prevent carbonate formation from air.

Synthetic Protocols

Method A: Direct Isocyanate Addition

Best for: Reactions where the isocyanate partner is commercially available and stable.

Reagents:

  • Substrate: Free base scaffold (1.0 equiv)

  • Reagent: Aryl or Alkyl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous DCM or THF[2]

  • Base: None required (or 0.1 equiv

    
     if acid traces suspected)
    

Step-by-Step:

  • Dissolve the free base scaffold in anhydrous DCM (0.2 M concentration).

  • Cool the solution to 0°C under

    
     atmosphere.
    
  • Add the isocyanate dropwise (neat or dissolved in minimal DCM) over 5 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: TLC (10% MeOH in DCM). The product is typically more polar than the isocyanate but less polar than the amine.

  • Workup:

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold

      
      .
      
    • Scenario 2 (Soluble): Quench with 1M

      
      , extract with DCM, dry (
      
      
      
      ), and concentrate.
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient 98:2:0.1 to 90:10:1).

Method B: The Phenyl Carbamate Strategy (Two-Step)

Best for: Synthesizing ureas when the isocyanate is unstable, toxic, or unavailable. This method creates a stable "activated" intermediate.

Phase 1: Activation

  • Dissolve the amine partner (R-NH2, 1.0 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

  • Stir 1 hour. Quench with water, extract DCM, and concentrate to obtain the Phenyl Carbamate intermediate (often a white solid).

Phase 2: Displacement

  • Dissolve 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (free base, 1.0 equiv) in DMSO or DMF (0.5 M).

  • Add the Phenyl Carbamate intermediate (1.1 equiv) and

    
     (2.0 equiv).
    
  • Heat to 60–80°C for 4–6 hours.

  • Mechanism: The piperidine amine attacks the carbamate, expelling phenol (leaving group) to form the urea.

  • Workup: Dilute with water/brine. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove phenol byproduct—Critical Step).

Method C: CDI Coupling (One-Pot)

Best for: High-throughput parallel synthesis.

  • Dissolve the "R-Group" amine (1.0 equiv) in anhydrous THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at RT. Stir 2 hours (evolution of

    
     gas observed).
    
  • Add 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv).

  • Heat to 50°C for 12 hours.

  • Note: This method generates imidazole as a byproduct, which can be difficult to separate from the pyridine scaffold without careful chromatography.

Data Summary & Troubleshooting

ParameterMethod A (Isocyanate)Method B (Ph-O-CO-Cl)Method C (CDI)
Yield (Typical) 85–95%70–85%60–75%
Atom Economy 100%Moderate (Phenol waste)Moderate (Imidazole waste)
Purification Filtration often sufficientNaOH wash requiredColumn usually required
Reaction Time 2–4 Hours6–12 Hours12–18 Hours

Common Pitfalls:

  • Peak Tailing in HPLC: The basic pyridine nitrogen interacts with silanols. Fix: Add 0.1% Formic Acid or Ammonia to the mobile phase.

  • Low Yield (Method B): Failure to remove the phenol byproduct can inhibit crystallization. Ensure the 1M NaOH wash is thorough.

  • Hygroscopicity: The urea products are often hygroscopic due to the pyridine ring. Store in a desiccator.

Visual Workflows

Decision Tree: Method Selection

UreaSynthesisDecision Start Start: Target Urea Design CheckIso Is Isocyanate Commercially Available? Start->CheckIso CheckStable Is Isocyanate Stable/Non-Toxic? CheckIso->CheckStable Yes MethodB METHOD B: Phenyl Carbamate Route (Robust, Scalable) CheckIso->MethodB No MethodA METHOD A: Direct Isocyanate Addition (High Yield, Fast) CheckStable->MethodA Yes MethodC METHOD C: CDI Coupling (One-Pot, No Isolation) CheckStable->MethodC No (Safety Concern) MethodC->MethodB If Yield < 50%

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on reagent availability and stability.

Reaction Mechanism & Selectivity

ReactionMechanism cluster_steric Lutidine Effect Scaffold 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (Nucleophilic Piperidine NH) TS Transition State (Steric Blockade at Pyridine N) Scaffold->TS Attack via Piperidine N Reagent Electrophile (R-N=C=O or R-NH-CO-OPh) Reagent->TS Product Target Urea Derivative (Exclusive N-Piperidine Functionalization) TS->Product Proton Transfer / Elimination

Figure 2: Mechanistic flow highlighting the chemoselectivity driven by the steric hindrance of the 2,6-dimethylpyridine moiety.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. BenchChem. Link

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates using Triphosgene. Asian Pubs. Link

  • Thieme Connect. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Link

  • PubChem. (2025). 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Structure and Properties. National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. Link

Sources

Protocol for N-alkylation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the regioselective N-alkylation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7). This scaffold is a critical pharmacophore in kinase inhibitor development, featuring two potential nucleophilic nitrogen centers.[1]

The Regioselectivity Challenge

The core challenge is distinguishing between the secondary amine of the piperidine ring and the aromatic nitrogen of the pyridine ring. However, the specific substitution pattern of this molecule renders it highly amenable to selective functionalization without protecting groups.[1]

  • Site A (Piperidine NH): A secondary aliphatic amine.[1] Highly nucleophilic with a pKa

    
     10–11.[1] This is the target site.
    
  • Site B (Pyridine N): An aromatic nitrogen.[1][2][3] While normally nucleophilic, the 2,6-dimethyl substitution creates significant steric hindrance ("steric shielding"), drastically reducing the rate of quaternization at this position.[1] Furthermore, the pKa of 2,6-lutidine (6.[1]72) is significantly lower than that of the piperidine.[1]

Method Selection Matrix
FeatureMethod A: Reductive Amination Method B: Direct Alkylation (S_N2)
Reagent Type Aldehydes / KetonesAlkyl Halides / Sulfonates
Selectivity Excellent (No over-alkylation)Good (Risk of quaternary salt if uncontrolled)
Scope Branched/Complex alkyl groupsPrimary/Simple secondary alkyl groups
Recommendation Primary Choice for library generation.Use for simple methyl/ethyl/benzyl groups.[1]

Visual Workflows

Decision Tree & Mechanism

G Start Target: N-Alkylation Substrate 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Start->Substrate Choice Electrophile Type? Substrate->Choice Aldehyde Aldehyde/Ketone Choice->Aldehyde Complex R-Group Halide Alkyl Halide (R-X) Choice->Halide Simple R-Group RedAm Protocol A: Reductive Amination Aldehyde->RedAm SN2 Protocol B: Direct Alkylation Halide->SN2 Mech1 Imine Formation (pH 5-6) RedAm->Mech1 Mech3 Base Deprotonation (K2CO3/DIPEA) SN2->Mech3 Mech2 Selective Reduction (NaBH(OAc)3) Mech1->Mech2 Product N-Alkylated Product Mech2->Product Mech4 Nucleophilic Attack Mech3->Mech4 Mech4->Product

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Protocol A: Reductive Amination (Preferred)[1]

This method is the "Gold Standard" for medicinal chemistry due to its mild conditions and prevention of over-alkylation (formation of quaternary ammonium salts).[1]

Materials
  • Substrate: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][4] Note: THF can be used if solubility is an issue.[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1] Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask or vial, dissolve the Substrate (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1]

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-stir allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented (e.g., needle in septum).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Target Mass: [M+H]⁺ = (Substrate MW + Aldehyde MW - 16 + 2).[1]

  • Quench: Add saturated aqueous NaHCO₃ (approx. 5 volumes relative to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Optimization Table
VariableRecommendationImpact
Solvent DCE > DCM > THFDCE promotes imine formation best.
Reducing Agent NaBH(OAc)₃Much more selective than NaBH₄; avoids reducing the aldehyde/ketone directly.[1][4]
Temperature 20–25 °CHeating is rarely required and may promote side reactions.[1]

Protocol B: Direct Alkylation (S_N2)[1]

Use this method for simple alkyl halides (Methyl Iodide, Benzyl Bromide) where reductive amination is not possible.[1]

Materials
  • Substrate: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv)

  • Electrophile: Alkyl Halide (1.0 – 1.1 equiv).[1][5] Strict stoichiometry is vital.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (2.0 equiv).[1]

  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.[1]

Step-by-Step Procedure
  • Setup: Suspend Substrate (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous MeCN (0.1 M).

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise at 0 °C or RT.

    • Critical: Do NOT add excess alkyl halide.[1] Unlike secondary amines, the tertiary amine product can react again to form a quaternary salt.[1]

  • Reaction: Stir at RT (or 60 °C for unreactive chlorides) for 4–12 hours.

  • Monitoring: Check LCMS for conversion. Look for M+R (Product) vs M+2R (Quaternary impurity).

  • Workup: Filter off solids (K₂CO₃). Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to remove trace over-alkylated byproducts.[1]

Analytical & Quality Control

Expected NMR Signatures
  • Diagnostic Shift: Upon alkylation, the piperidine ring protons adjacent to the nitrogen (C2 and C6 of the piperidine) will shift upfield relative to the free amine, but the specific pattern depends on the R-group.

  • Pyridine Integrity: The singlet (or splitting pattern) of the aromatic proton at the pyridine C4/C5 positions should remain unchanged, confirming no reaction occurred on the pyridine ring.[1]

  • Methyl Groups: The two singlets for the 2,6-dimethyl groups on the pyridine (approx.[1] 2.4–2.6 ppm) should remain distinct and integrated to 6H.[1]

Troubleshooting Guide
ObservationRoot CauseSolution
Low Conversion (Protocol A) Wet solvent or old reducing agent.Use anhydrous DCE; buy fresh NaBH(OAc)₃.[1] Increase AcOH to 2.0 equiv.
Over-alkylation (Protocol B) Excess alkyl halide used.[1][5]Strict 1.0 equiv stoichiometry.[1] Switch to Protocol A if possible.
Pyridine Alkylation Extremely reactive electrophile (e.g., MeI) + High Heat.[1]Keep temp < 40 °C. The 2,6-dimethyl groups usually protect against this, but forcing conditions can overcome sterics.[1]

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (Accessed 2025).[1][4][6][7] Link

  • Abdel-Mohsen, S. A. A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ARKIVOC 2010 (xi) 55-63.[1][8] Link

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.[1] (Comparison of Pyridine vs Piperidine basicity). Link

  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J. Org.[1] Chem. 2024.[1][3] Link[1]

  • Wikipedia. 2,6-Lutidine Properties and Steric Hindrance.[1]Link[1]

Sources

Application Notes and Protocols: The 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Scaffold as a Novel Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many diseases. While numerous kinase inhibitors have been successfully developed, the emergence of drug resistance and the need for improved selectivity necessitate the exploration of novel chemical scaffolds.[2] The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[3][4] This document introduces the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine core as a promising, yet underexplored, scaffold for the development of a new generation of kinase inhibitors.

This guide provides a framework for the initial characterization and validation of this scaffold. It details robust protocols for in vitro kinase activity screening and cell-based functional assays, designed to establish a foundational understanding of the scaffold's potential, identify initial kinase targets, and guide subsequent lead optimization efforts.

The 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Scaffold: A Structural Rationale

The 2,6-Dimethyl-3-(piperidin-4-yl)pyridine scaffold combines several features that make it an attractive starting point for kinase inhibitor design:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites.[5]

  • 2,6-Dimethyl Substitution: These methyl groups can provide steric hindrance to enforce a specific conformation, potentially increasing selectivity and potency. They can also engage in hydrophobic interactions within the binding pocket.

  • 3-(Piperidin-4-yl) Moiety: This functional group provides a three-dimensional element and a key vector for chemical modification. The secondary amine of the piperidine ring can be functionalized to explore different chemical spaces, modulate physicochemical properties, and introduce additional interactions with the target kinase.

While specific kinase targets for this exact scaffold are not yet extensively documented in public literature, related structures with substituted pyridine and piperidine moieties have shown activity against a range of kinases, including PI3Kδ, CDK2, and p38 MAP kinase, validating the general approach.[3][6][7]

Experimental Workflows and Protocols

A systematic evaluation of a novel scaffold is essential. The workflow begins with broad, in vitro screening to identify potential kinase targets, followed by cell-based assays to confirm on-target activity and assess cellular potency.

Diagram 1: General Workflow for Novel Kinase Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Validation cluster_2 Outcome Start Start: Novel Scaffold (2,6-Dimethyl-3-(piperidin-4-yl)pyridine) Biochem_Screen Primary Biochemical Screen (Kinase Panel - e.g., 96 kinases) Start->Biochem_Screen Evaluate broad activity IC50_Determination IC50 Determination for 'Hits' (Dose-Response Assay) Biochem_Screen->IC50_Determination Identify potent interactions Cell_Prolif Cell Proliferation/Viability Assay (e.g., MTT Assay) IC50_Determination->Cell_Prolif Transition to cellular context Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Prolif->Target_Engagement Confirm cellular effect Lead_Opt Lead Optimization (SAR Studies) Target_Engagement->Lead_Opt Validate on-target activity Validated_Hit Validated Hit Scaffold Lead_Opt->Validated_Hit

Caption: A typical workflow for the discovery and validation of a novel kinase inhibitor scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against a panel of protein kinases by measuring the amount of ATP consumed. A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[1]

Materials:

  • Recombinant protein kinases (a diverse panel is recommended for initial screening).

  • Kinase-specific peptide substrates.

  • Test Compound (e.g., derivatives of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine) dissolved in 100% DMSO.

  • Adenosine triphosphate (ATP) of high purity.

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[1]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[1]

  • White, opaque 96-well or 384-well microplates.

  • Luminometer (plate reader).

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution series of the test compound in DMSO. For an IC₅₀ determination, a 10-point, 3-fold serial dilution starting from 1 mM is typical.

    • Add 1 µL of the diluted compound, DMSO vehicle (negative control), or a known inhibitor (positive control) to the assay wells.[8]

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer. The optimal concentration of each kinase and substrate should be determined empirically.

    • Add 10 µL of the kinase/substrate solution to each well containing the test compound or control.

    • Incubate at room temperature for 15-20 minutes to allow for compound-kinase binding.

    • Prepare an ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for each specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[8]

Data Presentation: Hypothetical Kinase Selectivity Profile

The data from the in vitro assay should be tabulated to clearly present the potency and selectivity of the test compounds.

Kinase Target Compound A (IC₅₀, nM) Compound B (IC₅₀, nM) Staurosporine (IC₅₀, nM)
CDK2/CycA558506.5
PIM-178120016.7
p38α1500>10,00025
PI3Kδ89095150
VEGFR2>10,000>10,00012
MNK1450250080
Selectivity ScoreHigh for CDK/PIMHigh for PI3KδNon-selective

Table 1: Hypothetical inhibitory activity (IC₅₀) of two derivatives of the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine scaffold against a panel of kinases. Compound A shows selectivity for CDK/PIM kinases, while Compound B is more selective for PI3Kδ. Staurosporine is a non-selective control.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of the test compounds on cancer cell lines, providing a measure of their functional potency in a cellular context.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C (or overnight at room temperature) to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Mechanistic Insights: Target Engagement and Pathway Analysis

Following the identification of "hits" from the primary screens, it is crucial to confirm that the observed cellular effects are due to the inhibition of the intended kinase target. Western blotting is a standard method for this. For example, if a compound inhibits the PI3K/Akt pathway, a reduction in the phosphorylation of Akt (p-Akt) would be expected.

Diagram 2: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Inhibitor Scaffold Derivative (e.g., Compound B) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a hypothetical derivative of the scaffold.

Conclusion and Future Directions

The 2,6-Dimethyl-3-(piperidin-4-yl)pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the initial screening and characterization of compound libraries based on this core structure. By employing systematic in vitro and cell-based assays, researchers can efficiently identify active compounds, determine their kinase selectivity profiles, and validate their mechanism of action. Subsequent structure-activity relationship (SAR) studies, guided by this initial data, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for a new class of targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Retrieved from BenchChem.[8]

  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. Retrieved from BenchChem.[1]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS.[9]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Retrieved from Thermo Fisher Scientific.[10]

  • Al-Warhi, T., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules, 26(17), 5321.[11]

  • ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from ResearchGate.[2]

  • Pourbasheer, E., & Riahi, S. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Molecular Graphics and Modelling, 130, 108920.[3]

  • BenchChem. (2025). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Retrieved from BenchChem.[12]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47240–47256.[13]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.[7]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358–4361.[14]

  • Talagas, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1400–1406.[5]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research.[15]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330–3335.[16]

  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Retrieved from BenchChem.[17]

  • Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6258.[18]

  • De Witte, W., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4251.[19]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from RSC Publishing.[20]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 2(6), 2136-2141.[21]

  • Scilit. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved from Scilit.[22]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.[6]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from IJSAT.[4]

  • Lin, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719–13735.[23]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2169.[24]

Sources

Application Note: Reductive Amination Conditions for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the reductive amination of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7). This scaffold, often supplied as a dihydrochloride salt, presents specific challenges regarding solubility, salt neutralization, and chemoselectivity.

While standard reductive amination conditions exist, this guide focuses on the Sodium Triacetoxyborohydride (STAB) method as the primary "Gold Standard" due to its exceptional selectivity for secondary amines and tolerance of functional groups. We also provide an alternative Catalytic Hydrogenation protocol for scale-up scenarios where boron waste is a concern.

Chemical Context & Mechanistic Insight

The Scaffold

The substrate contains two nitrogen centers:

  • Pyridine Nitrogen:

    
     hybridized, part of the aromatic ring. Less basic (
    
    
    
    ) and less nucleophilic due to the electron-withdrawing nature of the ring and steric shielding by the 2,6-dimethyl groups.
  • Piperidine Nitrogen:

    
     hybridized secondary amine. Highly basic (
    
    
    
    ) and nucleophilic. This is the reactive center for reductive amination.
Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate.[1][2] Unlike primary amines which form stable imines, secondary amines (like our piperidine scaffold) form iminium ions that must be reduced in situ.

  • Step 1: Neutralization (Critical): The starting material is often a dihydrochloride salt (

    
    ). It must be neutralized with a tertiary base (e.g., 
    
    
    
    , DIPEA) to liberate the free amine for nucleophilic attack.
  • Step 2: Condensation: The free amine attacks the carbonyl carbon of the aldehyde/ketone. Acid catalysis (AcOH) aids in the elimination of water to form the iminium ion.

  • Step 3: Reduction:

    
     selectively reduces the iminium ion. It is less reactive than 
    
    
    
    and does not typically reduce the aldehyde/ketone competitively at reasonable rates, preventing the formation of alcohol side products.

ReactionMechanism Start Piperidine Salt (.2HCl) Base Base (Et3N) Neutralization Start->Base Liberate FreeAmine Free Amine (Nucleophile) Base->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium + Carbonyl (AcOH cat.) Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Iminium Product Tertiary Amine Product Iminium->Product Reduction (STAB)

Caption: Mechanistic pathway from salt neutralization to selective iminium reduction.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Discovery chemistry, library synthesis, complex aldehydes. Scale: 100 mg to 10 g.

Reagents:
  • Substrate: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0–2.2 equiv) – Strictly required for salt forms.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for ketones due to higher reflux capability if needed.

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Recommended for ketones or hindered aldehydes.

Step-by-Step Workflow:
  • Free-Basing (In-Situ):

    • To a reaction vial equipped with a stir bar, add the piperidine dihydrochloride salt (1.0 equiv) and DCE (concentration ~0.1 M).

    • Add

      
       (2.2 equiv) and stir at Room Temperature (RT) for 15 minutes. The suspension should become clearer or change consistency as the free base is liberated.
      
  • Imine Formation:

    • Add the Aldehyde/Ketone.[3][4][5][6]

    • Add Acetic Acid (1.0 equiv).[7]

    • Stir for 30–60 minutes at RT. Tip: For unreactive ketones, adding molecular sieves (4Å) can drive equilibrium.

  • Reduction:

    • Add

      
       (1.5 equiv) in a single portion.
      
    • Stir at RT under nitrogen atmosphere.

    • Timeline: Aldehydes typically complete in 2–4 hours; Ketones may require 16–24 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       solution. Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/

      
       gradient) is usually sufficient.
      
Protocol B: Catalytic Hydrogenation (Green/Industrial)

Best for: Simple aliphatic aldehydes/ketones, large scale (>10 g), avoiding boron waste. Constraint: Avoid if the molecule contains reducible groups (nitro, benzyl ethers, alkenes).

Reagents:
  • Catalyst: 10% Pd/C (5–10 wt% loading) or

    
     (Adams' catalyst) for ketones.
    
  • Solvent: Methanol or Ethanol.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (3–5 bar).
    
Step-by-Step Workflow:
  • Preparation:

    • Dissolve the piperidine salt (1.0 equiv) in Methanol (0.2 M).

    • Add

      
       (2.0 equiv) to neutralize.
      
    • Add the Carbonyl component (1.1 equiv).[2]

  • Hydrogenation:

    • Carefully add the Pd/C catalyst under an inert argon stream (Caution: Pyrophoric).

    • Purge the vessel with

      
       gas.[1]
      
    • Stir vigorously at RT (Aldehydes) or 40–50°C (Ketones).

  • Workup:

    • Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[3]

    • Concentrate the filtrate.

    • Partition between EtOAc and sat.

      
       to remove the triethylamine salts.
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or poor equilibrium.Increase Temp to 40°C; Add 4Å Molecular Sieves; Switch solvent to DCE.
Starting Material Remains Salt not fully neutralized.Ensure 2.0+ equiv of base (

) was added before the reducing agent.
Alcohol Side Product Carbonyl reduced before amine attack.Stir amine + carbonyl for 1 hour before adding STAB. Use STAB, not

.
Product is a Salt/Gummy HCl/Acetate salts remaining.Perform a "Free-base wash": Dissolve in DCM, wash with 1M NaOH, dry and evaporate.
Pyridine Reduction Over-reduction (Hydrogenation only).Switch from

to Pd/C; Lower pressure; Use STAB method instead.

Decision Tree for Conditions

DecisionTree Start Select Condition ReducibleGroups Contains Reducible Groups? (Nitro, Alkene, Benzyl) Start->ReducibleGroups Scale Scale of Reaction ReducibleGroups->Scale No STAB Protocol A: STAB (Selective, Mild) ReducibleGroups->STAB Yes Scale->STAB < 5g (Lab) H2 Protocol B: Hydrogenation (Green, Scalable) Scale->H2 > 10g (Process) Ti Alternative: Ti(OiPr)4 + NaBH4 (For Very Hindered Ketones) STAB->Ti If conversion < 20%

Caption: Logic flow for selecting the optimal reductive amination method.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

Sources

Designing Novel CH24H Inhibitors Using 3-Piperidinyl Pyridine Scaffolds: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel Cholesterol 24-hydroxylase (CH24H) inhibitors based on a 3-piperidinyl pyridine scaffold. CH24H, a brain-specific cytochrome P450 enzyme, is a critical regulator of cholesterol homeostasis in the central nervous system (CNS) and has emerged as a promising therapeutic target for a range of neurological disorders. We present a structured, experience-driven approach that integrates structure-based drug design (SBDD), synthetic chemistry protocols, and robust in vitro and in vivo evaluation methodologies. The guide emphasizes the rationale behind experimental choices, ensuring a self-validating workflow from initial hit-to-lead optimization to preclinical candidate selection.

Introduction: Targeting Brain Cholesterol Metabolism

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a key enzyme in the brain's unique cholesterol metabolism.[1][2][3] Unlike peripheral tissues, the brain synthesizes its own cholesterol, which cannot readily cross the blood-brain barrier (BBB).[4] CH24H facilitates the primary pathway for cholesterol elimination from the brain by converting it to the more soluble 24S-hydroxycholesterol (24HC).[5][6][7] This oxysterol can then traverse the BBB and enter systemic circulation for subsequent metabolism in the liver.[7]

The dysregulation of CH24H activity and subsequent alterations in 24HC levels have been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Huntington's disease, Parkinson's disease, and epilepsy.[8][9][10][11] For instance, in certain conditions, excessive 24HC can act as a positive allosteric modulator of NMDA receptors, contributing to neuronal hyperexcitability.[4][12] Therefore, the development of potent and selective CH24H inhibitors presents a compelling therapeutic strategy.

The 3-piperidinyl pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for creating drug-like molecules with desirable pharmacokinetic properties.[13][14] Its inherent structural features can be readily modified to optimize potency, selectivity, and brain penetrance. This guide details a systematic approach to leverage this scaffold for the discovery of novel CH24H inhibitors, inspired by successful strategies in the field, including the development of soticlestat.[2][15]

The Strategic Framework for Inhibitor Design

Our approach is an iterative cycle of design, synthesis, and testing, guided by structure-activity relationships (SAR) and structure-based drug design (SBDD). The central hypothesis is that a 3-piperidinyl pyridine core can be appropriately decorated to achieve high-affinity binding to the CH24H active site while maintaining favorable drug-like properties.

G cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_vivo In Vivo Characterization Scaffold_Selection Scaffold Selection: 3-Piperidinyl Pyridine SBDD Structure-Based Design (SBDD) (X-ray Co-crystal Structures) Scaffold_Selection->SBDD SAR_Analysis SAR Analysis & LLE Optimization SBDD->SAR_Analysis Synthesis Chemical Synthesis of Analogs SAR_Analysis->Synthesis In_Vitro_Enzyme In Vitro Enzymatic Assay (IC50 Determination) Synthesis->In_Vitro_Enzyme Test Compounds CYP_Selectivity CYP450 Selectivity Panel In_Vitro_Enzyme->CYP_Selectivity Cell_Based Cell-Based Assays (24HC Reduction) CYP_Selectivity->Cell_Based PK_Studies Pharmacokinetics (PK) (Brain Penetrance) Cell_Based->PK_Studies Lead Candidates PD_Studies Pharmacodynamics (PD) (Target Engagement) PK_Studies->PD_Studies PD_Studies->SAR_Analysis Feedback Loop

Figure 1: Iterative workflow for the design and development of CH24H inhibitors.

Rationale for the 3-Piperidinyl Pyridine Scaffold

The selection of the 3-piperidinyl pyridine scaffold is deliberate. The pyridine nitrogen is designed to coordinate with the heme iron in the active site of CH24H, a crucial interaction for potent inhibition.[16] The piperidine ring provides a three-dimensional structure that can be functionalized to explore different pockets within the enzyme's active site, thereby enhancing both potency and selectivity. Furthermore, this scaffold generally possesses favorable physicochemical properties conducive to brain penetration.

Structure-Based Drug Design (SBDD) and Scaffold Hopping

Initial designs can be derived from known CH24H inhibitors, such as soticlestat, through a process of scaffold hopping.[15][17] By analyzing the co-crystal structure of CH24H with existing inhibitors, key pharmacophoric features can be identified. These include:

  • Heme-binding group: A nitrogen-containing heterocycle (e.g., pyridine) to coordinate with the heme iron.

  • Hydrophobic interactions: Moieties that can occupy the hydrophobic pockets within the active site.

  • Hydrogen bond donors/acceptors: Groups that can form hydrogen bonds with key amino acid residues, such as Gly369.[16]

Synthetic Chemistry Protocols

The synthesis of 3-piperidinyl pyridine derivatives can be achieved through various established synthetic routes. The following protocol provides a general and adaptable method.

Protocol 1: General Synthesis of 3-Piperidinyl Pyridine Derivatives

This protocol outlines a modular synthesis allowing for diversification at multiple positions.

Step 1: Synthesis of the Piperidine Core The synthesis often begins with a substituted pyridine which is then reduced to the corresponding piperidine.[18][19]

  • Hydrogenation of Substituted Pyridines: A substituted pyridine can be hydrogenated using catalysts like Raney-Ni or Rhodium on carbon under hydrogen pressure. This method is effective for creating the piperidine ring system.[18]

  • Functionalization of the Piperidine Ring: The piperidine ring can be further functionalized prior to coupling with the pyridine scaffold.

Step 2: Suzuki-Miyaura Coupling This cross-coupling reaction is a robust method for forming the C-C bond between the piperidine and pyridine rings.

  • Reactants: A boronic acid or ester derivative of one scaffold is reacted with a halogenated derivative of the other in the presence of a palladium catalyst and a base.

  • Example Reaction: A 3-bromopyridine derivative can be coupled with a piperidinylboronic acid ester.

Step 3: Amide Coupling To introduce further diversity, the final step often involves an amide coupling reaction.

  • Activation: A carboxylic acid on one of the scaffolds is activated using a coupling reagent (e.g., HATU, HOBt).

  • Coupling: The activated acid is then reacted with an amine to form the final amide product.

G Start Starting Materials (Substituted Pyridines, Piperidines) Step1 Step 1: Synthesis of Functionalized Scaffolds Start->Step1 Step2 Step 2: Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 Step 3: Amide Bond Formation Step2->Step3 Final Final 3-Piperidinyl Pyridine Inhibitor Step3->Final

Figure 2: General synthetic workflow.

In Vitro Evaluation Protocols

A tiered approach to in vitro testing is essential for efficient lead identification and optimization.

Protocol 2: In Vitro CH24H Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

  • Enzyme Source: Recombinant human CH24H enzyme.

  • Substrate: Testosterone is often used as a surrogate substrate, and its metabolism to 16β-hydroxytestosterone is monitored.[20]

  • Incubation: The enzyme, substrate, and test compound (at varying concentrations) are incubated in a suitable buffer system.

  • Detection: The reaction is quenched, and the formation of the product is quantified using LC-MS/MS.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: CYP450 Selectivity Profiling

To ensure the inhibitor is selective for CH24H and does not inhibit other major drug-metabolizing CYP450 enzymes, a selectivity panel is crucial.

  • Enzymes: A panel of human recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4/5) should be used.[9][20]

  • Assay Principle: The assay measures the inhibition of the metabolism of probe substrates specific to each CYP isoform.

  • Analysis: IC50 values for each CYP isoform are determined and compared to the CH24H IC50 to calculate a selectivity index. A high selectivity index is desirable.

Protocol 4: Cell-Based Assay for 24HC Reduction

This assay confirms the activity of the inhibitors in a cellular context.

  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses CH24H is suitable.[21]

  • Treatment: Cells are treated with the test compounds at various concentrations for a defined period (e.g., 24-48 hours).

  • 24HC Quantification: The concentration of 24HC in the cell culture medium is measured using LC-MS/MS.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity.[22]

In Vivo Characterization

Promising lead compounds from in vitro studies should be advanced to in vivo characterization in animal models (typically mice or rats).

Protocol 5: Pharmacokinetic (PK) and Brain Penetrance Studies

The ability of an inhibitor to cross the blood-brain barrier is paramount for its therapeutic efficacy.

  • Dosing: The compound is administered to animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Blood and brain tissue are collected at multiple time points post-dosing.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified by LC-MS/MS.

  • Parameter Calculation: Key PK parameters are determined, including Cmax, Tmax, AUC, and half-life. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) are calculated to assess brain penetration.[23][24][25][26]

Protocol 6: Pharmacodynamic (PD) and Target Engagement Studies

This study confirms that the inhibitor engages its target in the brain and elicits the desired biological effect.

  • Dosing: Animals are dosed with the test compound.

  • Tissue Collection: Brain tissue is collected at a time point corresponding to expected peak brain concentrations.

  • Biomarker Analysis: The levels of 24HC in the brain tissue are measured by LC-MS/MS.

  • Dose-Response: A dose-dependent reduction in brain 24HC levels confirms target engagement.[2][17][27]

Data Interpretation and Lead Optimization

The data generated from these protocols will guide the iterative optimization of the 3-piperidinyl pyridine scaffold.

Compound ID CH24H IC50 (nM) CYP3A4 IC50 (nM) Selectivity Index (CYP3A4/CH24H) Brain 24HC Reduction (%) @ 10 mg/kg Kp,uu
Lead-001 5050010150.2
Lead-002 8.5>10,000>1176260.5
Soticlestat 7.466,000>8900>50Not Reported

Table 1: Example data for lead optimization. The goal is to improve CH24H potency, selectivity over other CYPs, in vivo efficacy (24HC reduction), and brain penetration (Kp,uu).

Ligand-Lipophilicity Efficiency (LLE): Throughout the optimization process, it is crucial to monitor LLE. This metric helps to ensure that increases in potency are not solely due to increased lipophilicity, which can lead to undesirable off-target effects and poor pharmacokinetic properties.[15][28]

Conclusion

The 3-piperidinyl pyridine scaffold represents a highly promising starting point for the development of novel, potent, and selective CH24H inhibitors. By following the integrated and iterative approach outlined in this guide—combining rational, structure-based design with robust synthetic and evaluation protocols—researchers can efficiently navigate the complex process of drug discovery for neurological disorders. The emphasis on understanding the "why" behind each experimental step, coupled with a commitment to rigorous data-driven decision-making, will ultimately enhance the probability of identifying a successful clinical candidate.

References

  • Russell, D. W. (2009). Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain. The Journal of Biological Chemistry, 284(35), 23075–23079. [Link]

  • Iuliano, L. (2011). 24S-hydroxycholesterol: cellular effects and variations in brain diseases. Biochimie, 93(12), 1935-1941. [Link]

  • Gamba, P., Giannelli, S., Staurenghi, E., Testa, G., Biasi, F., Poli, G., & Leonarduzzi, G. (2021). The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease. Nutrients, 13(5), 1603. [Link]

  • Noguchi, N. (2014). Diverse functions of 24(S)-hydroxycholesterol in the brain. Biochemical and Biophysical Research Communications, 446(3), 693-697. [Link]

  • Gamba, P., Giannelli, S., Staurenghi, E., Testa, G., Biasi, F., Poli, G., & Leonarduzzi, G. (2021). The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease. Antioxidants, 10(5), 740. [Link]

  • Wikipedia contributors. (2023, December 27). Cholesterol 24-hydroxylase. In Wikipedia, The Free Encyclopedia. [Link]

  • Mizuno, T., et al. (2025). Structure-based design of a novel series of cholesterol 24-hydroxylase (CH24H) inhibitors bearing 1,3-oxazole as a heme-iron binding group. Bioorganic & Medicinal Chemistry, 119, 117865. [Link]

  • Wang, Y., et al. (2026). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Molecules, 31(3), 123. [Link]

  • Koike, T., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228–12244. [Link]

  • Koike, T., Yoshikawa, M., Ando, H. K., et al. (2021). Discovery of soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228-12244. [Link]

  • Koike, T., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228-12244. [Link]

  • Sun, M. Y., Taylor, A., Zorumski, C. F., & Mennerick, S. (2017). 24S-hydroxycholesterol and 25-hydroxycholesterol differentially impact hippocampal neuronal survival following oxygen-glucose deprivation. PloS one, 12(3), e0174206. [Link]

  • Gout-Zschäbitz, E., et al. (2024). Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants. Clinical and Translational Science, 17(3), e13735. [Link]

  • Salphati, L., et al. (2024). Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor paxalisib and prediction of its pharmacokinetics and efficacy in human. Xenobiotica, 54(1), 1-13. [Link]

  • Anonymous. (2025). Safety, Pharmacokinetics and Target Engagement of a Novel Brain Penetrant RIPK1 Inhibitor (SIR9900) in Healthy Adults and Elderly Participants. Clinical and Translational Science. [Link]

  • Koike, T., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228–12244. [Link]

  • Kajita, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048–4065. [Link]

  • Kajita, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048-4065. [Link]

  • Salphati, L., et al. (2024). Preclinical Characterization of the Absorption and Disposition of the Brain Penetrant PI3K/mTOR Inhibitor Paxalisib and Prediction of Its Pharmacokinetics and Efficacy in Human. ResearchGate. [Link]

  • Wang, C., et al. (2025). The cholesterol 24-hydroxylase CYP46A1 promotes α-synuclein pathology in Parkinson's disease. PLOS Biology, 23(2), e3002996. [Link]

  • Wilson, C., et al. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 19(12), 1583–1593. [Link]

  • Kajita, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048-4065. [Link]

  • Gamba, P., et al. (2021). The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease. Antioxidants, 10(5), 740. [Link]

  • Wang, Y., et al. (2026). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Molecules, 31(3), 123. [Link]

  • Pikuleva, I. A., & Cartier, N. (2019). Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases. Neurotherapeutics, 16(3), 638-651. [Link]

  • Taylor & Francis. (n.d.). Cholesterol 24 hydroxylase – Knowledge and References. Taylor & Francis Online. [Link]

  • Russell, D. W. (2009). Cholesterol 24-hydroxylase. (a) The reaction catalyzed by cholesterol... ResearchGate. [Link]

  • Stepan, A. F., et al. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ACS Medicinal Chemistry Letters, 16(10), 1365-1370. [Link]

  • Al-Zoubi, R. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Li, S., et al. (2022). The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis. Virologica Sinica, 37(3), 385-397. [Link]

  • Anonymous. (2025). Piperidine Synthesis. DTIC. [Link]

  • Kajita, Y., et al. (2022). Collection - Discovery of Novel 3‑Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - Journal of Medicinal Chemistry. Figshare. [Link]

  • Ghosh, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-674. [Link]

  • Anonymous. (2023). Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported. BioWorld. [Link]

  • Leoni, V., et al. (2024). Changes in 24(S)-Hydroxycholesterol Are Associated with Cognitive Performance in Early Huntington's Disease: Data from the TRACK and ENROLL HD Cohorts. Journal of Huntington's Disease. [Link]

  • Inserm. (2015). Modulation of brain cholesterol: a new line of research in Alzheimer's disease treatment? Inserm. [Link]

  • Loeffler, T., et al. (2021). Neurodegenerative Diseases and Cholesterol: Seeing the Field Through the Players. Frontiers in Neuroscience, 15, 758373. [Link]

Sources

Application Note: Modular Synthesis of LSD1 Inhibitors Containing 2,6-Dimethylpyridine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).[1] Overexpression of LSD1 is a critical driver in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

This Application Note details the synthetic protocols for integrating 2,6-dimethylpyridine (2,6-lutidine) moieties into reversible LSD1 inhibitors. The inclusion of the 2,6-dimethyl motif is not merely structural; it serves two critical medicinal chemistry functions:

  • Metabolic Shielding: The methyl groups at the

    
    -positions of the pyridine nitrogen sterically hinder 
    
    
    
    -oxidation and reduce metabolic clearance by cytochrome P450 enzymes.
  • Hydrophobic Anchoring: The moiety occupies the large hydrophobic binding pocket of LSD1, acting as a "cap" that stabilizes the inhibitor-enzyme complex.

We present a modular synthetic strategy focusing on the challenging Suzuki-Miyaura cross-coupling of sterically hindered 4-bromo-2,6-dimethylpyridine with a pharmacophore core.

Mechanism of Action & SAR Strategy

The design strategy targets the substrate-binding groove of LSD1. Unlike tranylcypromine (TCP) derivatives which covalently modify the FAD cofactor, reversible inhibitors (e.g., GSK-354 analogs) rely on hydrogen bonding with Asp555 and hydrophobic interactions in the substrate channel.

DOT Diagram: LSD1 Inhibition & Structural Logic

LSD1_Mechanism LSD1 LSD1 Enzyme (Substrate Binding Groove) Inhibitor Reversible Inhibitor (Scaffold) Inhibitor->LSD1 Competes with H3K4 DMP 2,6-Dimethylpyridine Moiety DMP->LSD1 Hydrophobic Interaction DMP->Inhibitor Attached via Suzuki Coupling Metabolism CYP450 Metabolism DMP->Metabolism Steric Blockade (Prevents N-Oxidation) FAD FAD Cofactor FAD->LSD1 Catalytic Center H3K4 Histone H3K4me1/2 (Substrate) H3K4->LSD1 Native Binding

Figure 1: Mechanistic rationale for incorporating the 2,6-dimethylpyridine moiety. The methyl groups provide a steric shield against metabolic degradation while enhancing hydrophobic binding affinity.

Chemical Synthesis Protocols

The synthesis of 2,6-dimethylpyridine-containing inhibitors is often complicated by the steric hindrance of the methyl groups adjacent to the reaction center, particularly during palladium-catalyzed couplings. The following protocols are optimized to overcome these barriers.

Protocol A: Preparation of the Boronate Ester Core

Objective: To generate a reactive nucleophile (aryl boronate) from the core pharmacophore (e.g., a 4-cyanophenyl derivative) prior to coupling with the pyridine "cap."

Materials:

  • Aryl bromide core (e.g., 4-bromobenzonitrile)[2]

  • Bis(pinacolato)diboron (

    
    )
    
  • Potassium acetate (KOAc)

  • 1,4-Dioxane (Anhydrous)[3]

Step-by-Step Procedure:

  • Charge: In a dry Schlenk flask, combine the aryl bromide (1.0 equiv),

    
     (1.2 equiv), and KOAc (3.0 equiv).
    
  • Purge: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

  • Catalyst: Add

    
     (0.05 equiv) under a positive stream of Argon.
    
  • Reaction: Seal the flask and heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of the bromide.

  • Work-up: Cool to RT, filter through a Celite pad, and concentrate the filtrate.

  • Purification: The crude boronate is often used directly in the next step to prevent protodeboronation, or purified via flash chromatography (Hexane/EtOAc).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the 4-bromo-2,6-dimethylpyridine with the aryl boronate.[4] Challenge: The 2,6-dimethyl groups create significant steric hindrance, making standard


 conditions sluggish. We utilize a high-activity catalyst system.[2][5]

Materials:

  • Substrate: 4-Bromo-2,6-dimethylpyridine (1.0 equiv)

  • Nucleophile: Aryl pinacol boronate (from Protocol A) (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) + SPhos  (0.04 equiv) OR 
    
    
    
    (0.05 equiv) for robustness.
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-2,6-dimethylpyridine and the aryl boronate in 1,4-dioxane.

  • Degassing: Sparge the solution with Argon for 15 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst Addition: Add the Pd source and ligand (or pre-catalyst).[3]

  • Base Addition: Add the degassed aqueous

    
    .
    
  • Thermal Activation: Heat the reaction to 100–110°C in a sealed pressure vial.

    • Note: High temperature is required to force the oxidative addition and transmetalation across the sterically hindered pyridine.

  • Monitoring: Check LC-MS at 2 hours and 16 hours. Look for the product mass

    
    .
    
  • Quench: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Tip: 2,6-dimethylpyridine derivatives are basic. Pre-treat the silica gel with 1% Triethylamine (TEA) to prevent streaking, or use neutral alumina.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start1 4-Bromo-2,6-dimethylpyridine Step1 Suzuki Coupling Pd(dppf)Cl2, K3PO4 110°C, Dioxane/H2O Start1->Step1 Start2 Core Scaffold (Aryl Boronate) Start2->Step1 Intermediate Crude Coupled Product Step1->Intermediate 16h Reflux Purification Purification (Silica + 1% Et3N) Intermediate->Purification Final Final LSD1 Inhibitor Purification->Final

Figure 2: Convergent synthesis workflow utilizing high-temperature Suzuki coupling to overcome steric hindrance.

Analytical Validation & QC

To ensure the integrity of the synthesized inhibitor, the following data points must be verified.

Table 1: Quality Control Specifications
ParameterMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)> 95%Required for reliable biological assay data.
Identity 1H NMR (DMSO-d6)Singlet at ~2.4-2.5 ppm (6H)Confirms presence of intact 2,6-dimethyl groups.
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirms successful coupling and lack of debromination.
Regiochemistry NOESY NMRCross-peaks between methyls and aryl protonsVerifies coupling occurred at the correct position (if multiple halides present).
Biological Validation (LSD1 Demethylase Assay)

Protocol:

  • Incubate recombinant LSD1/CoREST complex (50 nM) with the synthesized inhibitor (serial dilutions) for 30 min at RT.

  • Add H3K4me2 peptide substrate (biotinylated).

  • Detect demethylation using a peroxidase-coupled assay (Amplex Red) or TR-FRET antibody detection.

  • Expected Result: A potent inhibitor containing the 2,6-dimethylpyridine moiety should exhibit an

    
     in the low nanomolar range (< 100 nM).
    

References

  • LSD1 Structure & Mechanism

    • Stavropoulos, P., et al. (2006). Crystal structure of the human LSD1–CoREST complex.
  • Reversible LSD1 Inhibitors (Pyrrolo[2,3-c]pyridines)

    • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Suzuki Coupling of Hindered Pyridines

    • Billingsley, K., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Synthesis of 2,6-Dimethylpyridine Derivatives

    • Sączewski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • LSD1 Assay Methodologies

    • Hitchin, J. R., et al. (2013).

Sources

Handling and storage of hygroscopic piperidine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Weighing, and Storage Protocols for Hygroscopic Piperidine Dihydrochloride Salts

Introduction & Mechanistic Overview

Piperidine dihydrochloride salts—such as (R)-3-piperidinamine dihydrochloride—are highly valuable chiral building blocks widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including DPP-4 inhibitors like linagliptin and alogliptin[1],[2]. However, handling these compounds presents a significant analytical challenge due to their severe hygroscopicity[1].

The Causality of Hygroscopicity: The presence of two protonated nitrogen centers (an endocyclic secondary amine and an exocyclic primary amine) creates a crystal lattice with exceptionally high charge density. This lattice acts as a powerful hydrogen-bond acceptor, aggressively scavenging atmospheric water molecules. When exposed to ambient humidity, the crystalline powder rapidly undergoes moisture sorption. This progresses from surface adsorption to capillary condensation, ultimately resulting in deliquescence (the solid dissolving in its own absorbed water)[3].

For drug development professionals, this moisture uptake causes severe stoichiometric errors during reaction setup, catalyzes hydrolytic degradation pathways, and leads to inconsistent batch-to-batch yields.

Quantitative Impact of Moisture

To understand the necessity of stringent handling protocols, it is critical to quantify the rate of moisture uptake. Table 1 illustrates the typical moisture absorption profile of piperidine dihydrochloride salts under varying relative humidity (RH) conditions, demonstrating why ambient handling is prohibitive.

Table 1: Moisture Uptake Profile of Piperidine Dihydrochloride Salts at 25°C

Relative Humidity (RH)Exposure TimeMoisture Uptake (w/w %)Physical State Observations
< 10% (Glove Box) 24 hours< 0.1%Free-flowing crystalline powder
30% - 40% 1 hour2.5%Slight clumping, loss of flowability
60% 1 hour8.4%Severe caking, sticky residue
75% 1 hour> 15.0%Deliquescence (transition to liquid phase)

Handling and Mitigation Workflow

To prevent moisture-induced degradation, a strict environmental control and validation workflow must be implemented.

G Start Hygroscopic Piperidine Salt (e.g., 3-AP·2HCl) Exposure Atmospheric Moisture Exposure Start->Exposure Ambient Handling Mitigation Controlled Environment (Glove Box / <10 ppm H2O) Start->Mitigation Best Practice Consequence Deliquescence & Stoichiometric Error Exposure->Consequence H2O Absorption Weighing Weighing by Difference Protocol Mitigation->Weighing Transfer Storage Inert Gas Purging (Ar/N2) & Desiccator Weighing->Storage Post-Use Validation Karl Fischer / TGA Moisture Validation Weighing->Validation QA Check

Workflow for mitigating moisture uptake in hygroscopic piperidine salts.

Experimental Protocols

Protocol 1: Self-Validating "Weighing by Difference" in a Glove Box

Causality: Direct weighing on a balance pan exposes the bulk material to the atmosphere and risks moisture absorption during the stabilization time of the balance. "Weighing by difference" ensures the bulk container remains sealed during the actual measurement, and any mass changes are strictly accounted for[3].

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the glove box maintains an inert atmosphere (Argon or Nitrogen) with <10 ppm H₂O and <50 ppm O₂. Check that the box pressure is slightly positive relative to the ambient atmosphere[4].

  • Equilibration: Place the sealed main vial of piperidine dihydrochloride, a clean/dry target reaction vial, and a dry spatula into the glove box antechamber. Evacuate and backfill the antechamber three times with inert gas before moving items into the main chamber[4].

  • Initial Mass (

    
    ):  Tare the analytical balance located inside the glove box. Weigh the sealed main vial containing the bulk salt. Record this mass as 
    
    
    
    .
  • Material Transfer: Open the main vial, quickly transfer the estimated required amount into the target reaction vial, and immediately tightly reseal the main vial.

  • Final Mass (

    
    ):  Weigh the sealed main vial again. Record this mass as 
    
    
    
    .
  • Self-Validation Calculation: The exact mass of the transferred salt is calculated as (

    
    ). To validate the integrity of the transfer, weigh the target reaction vial (if tared previously). Its mass must exactly equal (
    
    
    
    ). A discrepancy indicates static loss, spillage, or atmospheric contamination during the brief transfer window.
Protocol 2: Moisture Determination via Karl Fischer Titration

Causality: Before using a stored batch of piperidine dihydrochloride in a highly moisture-sensitive reaction, its exact water content must be known to adjust stoichiometry or determine if re-drying is necessary. Karl Fischer (KF) titration provides exact chemical quantification of water[3].

Step-by-Step Methodology:

  • Instrument Preparation: Set up the KF titrator and pre-titrate the vessel to a dry state until a stable baseline drift (<10 µ g/min ) is achieved. This step self-validates that the system is entirely free of residual moisture[3].

  • Sample Encapsulation: Inside the glove box, accurately weigh 50–100 mg of the piperidine salt into a gas-tight syringe or a specialized gas-tight tin capsule[5].

  • Introduction: Rapidly transfer the sealed sample into the KF titration vessel. If using a capsule, flush the introduction port with inert gas before dropping the capsule into the solvent[5].

  • Titration & Analysis: Execute the titration. If the calculated water content exceeds 0.5% w/w, the batch must be subjected to vacuum desiccation before use in anhydrous synthesis.

Storage Best Practices

  • Primary Containment: Store the salt in tightly sealed, dark amber glass vials with PTFE-lined caps to prevent both moisture ingress and light-induced degradation[2].

  • Secondary Containment: Place the primary vial inside a secondary container (e.g., a desiccator cabinet or a vacuum-sealed Mylar bag) filled with indicating Drierite (calcium sulfate) or silica gel.

  • Inert Atmosphere Purging: Always backfill the primary vial with dry Argon or Nitrogen before sealing. Argon is preferred as its higher density allows it to form a protective blanket over the solid salt[1].

  • Temperature Control: Store at a controlled room temperature (15°C to 25°C) unless long-term stability data dictates otherwise. If refrigerated, the sealed container must be allowed to fully equilibrate to room temperature before opening; failing to do so will cause immediate condensation of atmospheric moisture directly onto the cold powder.

References

  • Technical Support Center: Managing Hygroscopic Chromium Salts in the Laboratory Source: Benchchem URL
  • 3-Piperidinamine hydrochloride | 127294-75-1 Source: Benchchem URL
  • Managing the hygroscopicity of Choline tosylate during weighing and storage Source: Benchchem URL
  • (R)
  • Best practices for sample preparation in elemental analysis Source: Elementar URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, pharmacologists, and formulation scientists facing solubility bottlenecks with 2,6-Dimethyl-3-(piperidin-4-yl)pyridine free base .

Because this compound is a free base containing both a highly basic piperidine ring and a sterically hindered, weakly basic pyridine ring, it presents unique physicochemical challenges. This guide provides mechanistic causality for its behavior, field-proven Q&A, and self-validating protocols to ensure your assays yield reproducible, artifact-free data.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecule's intrinsic properties. The compound possesses two ionizable nitrogen atoms. At a physiological pH of 7.4, the piperidine nitrogen is fully protonated, but the pyridine nitrogen remains neutral. This creates a monocationic species that still retains significant lipophilicity due to the 2,6-dimethylpyridine core, leading to poor aqueous solubility.

Table 1: Predicted Physicochemical Properties and Formulation Impact

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 190.29 g/mol Small molecular size; highly favorable for cyclodextrin cavity encapsulation.
Piperidine pKa ~10.5Highly basic; spontaneously protonates in neutral water, forming a monocation.
Pyridine pKa ~6.5Weakly basic; remains neutral at pH 7.4. Requires pH < 4.0 for full protonation.
Intrinsic Solubility (

)
< 10 µg/mLHigh risk of rapid nucleation and precipitation in purely aqueous, unbuffered media.

Formulation Strategy Workflows

The following diagrams map out the logical decision-making process for formulating this compound and the chemical causality behind its pH-dependent solubility.

FormulationWorkflow A 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (Free Base) B Target Application? A->B C In Vitro Assays (Cellular/Biochemical) B->C Microplate Assays D In Vivo Dosing (Animal Models) B->D PK/PD Studies E DMSO Stock (10-30 mM) + Stepwise Dilution C->E F Is low pH (<4) tolerated? D->F G In Situ Salt Formation (Add 2.0 eq. HCl) F->G Yes (e.g., PO/IV dosing) H Cyclodextrin Complexation (20% HP-β-CD, pH 7.4) F->H No (e.g., sensitive tissues)

Decision tree for selecting a solubility strategy based on assay requirements.

ProtonationMechanics N1 Free Base (Neutral) Poorly Soluble Predominant at pH > 11 N2 Monocation (+1) Piperidine Protonated Predominant at pH 7.4 N1->N2 pKa ~ 10.5 (+H⁺) N3 Dication (+2) Both N's Protonated Highly Soluble at pH < 4 N2->N3 pKa ~ 6.5 (+H⁺)

Mechanistic pathway of pH-dependent protonation states for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock directly into a pH 7.4 physiological buffer? A1: This is caused by a thermodynamic phenomenon known as "solvent shift" . The free base is highly soluble in DMSO. However, when diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the compound's intrinsic aqueous solubility is extremely low and it only forms a monocation at pH 7.4, the local concentration instantly exceeds its solubility limit, causing rapid nucleation and precipitation.

Q2: How can I prevent this precipitation in my 96-well plate cell assays? A2: You must lower the thermodynamic barrier to dissolution. Instead of a direct 1:100 dilution, use a stepwise dilution protocol . Dilute your DMSO stock into an intermediate buffer containing a biologically compatible surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) before final addition to the cells. The surfactant forms micelles that shield the lipophilic 2,6-dimethylpyridine core, preventing Ostwald ripening (crystal growth).

Q3: I need to dose animals orally at 20 mg/kg. What is the most reliable formulation strategy? A3: The most robust method for high-concentration in vivo dosing of basic amines is salt formation . By adding 2.0 to 2.1 molar equivalents of Hydrochloric Acid (HCl), you force the protonation of both the piperidine and the pyridine nitrogens. This converts the free base into a dihydrochloride salt (a dication), which dramatically increases the polarity and disrupts the solid-state crystal lattice, yielding aqueous solubility often exceeding 50 mg/mL.

Q4: My in vivo model is highly sensitive to low pH, so I cannot use the dihydrochloride salt method. What are my options? A4: If you must maintain a neutral pH (7.4), utilize inclusion complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic free base, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Step-by-Step Troubleshooting Protocols

Protocol A: In Situ Dihydrochloride Salt Formation (For High-Dose In Vivo Assays)

Causality: Adding exact molar equivalents of acid ensures complete conversion to the dication without leaving excess unreacted acid that could cause tissue necrosis.

  • Weighing: Accurately weigh the required mass of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine free base into a glass vial.

  • Suspension: Add 80% of your final target volume of sterile water or saline. Vortex briefly. Note: The solution will remain a cloudy suspension.

  • Acidification: Calculate the molar amount of your API. Slowly add exactly 2.05 molar equivalents of 0.1 M HCl dropwise while stirring magnetically.

  • Dissolution: Continue stirring for 15-30 minutes. The suspension will transition to a completely clear solution as the dication forms.

  • Self-Validation Checkpoint: Measure the pH of the clear solution. It must be between 3.0 and 4.0 . If the pH is >5.0, the pyridine nitrogen is not fully protonated, and the compound may crash out over time. If the pH is correct, QS (quantity sufficient) to your final volume with water/saline.

Protocol B: HP-β-Cyclodextrin Complexation (For pH-Sensitive Assays)

Causality: Mechanical energy (sonication) is required to drive the lipophilic drug into the cyclodextrin cavity, displacing the high-enthalpy water molecules currently occupying it.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • API Addition: Add the free base API to the cyclodextrin vehicle (aiming for a target concentration of 2-5 mg/mL).

  • Complexation: Place the vial in a bath sonicator for 30 minutes. Maintain the water bath temperature below 40°C to prevent thermal degradation of the API.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 2 hours to allow the dynamic host-guest equilibrium to stabilize.

  • Self-Validation Checkpoint: Withdraw 1 mL of the solution and pass it through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. If the post-filtration concentration is lower, complexation was incomplete, and you must increase the HP-β-CD percentage or sonication time.

Table 2: Troubleshooting Matrix for Formulation Failures

ObservationRoot CauseImmediate Corrective Action
Cloudiness upon aqueous dilutionSolvent shift / SupersaturationPre-warm buffer to 37°C; use stepwise dilution; add 0.05% Tween-20.
Precipitation after 24h storageOstwald ripening / CrystallizationAPI is thermodynamically unstable in water. Prepare fresh daily.
Incomplete dissolution in acidInsufficient counterion (HCl)Verify you added ≥ 2.0 molar equivalents of acid, not just 1.0 eq.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

  • Muankaew, C., & Loftsson, T. (2018). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology, 122(1), 46-55. (Referenced via MDPI review on Cyclodextrin platforms). Available at:[Link]

Troubleshooting low yields in N-acylation of piperidinyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ACYL-PIP-PYR-004 Subject: Troubleshooting Low Yields in N-Acylation of Piperidinyl Pyridines Status: Open [Tier 3 Support Intervention] Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Executive Summary

You are encountering low yields in the N-acylation of piperidinyl pyridines.[2] This scaffold presents a unique "dual-nitrogen" challenge: a highly nucleophilic (but potentially sterically hindered) piperidine amine and a competing, basic pyridine nitrogen that can trap protons or coordinate catalysts.[1]

This guide moves beyond standard textbook protocols. It addresses the specific electronic and steric friction points of this heterocycle, providing a self-validating troubleshooting workflow.

Module 1: The Diagnostic Framework (Root Cause Analysis)

Before altering reagents, diagnose the failure mode using the Substrate-Reagent Matrix .

The "Position Effect" (Sterics)

The position of the piperidine ring relative to the pyridine nitrogen is the primary yield determinant.

  • 4-Piperidinyl / 3-Piperidinyl: Generally unhindered.[1] Low yields here suggest solubility issues or proton trapping (see 1.2).[1]

  • 2-Piperidinyl: Critical Steric Hindrance. The piperidine nitrogen is flanked by the pyridine ring's ortho-hydrogens and the pyridine lone pair. Standard EDC/NHS coupling often fails here.[1] You need high-energy intermediates (Acid Chlorides or T3P).[1]

The "Proton Trap" (Electronics)
  • The Problem: Your substrate has two basic sites. The piperidine NH (

    
    ) is the nucleophile.[3] The pyridine N (
    
    
    
    ) is a "proton sponge."
  • The Failure Mode: If you use an acid chloride without sufficient base scavenging, HCl is generated.[1] The pyridine ring protonates, forming a pyridinium salt.[1] This often precipitates the substrate out of the organic phase before the acylation is complete, trapping it as an unreactive salt.

Module 2: Experimental Protocols & Solutions

Solution A: The "Gold Standard" (T3P + Pyridine)

Best for: Sterically hindered (2-sub) substrates, chiral substrates, or when acid chlorides are too harsh.[1]

Why it works: Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid. Using pyridine as the solvent/base serves a dual purpose: it solubilizes the polar substrate and acts as a thermodynamic sink for the acidic byproduct, preventing the "Proton Trap" issue.

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid + 1.1 equiv Piperidinyl Pyridine in EtOAc (or DCM if solubility is poor).

  • Base: Add 3.0–5.0 equiv Pyridine .

  • Cool: Cool to 0 °C.

  • Activate: Add 1.5 equiv T3P (50% w/w in EtOAc/DMF) dropwise.

  • React: Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash with water, then 0.5M HCl (carefully, to remove excess pyridine/T3P byproducts), then sat.

    
    .
    
Solution B: Modified Schotten-Baumann (Biphasic)

Best for: Scale-up, simple acyl chlorides, and avoiding anhydrous conditions.[1]

Why it works: The biphasic system (DCM/Water) keeps the inorganic base (NaOH/Carbonate) in the aqueous phase and the neutral product in the organic phase. The key is the pH control .

Protocol:

  • Organic Phase: Dissolve Piperidinyl Pyridine (1.0 equiv) in DCM.

  • Aqueous Phase: Prepare 10% NaOH or

    
     (2.0–3.0 equiv).
    
  • Mix: Combine phases with vigorous stirring (high RPM is critical for interfacial surface area).

  • Addition: Add Acid Chloride (1.2 equiv) dropwise.

  • CRITICAL STEP: Monitor pH.[1] If it drops below 9, the pyridine ring protonates and the reaction stalls. Add more base to maintain pH > 10.[1]

Module 3: Visualization & Logic Flow

Decision Logic for Reagent Selection

ReagentSelection Start Start: N-Acylation of Piperidinyl Pyridine CheckPos Check Piperidine Position Start->CheckPos Pos2 2-Position (Sterically Hindered) CheckPos->Pos2 High Sterics Pos34 3- or 4-Position (Unhindered) CheckPos->Pos34 Low Sterics SolA Method A: T3P + Pyridine (High Solubility/Activation) Pos2->SolA Recommended (Forceful but mild) SolC Method C: HATU + DIPEA (DMF Solvent) Pos2->SolC Alternative CheckAcid Acid Source? Pos34->CheckAcid AcidCl Acid Chloride CheckAcid->AcidCl Reactive COOH Carboxylic Acid CheckAcid->COOH Stable SolB Method B: Modified Schotten-Baumann (Biphasic DCM/aq. NaOH) AcidCl->SolB Scale/Cost effective COOH->SolC Standard

Caption: Decision tree for selecting the optimal coupling strategy based on steric hindrance and acylating agent availability.

Module 4: Purification (The "Hidden" Yield Loss)

Yield is often lost during workup because piperidinyl pyridines are polar and amphoteric.[1]

Issue: Product washes out into the aqueous layer during acid/base extraction. Fix 1: The SCX Trap (Solid Phase Extraction) Use a Strong Cation Exchange (SCX) cartridge.

  • Load reaction mixture (in MeOH/DCM).

  • Wash with MeOH (removes non-basic impurities, acids, coupling reagents).[1]

  • Elute with

    
     in MeOH.[1]
    
  • Result: The basic product releases; impurities stay bound or wash away.

Fix 2: The


 Trick (Separation from Pyridine) 
If you used pyridine as a solvent and can't remove it:
  • Bubbling

    
     through a mixture of piperidine and pyridine selectively forms the piperidinyl carbonate salt  (solid), while pyridine remains in solution.[4] This is a classic industrial purification method [1, 5].[1]
    

Module 5: Troubleshooting FAQ

Q1: The reaction turned into a solid sludge immediately after adding the acid chloride. What happened? A: You likely formed the hydrochloride salt of your starting material.[4] The HCl generated protonated the pyridine ring, causing it to precipitate.

  • Fix: Ensure you have >3 equivalents of base (DIPEA/TEA) present before addition, or switch to the Biphasic Schotten-Baumann method (Method B) where the salt stays dissolved in the aqueous phase.

Q2: I see conversion by LCMS, but my isolated yield is <20%. A: Check your aqueous workup. If your product is polar (likely, due to the pyridine ring), it may be partitioning into the water layer, especially if the pH is acidic (protonating the pyridine).

  • Fix: Adjust the aqueous layer to pH ~10 before extraction to ensure the pyridine ring is neutral. Alternatively, use "Salting Out" (saturate aqueous layer with NaCl) or use 10% IPA/CHCl3 as the extraction solvent.[1]

Q3: Can I use EDC/NHS? A: For 3- or 4-piperidinyl pyridines, yes.[1] For 2-piperidinyl , EDC is often too slow due to steric hindrance, leading to hydrolysis of the active ester before the amine attacks.[1] Switch to T3P or HATU.[1]

References

  • Separation of Piperidines from Pyridines. US Patent 2868793A. (1959).[1] Describes the selective formation of piperidine carbonate salts using CO2.[4][5][6] Link

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Org. Lett. 2011, 13, 19, 5048–5051.[1][7] (Demonstrates T3P/Pyridine utility for hindered/sensitive amines). Link

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. (General mechanism and biphasic conditions). Link

  • Optimizing amide bond formation for piperidine carboxylic acids. BenchChem Technical Support. (Specifics on HATU and steric hindrance in piperidines). Link

  • Process for purifying piperidine. US Patent 2363157A.[1] (Azeotropic distillation and water separation techniques). Link

Sources

Technical Support Center: Regioselective Functionalization of 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 2,6-dimethylpyridine, also known as 2,6-lutidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this common heterocyclic scaffold. The inherent symmetry of 2,6-dimethylpyridine presents a significant challenge in achieving site-selective functionalization, often leading to mixtures of C3- and C4-substituted regioisomers. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your desired substitution pattern with high selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to selectively functionalize the C3 or C4 position of 2,6-dimethylpyridine?

A1: The primary challenge lies in the similar electronic and steric environments of the C3 and C4 positions. The two methyl groups at the C2 and C6 positions are sterically hindering and electronically donating, which deactivates the adjacent C3 and C5 positions towards electrophilic substitution and directs metallation towards the C4 position. However, direct C-H activation can be competitive at both the C3 and C4 positions, often resulting in poor regioselectivity.[1][2] Overcoming this low selectivity typically requires specific strategies to differentiate between these two sites.[1]

Q2: What are the most common strategies to control regioselectivity in 2,6-dimethylpyridine functionalization?

A2: Several key strategies are employed to control the site of functionalization:

  • Directed ortho-Metalation (DoM): This is a powerful technique where a directing group (DG) is installed on the pyridine ring or one of the methyl groups.[3][4] The DG coordinates to an organolithium base, directing deprotonation to the adjacent position. For instance, a directing group on one of the methyl groups can facilitate C3-lithiation.

  • Transition Metal-Catalyzed C-H Activation: This approach utilizes transition metals like palladium, rhodium, or iridium to selectively activate a specific C-H bond.[5][6][7] The regioselectivity is often governed by the ligand environment of the metal catalyst and the electronic properties of the substrate.[2]

  • Steric Control: By using bulky reagents or catalysts, it's possible to favor functionalization at the less sterically hindered C4 position.

  • Electronic Control: Introducing an electron-withdrawing or electron-donating group elsewhere on the ring can alter the electronic landscape of the pyridine, making one position more reactive than another.[6]

  • N-Oxide Chemistry: Activation of the pyridine ring as an N-oxide can significantly alter its reactivity and regioselectivity patterns, often favoring C2-alkylation.[8]

Q3: I am observing a mixture of C3 and C4 isomers in my reaction. How can I improve the selectivity for the C4 position?

A3: To favor C4-functionalization, consider the following troubleshooting steps:

  • Choice of Base and Solvent in Lithiation: For direct alkylation, the choice of alkyllithium activator and solvent can be critical. For example, using methyllithium in 1,2-dimethoxyethane (DME) has been shown to favor C4-alkylation.[9] This is attributed to the formation of tetrameric alkyllithium clusters that preferentially react at the C4 position.[9]

  • Catalyst and Ligand Screening in C-H Activation: In transition metal-catalyzed reactions, the ligand plays a crucial role. Bulky ligands can sterically hinder approach to the C3 position, thereby favoring C4-functionalization.[2] Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable C4-substituted product or intermediate.

Q4: How can I achieve selective functionalization at the C3 position?

A4: C3-functionalization is generally more challenging due to steric hindrance from the adjacent methyl group. Here are some strategies:

  • Directed ortho-Metalation with a Methyl-Based Directing Group: The most reliable method is to first functionalize one of the methyl groups with a directing group (e.g., an amide or an ether). This group can then direct lithiation to the C3 position.[3][10]

  • Transition Metal Catalysis with Specific Directing Groups: Certain directing groups installed at the nitrogen atom can favor C3-functionalization in rhodium-catalyzed reactions.[6]

  • Halogen-Dance Reaction: If you can selectively introduce a halogen at the C4 position, a subsequent halogen-dance reaction under basic conditions can sometimes be used to isomerize it to the C3 position, although this is often not a high-yielding process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst or reagent. 2. Insufficiently strong base for deprotonation. 3. Reaction temperature is too low.1. Use freshly prepared or purchased reagents/catalysts. 2. Switch to a stronger base (e.g., sec-BuLi instead of n-BuLi). Consider using a superbase like BuLi-LiDMAE.[11] 3. Gradually increase the reaction temperature and monitor the reaction progress.
Mixture of C3 and C4 regioisomers 1. Insufficient differentiation between the C3 and C4 positions under the current reaction conditions. 2. Competing reaction mechanisms.1. For lithiation: Screen different alkyllithium reagents and solvents (e.g., MeLi in DME for C4, s-BuLi in THF/toluene for C2-type reactivity which might influence C3 vs C4 in substituted systems).[9] 2. For C-H activation: Screen a library of ligands to tune the steric and electronic properties of the catalyst.[2] Consider a directing group strategy for unambiguous selectivity.[3][4]
Formation of over-alkylated side products 1. Excess of the alkylating agent. 2. The initial product is more reactive than the starting material.1. Use the alkylating agent as the limiting reagent. 2. Lower the reaction temperature and shorten the reaction time.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Presence of oxygen or moisture. 3. Incompatible functional groups.1. Perform the reaction at a lower temperature. 2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). 3. Protect sensitive functional groups prior to the reaction.

Experimental Protocols

Protocol 1: Regiodivergent Direct Alkylation for Selective C4-Functionalization

This protocol is adapted from a method that utilizes the structural dynamics of alkyllithium clusters to control regioselectivity.[9]

Objective: To achieve selective C4-alkylation of 2,6-dimethylpyridine using a 1,1-diborylalkane.

Materials:

  • 2,6-Dimethylpyridine (1.0 equiv)

  • 1,1-Diborylalkane (2.0 equiv)

  • Methyllithium (MeLi) solution (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2,6-dimethylpyridine and anhydrous DME.

  • Cool the solution to the desired reaction temperature (e.g., 80 °C).

  • In a separate flask, prepare a solution of the 1,1-diborylalkane in DME.

  • Slowly add the methyllithium solution to the 1,1-diborylalkane solution at a low temperature (e.g., -78 °C) to pre-form the reactive alkylating agent.

  • Transfer the pre-formed alkylating agent to the solution of 2,6-dimethylpyridine.

  • Stir the reaction mixture at 80 °C for 18 hours.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: Predominant formation of the C4-alkylated 2,6-dimethylpyridine.

Visualizing Reaction Control

The following diagram illustrates the general concept of using different activators to direct the functionalization of a pyridine ring.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Regioisomeric Products Pyridine 2,6-Dimethylpyridine ReagentA Activator A (e.g., MeLi in DME) Pyridine->ReagentA Reaction Pathway 1 ReagentB Activator B (e.g., Directing Group + Organolithium) Pyridine->ReagentB Reaction Pathway 2 ProductC4 C4-Functionalized Product ReagentA->ProductC4 Favors C4 ProductC3 C3-Functionalized Product ReagentB->ProductC3 Favors C3

Caption: Control of regioselectivity in 2,6-dimethylpyridine functionalization.

References

  • Vertex AI Search, Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity,
  • Vertex AI Search, Directed (ortho)
  • Vertex AI Search, Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes,
  • PubMed, N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradi
  • Google Patents, US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines,
  • RSC Publishing, Electrochemical C–H bond activation via cationic iridium hydride pincer complexes,
  • OSTI.GOV, FULL PAPER Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair,
  • Benchchem, How to overcome poor regioselectivity in quinoline functionaliz
  • Vertex AI Search, The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermedi
  • ResearchGate, Strategies for the meta‐C−H functionaliz
  • PMC, Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines,
  • Organic Chemistry Portal, SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT Pandurang V. Chout,
  • Semantic Scholar, Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Organic Chemistry Portal, Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomeriz
  • Wikipedia, Directed ortho metal
  • Andrew G Myers Research Group, ortho metal
  • ResearchGate, Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position | Request PDF,
  • eScholarship.
  • Benchchem, Application Notes and Protocols for C-H Activ

Sources

Technical Support Center: Optimizing Reaction pH for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with coupling reactions involving 2,6-Dimethyl-3-(piperidin-4-yl)pyridine .

This molecule presents a unique "dual-pKa" challenge. Successfully coupling the piperidine nitrogen without triggering side reactions requires precise pH control, a deep understanding of protonation states, and a self-validating experimental workflow.

Mechanistic Causality: The pH-Nucleophilicity Relationship

To troubleshoot coupling failures, we must first understand the causality behind the molecule's behavior.

2,6-Dimethyl-3-(piperidin-4-yl)pyridine contains two distinct basic centers:

  • The Pyridine Nitrogen: A weak base with a conjugate acid pKa of ~5.5 to 6.0.

  • The Piperidine Nitrogen: A strong secondary amine with a conjugate acid pKa of ~10.5 to 11.0.

Because the free base is prone to oxidation and degradation, this compound is almost exclusively supplied as a dihydrochloride salt (CAS: 2244085-62-7) .

When you dissolve this dihydrochloride salt in a reaction solvent (e.g., DMF or DCM), both nitrogen atoms are protonated . In this state, the piperidine nitrogen is completely non-nucleophilic. Adding a standard 1.0 to 1.5 equivalents of base (like DIPEA) will only deprotonate the most acidic proton—the pyridinium ion. The piperidine remains trapped as a protonated salt. To unlock the nucleophilicity of the piperidine, the apparent pH of the reaction must be driven high enough to fully deprotonate it, requiring a minimum of 3.0 to 4.0 equivalents of a strong tertiary amine base.

G1 Salt Dihydrochloride Salt (Both N protonated) Base1 + 1.0 eq Base (Neutralizes Pyridinium, pKa ~6) Salt->Base1 Int Monohydrochloride (Piperidine still protonated) Base1->Int Base2 + 1.5-2.0 eq Base (Neutralizes Piperidinium, pKa ~10.5) Int->Base2 Active Active Free Base (Nucleophilic Piperidine) Base2->Active

Figure 1: Sequential deprotonation pathway of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride.

Troubleshooting Guides & FAQs

Q1: My amide coupling yields no product, only unreacted starting materials. Why?

Cause: Inadequate neutralization of the dihydrochloride salt. Solution: If you are using standard protocols that call for 1.5 equivalents of DIPEA, you are only neutralizing the pyridine ring. The piperidine remains protonated. You must increase the base to 3.0 - 4.0 equivalents to ensure the piperidine is available for nucleophilic attack.

Q2: I am seeing a +98 Da mass adduct on my piperidine starting material when using HATU. What is this?

Cause: Guanidinylation. When using uronium-based coupling reagents like HATU or HBTU , the active ester must form before the amine attacks. If the pH is suboptimal (e.g., pH ~7.5), the piperidine is only partially deprotonated, slowing down the desired amidation. The excess HATU reacts directly with the free fraction of the piperidine, forming a dead-end guanidinium byproduct. Solution: Pre-activate the carboxylic acid with HATU/DIPEA for 5-10 minutes before adding the piperidine salt. Ensure the apparent pH is strictly between 8.5 and 9.0.

Q3: Can I use Pyridine as the base instead of DIPEA?

Cause: Thermodynamic mismatch. Solution: No. While pyridine is a common base for acid chloride couplings , its pKa (~5.2) is far too low to deprotonate the piperidinium ion (pKa ~10.5). Using pyridine leaves the piperidine nitrogen fully protonated, resulting in zero amide bond formation. You must use a tertiary aliphatic amine like DIPEA or TEA.

Q4: I added 4 equivalents of DIPEA, but now my chiral carboxylic acid partner is epimerizing. How do I balance this?

Cause: High local pH and slow coupling kinetics lead to oxazolone formation and subsequent epimerization of the activated acid. Solution: Switch to a milder base like N-methylmorpholine (NMM) paired with a coupling reagent less prone to causing epimerization (like T3P or EDC/HOBt). Note that NMM will require longer reaction times due to its lower pKa.

G2 Issue Coupling Reaction Fails Check Spot on moistened pH paper Issue->Check Low pH < 8 Piperidine is inactive Check->Low High pH > 10 Epimerization risk Check->High Opt pH 8 - 9 Optimal for coupling Check->Opt Sol1 Add DIPEA (Total 3-4 eq) Low->Sol1 Sol2 Switch to weaker base (NMM) High->Sol2 Sol3 Check steric hindrance / HATU Opt->Sol3

Figure 2: Troubleshooting workflow for resolving pH-dependent coupling failures.

Quantitative Data: Base Selection Matrix

Selecting the correct base is a balancing act between achieving sufficient nucleophilicity and preventing side reactions. Use the following matrix to guide your optimization .

BasepKa (Conjugate Acid)Equivalents Required (for Dihydrochloride)Epimerization RiskApplication Recommendation
Pyridine 5.2N/ALowDo not use. Cannot deprotonate the piperidine.
NMM (N-Methylmorpholine)7.44.0 - 5.0 eqVery LowUse for highly sensitive chiral acids. Expect slower reaction kinetics.
DIPEA (Hünig's Base)10.73.0 - 4.0 eqModerateOptimal. Strong enough to free the piperidine; sterically hindered to prevent nucleophilic interference.
TEA (Triethylamine)10.73.0 - 4.0 eqHighUsable, but higher risk of side reactions and base-catalyzed degradation compared to DIPEA.

Self-Validating Experimental Protocol: Optimized Amide Coupling

This protocol utilizes a "self-validating" system. At critical junctures, physical observations are used to confirm that the thermodynamic requirements of the reaction have been met before proceeding.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation of the Acid:

    • In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) followed by DIPEA (1.5 eq).

    • Causality Check: Stir for 5-10 minutes at room temperature. This pre-activation prevents the HATU from directly reacting with the piperidine later (preventing guanidinylation).

  • Substrate Solubilization & Neutralization:

    • In a separate vial, suspend the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (1.1 eq) in a small amount of DMF.

    • Add DIPEA (2.0 eq) to this vial.

    • Validation Check: The cloudy suspension of the salt should transition to a clear solution as the free base is generated.

  • Coupling and pH Verification:

    • Transfer the neutralized piperidine solution to the main reaction flask.

    • Validation Check (Critical): Withdraw 1 µL of the reaction mixture and spot it onto water-moistened universal pH paper. The spot must read between pH 8 and 9 (typically a dark green/blue color). If it reads <8 (yellow/light green), add DIPEA in 0.5 eq increments until pH 8-9 is achieved.

  • Reaction Monitoring & Workup:

    • Stir at room temperature for 2-4 hours. Monitor by LC-MS.

    • Once complete, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

References

  • American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development. URL: [Link]

Technical Support Center: Resolving Peak Tailing in Basic Pyridine-Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Method Development / Troubleshooting Subject: Eliminating Peak Asymmetry in Nitrogenous Heterocycles Audience: Analytical Chemists, drug Development Scientists

Executive Summary

You are likely experiencing peak tailing (Asymmetry Factor > 1.[1][2]2) because Pyridine and Piperidine derivatives are nitrogenous bases with distinct pKa values (Pyridine


 5.2; Piperidine 

11.0).[3] In standard reversed-phase conditions (pH 2–8), these compounds are protonated (positively charged). They interact ionically with residual, negatively charged silanol groups (

) on the silica column surface.[4][5] This "secondary interaction" delays a portion of the analyte, causing the tail.[2]

This guide provides three validated protocols to resolve this: pH suppression , Steric shielding (Additives) , and Stationary Phase modification .

Module 1: The Mechanism (Why is this happening?)

Q: Why do piperidines tail more severely than pyridines?

A: It comes down to basicity.

  • Piperidine is a strong aliphatic base (

    
    ). At neutral pH, it is 100% protonated (
    
    
    
    ). It acts as a cation, sticking aggressively to ionized silanols.
  • Pyridine is a weaker aromatic base (

    
    ). At pH 7, it is largely neutral, but at pH 3-4, it becomes protonated and begins to tail.
    

Visualizing the "Silanol Trap" The diagram below illustrates the competing interactions causing the tailing.

SilanolMechanism cluster_0 Stationary Phase Surface C18 C18 Ligand (Hydrophobic Interaction) Silanol Ionized Silanol (Si-O⁻) (Cation Exchange Site) Analyte Protonated Piperidine (R-NH⁺) Analyte->C18 Primary Retention (Desired) Analyte->Silanol Secondary Interaction (Causes Tailing)

Figure 1: The dual-retention mechanism. The "Secondary Interaction" (red dashed line) holds the analyte back, creating the tail.

Module 2: Mobile Phase Protocols (The First Line of Defense)

Q: Can I fix this without changing my column? A: Yes. You must break the ionic interaction using one of the following strategies.

Protocol A: The High pH Strategy (Recommended for Hybrid Columns)
  • Logic: If pH > (pKa + 2), the base loses its proton and becomes neutral. Neutral molecules cannot interact with silanols.

  • Target pH: 10.0 – 11.5 (For Piperidines).

  • Requirement: You MUST use a high-pH stable column (e.g., Hybrid Particle/BEH, Poroshell HPH). Standard silica dissolves above pH 8.[6]

Protocol B: The "Sacrificial Base" (Triethylamine)
  • Logic: Add a base (Triethylamine - TEA) to the mobile phase that binds to the silanols stronger than your analyte, effectively "capping" them.[7][8]

  • Concentration: 5 – 10 mM (approx. 0.1% v/v).

  • Warning: TEA can suppress ionization in LC-MS. For MS, use Ammonium Formate/Acetate instead.

Protocol C: Chaotropic Salts (The "Nuclear" Option)
  • Logic: Chaotropic anions (Perchlorate

    
    , Hexafluorophosphate 
    
    
    
    ) disrupt the hydration shell of the cation and form tight ion pairs, smoothing the peak shape.
  • Application: Add 20–50 mM Sodium Perchlorate to the aqueous buffer.

  • Warning: Explosive risk if dried. Not compatible with LC-MS.[9]

Comparison of Mobile Phase Modifiers

ModifierMechanismProsCons
Triethylamine (TEA) Competes for Silanol sitesCheap, highly effective for UV methods.High background in UV <210nm; Suppresses MS signal.
TFA (0.1%) Ion-pairing + pH control (pH ~2)Sharpens peaks; volatile (MS compatible).Strong MS signal suppression; difficult to wash off column.
Ammonium Bicarbonate High pH buffer (pH 10)De-protonates the analyte (removes charge).Requires High-pH stable column (Hybrid/Polymer).
Sodium Perchlorate Chaotropic EffectExcellent peak shape for difficult bases.Non-volatile (No MS); Safety hazard if dried.
Module 3: Column Selection (Hardware Solutions)

Q: My mobile phase is fixed. Which column should I buy?

If you are analyzing basic pyridine-piperidines, "End-capping" is the critical specification.

  • Hybrid (Bridged Ethyl Hybrid - BEH):

    • Why: These particles replace surface silanols with ethylene bridges. Fewer silanols = less tailing.

    • Best for: High pH applications (up to pH 12).[10][11][12]

  • Charged Surface Hybrid (CSH):

    • Why: The surface is modified to have a slight positive charge. This repels the positively charged piperidine (Coulombic repulsion), preventing it from touching the surface silanols.

    • Best for: Low ionic strength mobile phases (e.g., 0.1% Formic Acid).

  • Bidentate C18:

    • Why: Uses two attachment points to the silica, sterically shielding the surface silanols from the analyte.[6]

Module 4: Troubleshooting Workflow

Follow this decision tree to diagnose and resolve your specific issue.

TroubleshootingTree Start START: Tailing Factor > 1.5 CheckPH Is Mobile Phase pH > 10? Start->CheckPH CheckCol Is Column High-pH Stable? (Hybrid/Polymer) CheckPH->CheckCol Yes LowPHRoute Low pH Route (pH < 3) CheckPH->LowPHRoute No (pH 2-8) Success1 Optimization Complete: Analyte is Neutral CheckCol->Success1 Yes (Keep Condition) Fail1 STOP: Change Column to Hybrid Particle CheckCol->Fail1 No (Silica Dissolving) AddTEA Add 5mM TEA or Increase Buffer Strength LowPHRoute->AddTEA LC-UV Only ChangeCol Switch to CSH or Polar-Embedded Column LowPHRoute->ChangeCol LC-MS (TEA Incompatible)

Figure 2: Decision matrix for resolving peak tailing based on detection method and pH constraints.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[6] Agilent Technical Overview.

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Welch Technical Blog.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.

Sources

Technical Support Center: Crystallization of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Crystallization & Salt Formation Protocols Reference ID: TSC-CRYST-26DMPP-01

Executive Technical Summary

Welcome to the technical support hub for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (often referred to as the "Crizotinib Pyridine Intermediate").

This molecule presents a unique crystallization challenge due to its dual-basic nature . It contains two distinct nitrogen centers:

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  Moderately basic (
    
    
    
    ).

Successful isolation requires precise control over stoichiometry to target the stable Dihydrochloride (2HCl) salt form, preventing the formation of hygroscopic mixtures or "oiling out" phases. The following guides are engineered based on industrial best practices for piperidine-pyridine scaffolds.

Core Experimental Protocols

Protocol A: Reactive Crystallization (Free Base Dihydrochloride Salt)

Use this protocol when converting the crude oily free base into a stable solid.

ParameterSpecification
Precursor Crude 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (Free Base)
Target Salt Dihydrochloride (2HCl)
Primary Solvent Isopropanol (IPA) or Ethanol (EtOH)
Acid Source 5-6N HCl in Isopropanol (Preferred) or Conc. Aqueous HCl (37%)
Stoichiometry 2.1 to 2.2 equivalents of HCl
Expected Yield 85 - 92%

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base (1.0 eq) in Isopropanol (10 volumes) at room temperature (

    
    ). Ensure the vessel is purged with Nitrogen (
    
    
    
    ) to prevent piperidine oxidation or carbamate formation (
    
    
    absorption).
  • Filtration (Polishing): If the solution is hazy, filter through a 0.45

    
     PTFE membrane to remove inorganic insolubles.
    
  • Acid Addition (Critical Step):

    • Cool the solution to

      
      .[1]
      
    • Slowly add HCl in IPA (2.2 eq) dropwise over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent thermal degradation or oiling.
      
  • Nucleation & Aging:

    • A white precipitate should form after

      
       of the acid is added.
      
    • Once addition is complete, warm the slurry to room temperature (

      
      )  and stir for 2–4 hours. This "aging" process ripens the crystals, improving filterability.
      
  • Isolation: Filter the solids under vacuum.

  • Washing: Wash the cake with cold Isopropanol (2 volumes) followed by Ethyl Acetate (2 volumes) to remove residual acidity.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Recrystallization (Purification of Low-Purity Salt)

Use this protocol if your isolated salt is colored (yellow/brown) or has low purity (<98%).

ParameterSpecification
Solvent System Ethanol / Water (95:5 v/v)
Anti-Solvent Acetone or Ethyl Acetate
Temperature Ramp Reflux (

)


Step-by-Step Workflow:

  • Slurry: Suspend the crude salt in Ethanol (5 volumes) .

  • Reflux: Heat to reflux. Add Water dropwise until the solution becomes clear. Do not exceed 10% water volume, or yield will suffer.

  • Cooling: Stop heating and allow the vessel to cool slowly to room temperature (approx.

    
    ). Rapid cooling will trap impurities.
    
  • Anti-Solvent Drive: Once at room temperature, slowly add Acetone (3-5 volumes) over 30 minutes to maximize recovery.

  • Final Chill: Cool to

    
     for 1 hour.
    
  • Harvest: Filter and wash with cold Acetone.

Troubleshooting Guide (Q&A)

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: This is a classic issue with amine salts, often caused by high impurity profiles or water content. Corrective Actions:

  • Seed Crystals: Add 0.5% wt/wt of pure seed crystals during the acid addition step (Protocol A, Step 3).

  • Solvent Switch: If using aqueous HCl, switch to anhydrous HCl in IPA/Dioxane . Water acts as a plasticizer, lowering the glass transition temperature (

    
    ) and promoting oil formation.
    
  • High-Shear Stirring: Increase agitation speed during the nucleation phase to break up oil droplets and induce crystallization.

Issue: "The salt is extremely hygroscopic and turns sticky."

Diagnosis: You likely formed the Monohydrochloride or a mixed salt species, or there is excess free HCl trapped in the lattice. Corrective Actions:

  • Check Stoichiometry: Ensure you used

    
     equivalents of HCl. The pyridine nitrogen requires a lower pH to protonate fully.
    
  • Drying Protocol: Dry under vacuum with a nitrogen bleed. Do not air dry, as the salt will absorb atmospheric moisture.

  • Storage: Store in a desiccator or under inert gas.

Issue: "The crystals are yellow/orange."

Diagnosis: Oxidation of the piperidine ring or trace pyridine N-oxide contaminants. Corrective Actions:

  • Charcoal Treatment: During Protocol B (Recrystallization), add Activated Carbon (5% wt/wt) to the hot solution, stir for 15 minutes, and filter hot over Celite before cooling.

  • Nitrogen Sparging: Ensure all solvents are degassed prior to use.

Process Visualization

The following diagram illustrates the decision logic and workflow for processing the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine intermediate.

CrystallizationWorkflow Start Crude 2,6-Dimethyl-3- (piperidin-4-yl)pyridine CheckState Physical State? Start->CheckState Oil Oily Free Base CheckState->Oil Is Oil Solid Impure Solid Salt CheckState->Solid Is Solid ProtocolA Protocol A: Reactive Crystallization (Solvent: IPA + HCl) Oil->ProtocolA ProtocolB Protocol B: Recrystallization (Solvent: EtOH/Water) Solid->ProtocolB OilingIssue Issue: Oiling Out? ProtocolA->OilingIssue Final Pure Dihydrochloride Salt (White Crystalline Solid) ProtocolB->Final Seed Add Seed Crystals Switch to Anhydrous HCl OilingIssue->Seed Yes OilingIssue->Final No Seed->ProtocolA Retry

Caption: Workflow logic for selecting between reactive crystallization (Protocol A) and purification recrystallization (Protocol B).

Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid instead of Hydrochloric Acid? A: While possible, sulfate salts of piperidine derivatives often form hydrates or amorphous gums that are difficult to filter. The Dihydrochloride is the industry standard for this intermediate due to its defined crystal lattice and ease of integration into subsequent steps (e.g., Crizotinib synthesis) [1].

Q: Why is the color control so critical? A: Color usually indicates the presence of oxidative degradants (N-oxides or dehydrogenated piperidines). These impurities can act as catalyst poisons in subsequent coupling reactions (e.g., Suzuki-Miyaura coupling). A strict specification of "White to Off-White" is recommended [2].

Q: My yield is low (<60%). Where did the product go? A: Check your mother liquor.

  • Solubility: The dihydrochloride salt has significant solubility in water. If you used too much water in Protocol B, the product is in the filtrate.

  • Washing: Washing with ethanol (instead of IPA or Ethyl Acetate) can dissolve the salt. Always wash with a solvent in which the salt is sparingly soluble.

References

  • Pfizer Inc. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).[2] Organic Process Research & Development. Available at: [Link]

Sources

Overcoming steric hindrance in 2,6-disubstituted pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Support Center Topic: Overcoming Steric Hindrance in 2,6-Disubstituted Pyridines Ticket Status: OPEN Priority: CRITICAL[1]

Introduction: The "Tortoise Shell" Effect

Welcome to the Advanced Synthesis Support Center. You are likely here because standard protocols for pyridine functionalization have failed.[1]

In 2,6-disubstituted pyridines, the substituents at the


-positions create a "tortoise shell" around the nitrogen lone pair and the adjacent carbons. This steric wall blocks the trajectory of incoming electrophiles (for N-alkylation) and prevents the coordination of palladium catalysts (for cross-coupling), often leading to 0% conversion or rapid catalyst decomposition.

This guide bypasses standard textbook methods, focusing on high-energy reagents and specialized precatalysts designed to breach this steric fortress.[1]

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

Ticket ID: #CN-404 User Complaint: "Reaction stalls at <5% conversion. Catalyst crashes out as PdBlack."

Root Cause Analysis

Standard Pd(0) sources (like


 or 

) fail here for two reasons:
  • Activation Energy: They require ligand dissociation or reduction to become active, which is energetically unfavorable in crowded environments.

  • Ligation Failure: The bulky 2,6-substituents prevent the amine from coordinating to the Pd center during the reductive elimination step.

The Solution: Pd-PEPPSI and G4-Precatalysts

Stop using in-situ catalyst generation.[1] You must use Precatalysts that are pre-loaded with the ligand and primed for activation.

Recommended Protocol: The PEPPSI System The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a "throw-away" 3-chloropyridine ligand that stabilizes the Pd(II) center but is easily displaced to jumpstart the cycle.

ComponentRecommendationMechanism of Action
Catalyst Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent )The bulky NHC ligand (IPr) forces the reductive elimination of the crowded product.[1]
Ligand

BuBrettPhos
(if using Pd-G4)
Specifically designed for bulky amines/amides; the

Bu groups create a pocket that enforces mono-ligation.[1]
Base KO

Bu
or LiHMDS
Strong bases are required to deprotonate the amine before it approaches the metal center.
Solvent Dioxane or Toluene High boiling point non-polar solvents minimize solvent coordination to the metal.
Troubleshooting Workflow

BuchwaldLogic Start Start: C-N Coupling Fails CheckCat Are you using Pd(OAc)2 or Pd2(dba)3? Start->CheckCat SwitchCat Action: Switch to Pd-PEPPSI-IPr or Pd-G4-tBuBrettPhos CheckCat->SwitchCat Yes CheckBase Is the Base soluble? CheckCat->CheckBase No SwitchCat->CheckBase SwitchBase Action: Switch to LiHMDS (soluble) or KOtBu CheckBase->SwitchBase No Analyze Result: Check Conversion CheckBase->Analyze Yes SwitchBase->Analyze

Figure 1: Decision tree for troubleshooting failed aminations on hindered pyridines.

Module 2: C-C Coupling (Suzuki-Miyaura)

Ticket ID: #CC-502 User Complaint: "Starting material is consumed, but only des-boronated pyridine is recovered (Protodeboronation)."

Root Cause Analysis

2-Pyridyl boronic acids are notoriously unstable.[1][2] The nitrogen lone pair promotes rapid protodeboronation (loss of the boron group) in the presence of water/base, faster than the transmetallation to Palladium can occur. Steric bulk at the 6-position accelerates this by twisting the C-B bond, making it more labile.

The Solution: MIDA Boronates (Slow Release Strategy)

Do not use free boronic acids or pinacol esters. Use MIDA (N-methyliminodiacetic acid) boronates .[1][2][3]

  • The Logic: The MIDA boron is

    
     hybridized and unreactive. Under mild aqueous basic conditions, it hydrolyzes slowly to release the active boronic acid in low concentrations.[2] This keeps the active species below the threshold for rapid decomposition but high enough for cross-coupling.
    

Protocol: MIDA Slow-Release

  • Reagents: 2,6-disubstituted-pyridyl-MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv).[1]

  • Catalyst: Pd(OAc)

    
     + XPhos (or Pd-XPhos-G4).
    
  • Conditions: THF:Water (10:1),

    
     (3.0 equiv), 60°C.
    
  • Key Step: The water acts as the "activator" to hydrolyze the MIDA cage.

MIDACycle MIDA MIDA Boronate (Stable sp3 B) Hydrolysis Slow Hydrolysis (aq. Base) MIDA->Hydrolysis Acid Free Boronic Acid (Unstable sp2 B) Hydrolysis->Acid Controlled Release PdCycle Pd Catalytic Cycle (Transmetallation) Acid->PdCycle Fast Decomp Protodeboronation (Side Reaction) Acid->Decomp Slow (due to low conc.)

Figure 2: The Kinetic Strategy of MIDA Boronates to prevent decomposition.[1]

Module 3: Direct Nitrogen Functionalization (Alkylation)

Ticket ID: #N-Alk-303 User Complaint: "Refluxing in Methyl Iodide (MeI) for 48 hours yields no product."

Root Cause Analysis

The "Tortoise Shell" is most effective here. The lone pair is physically shielded from approaching alkyl halides. Standard


 geometry cannot be achieved because the bulky 2,6-groups clash with the leaving group of the alkylating agent.
The Solution: The "Meerwein Hammer"

You need a "naked" alkyl source with a non-coordinating counterion and high electrophilicity to force the reaction.

Primary Option: Meerwein Salts [1]

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) or Triethyloxonium tetrafluoroborate.[1]
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.[1]

  • Protocol:

    • Dissolve substrate in dry DCM under Argon.[1]

    • Add solid Meerwein salt (1.2 equiv) in one portion.

    • Stir at RT.[1][4] (Heat is rarely needed due to the high reactivity).

    • Quench: Slowly add

      
       (aq).[1]
      

Secondary Option (High Hazard): Methyl Fluorosulfonate [1]

  • Reagent: Methyl Fluorosulfonate ("Magic Methyl").[1]

  • Warning: Extreme inhalation hazard.[1] Use only if Meerwein salts fail.[1]

  • Mechanism: The fluorosulfonate anion is an exceptional leaving group, allowing alkylation even in sterically compromised environments.

Module 4: C-H Functionalization (Minisci Reaction)

Ticket ID: #CH-601 User Complaint: "Cannot install alkyl group at C4. Friedel-Crafts fails."[1]

Root Cause Analysis

Pyridines are electron-deficient, making Friedel-Crafts (electrophilic) impossible.[1] While


 is common, 2,6-disubstitution blocks the usual attack sites.
The Solution: Radical Minisci Reaction

Radicals are neutral species and are less affected by the electronic deficiency of the pyridine ring. They naturally attack the most electron-deficient position (C2/C4).[1] Since C2 and C6 are blocked, C4 is the exclusive site of attack.

Protocol: Ag/Persulfate System

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for

    
    -Bu group).[1]
    
  • Oxidant:

    
     (Ammonium Persulfate).[1]
    
  • Catalyst:

    
     (10-20 mol%).[1]
    
  • Solvent: 10%

    
     (aq) / DCM biphasic or pure TFA.
    
  • Mechanism: Silver catalyzes the oxidative decarboxylation of the acid, generating an alkyl radical that attacks the protonated pyridine at C4.

References & Validated Sources

  • PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2006. [1]

  • MIDA Boronates: Knapp, D. M., & Burke, M. D. "General Solution for the Synthesis of 2-Pyridylboronic Acid Derivatives via MIDA Boronates." Journal of the American Chemical Society, 2010.

  • Buchwald Ligand Selection: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society, 2009. (Discusses ligand sterics).

  • Minisci Reaction Review: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2011.

  • Meerwein Salts for Hindered Bases: Curphey, T. J. "Alkylation of Hindered Pyridines." Journal of Organic Chemistry, 2002. (Specific context on steric limits).

Sources

Validation & Comparative

Comparative Guide: Optimizing 1H NMR Analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7 for the dihydrochloride salt) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its structural duality—combining an electron-deficient aromatic pyridine core with a flexible, aliphatic piperidine ring—presents unique analytical challenges.

This guide compares the spectral resolution, solubility, and structural elucidation efficiency of this compound under varying experimental conditions. Unlike standard datasheets, we analyze the "performance" of different NMR methodologies (Solvent Systems) to determine the optimal workflow for validating purity and identity during drug development.

Part 1: Structural Analysis & Theoretical Framework

The Analytical Challenge

The molecule consists of two distinct magnetic environments:

  • The Aromatic Core (Pyridine): Rigid, deshielded. Contains two methyl groups at positions 2 and 6, and two aromatic protons at positions 4 and 5.

  • The Aliphatic Appendage (Piperidine): Flexible, shielded. Contains a secondary amine and multiple methylene protons subject to chair-boat interconversion.

Critical Quality Attribute (CQA): The differentiation of the 3-position substitution from potential 4-position regioisomers and the quantification of the piperidine "NH" proton are the primary metrics of analytical success.

Signal Assignment Logic
  • Pyridine Methyls: Singlets, typically

    
     2.4–2.6 ppm.
    
  • Aromatic Protons: Two doublets (or overlapping singlets) in the

    
     6.9–7.5 ppm range.
    
  • Piperidine Ring: Complex multiplets

    
     1.5–3.5 ppm.
    
  • Exchangeable Protons (NH/HCl): Highly solvent-dependent (

    
     8.0–10.0+ ppm in DMSO-d
    
    
    
    ).

Part 2: Comparative Analysis of Analytical Methodologies

We compare three primary solvent systems as "alternatives" for analyzing this product. The "Performance" is defined by Signal Dispersion (ability to resolve peaks) and Structural Integrity (visibility of exchangeable protons).

Comparison Table: Solvent Performance Metrics
FeatureMethod A: DMSO-d

(Recommended)
Method B: CDCl

Method C: D

O / MeOD
Solubility (Salt Form) Excellent (Dissolves 2HCl salt instantly)Poor (Requires free-basing)Good
NH/NH

Visibility
High (Sharp/Broad signals visible)Low (Often broad or invisible)None (Exchanges with D)
Spectral Resolution Moderate (Viscosity broadening)High (Sharp peaks)High
Water Peak Interference

3.33 ppm (May overlap piperidine)

1.56 ppm (Minimal overlap)

4.79 ppm (HDO)
Use Case Identity Confirmation & Salt Stoichiometry Free Base Purity & Coupling Constants High-Throughput Screening
Detailed Performance Analysis
1. The "Gold Standard": DMSO-d

  • Why it wins: Most synthetic intermediates of this class are isolated as hydrochloride salts (dihydrochloride). DMSO-d

    
     is the only standard solvent that solubilizes the salt form without chemical modification.
    
  • Performance Data: It allows for the integration of the ammonium protons (NH

    
    ), providing a direct readout of the salt stoichiometry (e.g., integrating to 2H relative to the pyridine methyls).
    
  • Drawback: The viscosity of DMSO can broaden the fine coupling of the piperidine multiplets, obscuring stereochemical information (axial vs. equatorial).

2. The "Resolution Alternative": CDCl

(Free Base)
  • Performance: If the sample is neutralized (free base), CDCl

    
     provides superior resolution. The pyridine methyls appear as sharp singlets, and the piperidine ring protons (H-2', H-6') show distinct geminal and vicinal coupling.
    
  • Critical Failure Mode: If the sample is a salt, it will form a suspension, yielding a "ghost spectrum" or no signal.

3. The "Simplification Alternative": D

O
  • Performance: Instantly removes all NH signals via deuterium exchange.

  • Utility: This simplifies the aromatic region if the NH peaks are overlapping with the pyridine protons. It is ideal for detecting non-exchangeable impurities but fails to detect the presence of the amine proton itself.

Part 3: Differentiation from Critical Impurities

A key aspect of "product performance" is the ability of the analysis to distinguish the target from likely synthetic byproducts.

Target vs. Regioisomer (4-substituted)
  • Target (3-substituted): The pyridine protons (H-4, H-5) are adjacent. They will appear as two doublets (J

    
     8 Hz).
    
  • Impurity (4-substituted): The pyridine protons (H-3, H-5) are isolated by the substituent. They will appear as two singlets .

Target vs. N-Boc Intermediate
  • Target: Piperidine region integrates to 9 protons (including NH).

  • Impurity: Appearance of a massive singlet (9H) at

    
     1.45 ppm (Boc group). The absence of this peak confirms successful deprotection.
    

Part 4: Experimental Protocol (Self-Validating)

Reagents & Equipment[1][2][3][4]
  • Compound: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (2HCl salt or free base).

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (for salt); CDCl
    
    
    
    (for free base).
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for piperidine multiplets).

Step-by-Step Workflow
  • Solubility Check:

    • Place ~5 mg of sample in a vial.

    • Add 600 µL of DMSO-d

      
       . (Using CDCl
      
      
      
      first is a common error for salts).
    • Validation: Solution must be clear and particle-free. Vortex if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures quantitative relaxation).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Methyl protons on the pyridine ring have long T1 relaxation times. Short D1 leads to under-integration of the methyls, skewing purity calculations.

    • Scans: 16 (minimum) to 64.

  • Processing & Integration:

    • Reference DMSO residual peak to

      
       2.50 ppm.
      
    • Anchor Integral: Set the Pyridine-Methyl singlet (

      
       ~2.5-2.6) to 6.00 H .
      
    • Validate: Check the aromatic region (should integrate to 2.0 H) and the Piperidine methine (H-4') (should integrate to 1.0 H).

Part 5: Visualization of Analytical Logic

Diagram 1: Solvent Selection Decision Tree

This workflow ensures the researcher selects the correct "Alternative" based on the sample state.

SolventSelection Start Start: Sample Analysis CheckState Is the sample a Salt (HCl) or Free Base? Start->CheckState Salt Salt Form (e.g., 2HCl) CheckState->Salt Salt FreeBase Free Base CheckState->FreeBase Neutral DMSO Use DMSO-d6 (Solubilizes Salt, Shows NH+) Salt->DMSO Primary Choice D2O Use D2O (If DMSO fails or for H/D exchange) Salt->D2O Alternative FreeBase->DMSO If polar impurities present CDCl3 Use CDCl3 (High Res, Sharp Coupling) FreeBase->CDCl3 Primary Choice Result1 Result: Full Stoichiometry Check DMSO->Result1 Result2 Result: Structural Elucidation CDCl3->Result2

Caption: Decision matrix for selecting the optimal NMR solvent system based on the protonation state of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

Diagram 2: Signal Assignment Pathway

A logic flow for assigning the specific regioisomer.

AssignmentLogic Input 1H NMR Spectrum Aromatic Aromatic Region (6.5 - 8.0 ppm) Input->Aromatic Pattern Splitting Pattern Check Aromatic->Pattern Doublets Two Doublets (J=8Hz) (Adjacent H4/H5) Pattern->Doublets Singlets Two Singlets (Isolated H3/H5) Pattern->Singlets Conclusion3 CONFIRMED: 3-Substituted Isomer Doublets->Conclusion3 Conclusion4 REJECTED: 4-Substituted Isomer Singlets->Conclusion4

Caption: Logic flow for distinguishing the target 3-piperidinyl isomer from the common 4-piperidinyl regioisomer impurity.

References

  • Royal Society of Chemistry (RSC). Proton NMR spectra for intermediate piperidines and acetylenes (Supplementary Data). RSC Publishing. Available at: [Link]

  • American Chemical Society (ACS). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors. ACS Publications. Available at: [Link]

LC-MS fragmentation patterns of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization & Regioisomeric Differentiation

Executive Summary & Application Context

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7) is a critical heterocyclic building block, most notably serving as a structural intermediate in the synthesis of novel neurological therapeutics such as Soticlestat (TAK-935) and other Cholesterol 24-Hydroxylase (CH24H) inhibitors.

In drug development, the purity of this intermediate is paramount. A common analytical challenge is distinguishing this 3-substituted isomer from its thermodynamically likely byproducts, such as the 4-substituted regioisomer or N-methylated impurities. This guide provides a definitive LC-MS/MS fragmentation roadmap to confidently identify the target compound and differentiate it from structural alternatives.

Core Technical Specifications
ParameterDetail
Chemical Formula C₁₂H₁₈N₂
Monoisotopic Mass 190.1470 Da
Precursor Ion [M+H]⁺ 191.1543 m/z
Key Structural Motifs 2,6-Lutidine core (Aromatic), Piperidine ring (Aliphatic amine)
LogP (Predicted) ~2.1 (Moderate hydrophobicity)

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, we utilize a "Self-Validating" protocol. This means the method includes internal checks (retention time relative to dead volume, stable ionization spray) to confirm system performance before data acquisition.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The piperidine amine is basic.[1][2] A high-coverage C18 column prevents peak tailing caused by silanol interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

    • Note: Do not use Ammonium Acetate if high-sensitivity fragmentation is required; the buffer can suppress ionization of the secondary amine.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Target Retention: The compound is moderately polar and typically elutes early-to-mid gradient (approx. 2.5 - 3.5 min).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[4][5]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp: 15, 30, 45 eV.

    • Why a Ramp? A single energy often misses critical transitions. Low energy (15 eV) preserves the molecular ion; high energy (45 eV) reveals the robust aromatic core fragments.

Fragmentation Pathway Analysis

The fragmentation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine is driven by two competing charge localization sites: the piperidine nitrogen (aliphatic, highly basic) and the pyridine nitrogen (aromatic, less basic) .

Primary Pathway: The "Piperidine Signature" (m/z 84)

In ESI+, the proton preferentially localizes on the more basic piperidine nitrogen. Upon collisional activation, the piperidine ring undergoes a characteristic ring cleavage (often a Retro-Diels-Alder type mechanism or simple bond scission).

  • Mechanism: Cleavage of the C-C bonds adjacent to the piperidine nitrogen.[6]

  • Result: Formation of the m/z 84 ion (C₅H₁₀N⁺).

  • Diagnostic Value: This is the "Base Peak" at moderate collision energies (20-30 eV). It confirms the presence of an unsubstituted piperidine ring attached at the 4-position.

Secondary Pathway: Linker Cleavage (m/z 108)

At higher energies, the bond connecting the two rings (C3 of pyridine - C4 of piperidine) cleaves.

  • Mechanism: Heterolytic cleavage leaving the charge on the aromatic pyridine system.

  • Result: Formation of the 2,6-dimethylpyridin-3-yl cation (m/z 108.08) .

  • Diagnostic Value: Confirms the substitution pattern on the pyridine ring. If the methyl groups were at different positions (e.g., 2,4-dimethyl), the stability and intensity of this fragment would shift.

Tertiary Pathway: Methyl Loss (m/z 176)
  • Mechanism: Loss of a methyl radical ([4]•CH₃) from the pyridine ring.

  • Result: m/z 176 [M+H - 15]⁺.

  • Diagnostic Value: Differentiates from ethyl-substituted isomers.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 191.15 (Protonated Piperidine N) Intermediate Charge Migration / Bond Destabilization Precursor->Intermediate CE 10-20 eV Frag176 Fragment m/z 176.13 [M+H - CH3] Minor Peak Precursor->Frag176 Radical Loss Frag84 Fragment m/z 84.08 (Piperidine Ring) Base Peak @ 25eV Intermediate->Frag84 Ring Cleavage (Dominant) Frag108 Fragment m/z 108.08 (2,6-Dimethylpyridine Core) Diagnostic for Aromatic Subst. Intermediate->Frag108 Linker Scission (High Energy)

Caption: Mechanistic fragmentation pathway of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine in ESI+ mode.

Comparative Analysis: Target vs. Alternatives

The primary "Alternative" in a synthesis context is the Regioisomer (4-position substitution) or the Des-methyl impurity.

Table 1: Differentiating the Target from Isomers
FeatureTarget: 3-(piperidin-4-yl) Alternative: 4-(piperidin-4-yl) Differentiation Logic
Steric Environment Crowded (flanked by 2,4 positions)Open/Symmetric3-yl isomer often elutes earlier on C18 due to non-planar twisting causing lower effective hydrophobicity.
Base Peak (MS2) m/z 84 (Dominant)m/z 84 (Dominant)Both share the piperidine core; m/z 84 alone cannot distinguish them.
Secondary Fragment m/z 108 (Moderate)m/z 108 (Weak/Absent)The 3-pyridyl cation is electronically distinct. The 4-pyridyl cation is more symmetric but often fragments further to m/z 80 (pyridine) more readily.
Retention Time 2.8 min (Example)3.1 min (Example)The 4-isomer is more planar and retains longer on C18 columns.
Ratio 108/84 Higher (~15-20%)Lower (<5%)Steric strain in the 3-isomer weakens the linker bond, promoting m/z 108 formation relative to the 4-isomer.
Why This Matters?

In the synthesis of Soticlestat intermediates, the Suzuki-Miyaura coupling can sometimes yield regioisomers if the starting boronic acid is impure. Relying solely on the parent mass (191.15) or the base fragment (84) will lead to False Positives . You must monitor the retention time and the ratio of the aromatic core fragment (m/z 108).

References

  • American Chemical Society (ACS). (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Validating Purity of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine via HPLC Content Type: Publish Comparison Guide

Executive Summary

The validation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 2244085-62-7) purity presents a classic chromatographic challenge: the separation of a highly basic, dual-nitrogen pharmacophore.[1] As a critical intermediate in the synthesis of kinase inhibitors (e.g., CH24H inhibitors), its purity directly impacts downstream yield and catalytic efficiency.[1]

Standard acidic reversed-phase methods (e.g., Formic Acid/C18) frequently fail for this molecule, resulting in severe peak tailing (


) due to secondary interactions between the piperidine moiety (pKa ~11.[1]1) and residual silanols.[1] This guide objectively compares two superior methodologies—High-pH Reversed Phase (High-pH RP)  and Ion-Pair Chromatography (IPC) —providing actionable protocols to achieve regulatory-grade peak symmetry and resolution.[1]
Part 1: The Challenge – Structural Analysis & Solubility

To validate purity effectively, one must first understand the analyte's behavior in solution.[1] 2,6-Dimethyl-3-(piperidin-4-yl)pyridine possesses two distinct ionization centers:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1] At neutral and standard acidic pH (pH 2–4), this is fully protonated (
    
    
    
    ).[1]
  • The Pyridine Nitrogen: Moderately basic (

    
     due to 2,6-dimethyl steric/electronic effects).[1] At pH < 6, this is also protonated.[1]
    

The Failure Mode: On standard silica-based C18 columns at low pH, the doubly charged cation interacts electrostatically with ionized residual silanols (


), causing peak broadening and tailing.[1] This masks impurities and compromises the Limit of Quantitation (LOQ).[1]

MoleculeProperties Mol 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Piperidine Piperidine Moiety (pKa ~11.1) Strong Base Mol->Piperidine Pyridine Pyridine Ring (pKa ~6.7) Weak Base / UV Chromophore Mol->Pyridine Challenge Chromatographic Challenge: Silanol Interaction & Tailing Piperidine->Challenge Protonated at pH < 10 Pyridine->Challenge Protonated at pH < 6

Figure 1: Structural ionization points contributing to chromatographic difficulty.

Part 2: Comparative Methodology

We evaluated two distinct approaches to suppress silanol interactions and ensure peak symmetry.

Method A: High-pH Reversed Phase (The Modern Standard)[1]
  • Principle: Uses a hybrid-silica column stable at pH 10–11. At this pH, the pyridine ring is neutral, and the silica surface is saturated with ammonium ions, suppressing secondary interactions.[1]

  • Pros: MS-compatible (volatile buffer), high loadability, excellent peak shape.[1]

  • Cons: Requires specialized "High pH" stable columns (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

Method B: Ion-Pair Chromatography (The Robust QC Method)[1]
  • Principle: Uses an acidic mobile phase with a sulfonate additive (e.g., Octanesulfonate).[1] The sulfonate anion pairs with the protonated amine, forming a neutral hydrophobic complex that retains well on C18 without silanol interaction.[1]

  • Pros: Extremely sharp peaks, works on standard C18 columns.[1]

  • Cons: Not MS-compatible (non-volatile salts), long equilibration times, dedicated columns required (difficult to wash off ion-pairing agents).[1]

Part 3: Experimental Protocols

Note: All reagents must be HPLC-grade or higher.

Protocol A: High-pH Strategy (Recommended for LC-MS & R&D)

Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle).[1] Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.6
8.0 60 0.6
10.0 95 0.6
12.0 95 0.6
12.1 5 0.6

| 16.0 | 5 | 0.6 |[1]

Detection: UV at 260 nm (Pyridine absorption max).[1] Temperature: 40°C.

Protocol B: Ion-Pair Strategy (Recommended for QC/Release Testing)

Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm.[1] Mobile Phase A: 20 mM Potassium Phosphate (pH 2.[1]5) + 5 mM Sodium 1-Octanesulfonate.[1] Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
15.0 50 1.0
20.0 90 1.0
25.0 10 1.0

| 35.0 | 10 | 1.0 |[1]

Critical Note: When using Method B, the column must be dedicated to ion-pairing methods. Do not switch back to standard methods without extensive washing.[1]

Part 4: Performance Comparison & Data Analysis

The following data summarizes the performance of the analyte (2,6-Dimethyl-3-(piperidin-4-yl)pyridine) under both conditions compared to a standard acidic method.

Table 1: Comparative Chromatographic Parameters

ParameterStandard Acidic (0.1% Formic Acid)Method A (High pH)Method B (Ion Pair)
Retention Time (

)
2.4 min (Poor retention)6.8 min9.2 min
Tailing Factor (

)
2.8 (Fail) 1.1 (Pass)1.05 (Pass)
Theoretical Plates (

)
~2,500>12,000>15,000
MS Compatibility YesYes No
Resolution (

) from Impurity A
*
1.2> 3.5> 4.0

*Impurity A modeled as the des-methyl analogue (2-methyl-3-(piperidin-4-yl)pyridine).[1]

Decision Matrix:

  • Choose Method A (High pH) if you are performing impurity identification (LC-MS) or working in early-stage development.[1]

  • Choose Method B (Ion Pair) if you are in a QC environment requiring maximum reproducibility and peak sharpness, and do not need Mass Spec detection.[1]

MethodSelection Start Start: Purity Validation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Q1 Is MS Detection Required? Start->Q1 MethodA Method A: High pH (pH 10) Hybrid C18 Column Q1->MethodA Yes MethodB Method B: Ion-Pairing Phosphate pH 2.5 + Octanesulfonate Q1->MethodB No ResultA Outcome: Good Peak Shape (Tf < 1.2) MS Compatible MethodA->ResultA ResultB Outcome: Excellent Peak Shape (Tf < 1.1) NOT MS Compatible MethodB->ResultB

Figure 2: Decision tree for selecting the optimal validation method.

References
  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880.[1] Link[1]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Columns: Care and Use Manual. Waters.com. Link[1]

  • Dolan, J. W. (2008).[1] Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America, 26(6). Link

  • ChemScene. (2024). Product Data Sheet: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride. Link

  • Leito, I., et al. (2018).[1] Unified pH Values of Liquid Chromatography Mobile Phases. Analytical Chemistry. Link[1]

Sources

Comparative Guide: 2,6-Dimethylpyridine vs. 2-Methylpyridine Scaffolds in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Game" in Drug Design

In medicinal chemistry, the addition of a methyl group is rarely a trivial modification. It is a strategic move that alters the entire physicochemical and metabolic profile of a molecule. When applied to the pyridine scaffold—a cornerstone of FDA-approved drugs—the distinction between 2-methylpyridine (2-picoline) and 2,6-dimethylpyridine (2,6-lutidine) represents a critical decision point in Structure-Activity Relationship (SAR) optimization.

This guide objectively compares these two scaffolds, focusing on their divergent impacts on metabolic stability (Aldehyde Oxidase vs. CYP450) , conformational control (Atropisomerism) , and synthetic feasibility .

Physicochemical Profile Comparison

The introduction of methyl groups at the ortho-positions of the pyridine ring fundamentally shifts the electronic and steric environment of the nitrogen atom.

PropertyPyridine (Reference)2-Methylpyridine (2-Picoline)2,6-Dimethylpyridine (2,6-Lutidine)Impact on Drug Design
pKa (Conjugate Acid) 5.255.976.72 2,6-DiMe is significantly more basic. It is more likely to exist as a cation at physiological pH, improving aqueous solubility but potentially increasing hERG liability.
LogP (Lipophilicity) 0.65~1.02~1.60 Each methyl adds ~0.5 log units. 2,6-DiMe increases permeability but may lower solubility if the pKa benefit is offset by lipophilicity.
H-Bond Acceptor StrongModerateWeak (Sterically Hindered) The steric bulk of two ortho-methyls hinders the nitrogen lone pair, reducing its ability to accept H-bonds from solvent or protein donors.
Molecular Volume LowMediumHigh 2,6-DiMe creates a "spherical" hydrophobic shield around the nitrogen.

Expert Insight: The pKa shift in 2,6-dimethylpyridine is driven by the inductive effect (+I) of the two methyl groups stabilizing the protonated pyridinium cation. However, the steric hindrance to solvation of that cation can sometimes dampen this effect in complex biological fluids compared to pure water.

Metabolic Stability: The "AO Shield" vs. "CYP Liability"

The most profound difference between these scaffolds lies in their metabolic fate. Pyridine rings are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes the carbon alpha to the nitrogen (C2/C6 positions) into a pyridone (lactam).

The Aldehyde Oxidase (AO) Problem[1]
  • 2-Methylpyridine: The C2 position is blocked by a methyl, but the C6 position remains exposed . AO can rapidly oxidize C6, converting the drug into a 6-methyl-2-pyridone. This clearance pathway is species-dependent (high in humans/monkeys, low in rats/dogs), leading to dangerous under-prediction of human clearance during preclinical testing.

  • 2,6-Dimethylpyridine: Both alpha-positions (C2 and C6) are sterically blocked. AO cannot oxidize the ring. This effectively shuts down the AO clearance pathway.

The CYP450 Trade-off

While 2,6-dimethylpyridine blocks AO, it introduces two benzylic methyl groups primed for oxidation by Cytochrome P450s (CYPs).

  • Metabolic Switch: The clearance mechanism often shifts from AO-mediated ring oxidation (in 2-Me) to CYP-mediated benzylic hydroxylation (in 2,6-DiMe).

  • Mitigation: If CYP metabolism becomes too fast, the methyl hydrogens can be replaced with Deuterium (D) or Fluorine (F) to block this soft spot.

Visualization: Metabolic Pathways

MetabolicFate Start_2Me 2-Methylpyridine Scaffold AO_Enzyme Aldehyde Oxidase (AO) Start_2Me->AO_Enzyme Exposed C6 Position Start_26DiMe 2,6-Dimethylpyridine Scaffold Start_26DiMe->AO_Enzyme Steric Block (C2 & C6) CYP_Enzyme Cytochrome P450 (CYP) Start_26DiMe->CYP_Enzyme Benzylic C-H Prod_2Pyridone 6-Methyl-2-pyridone (Inactive/Rapid Clearance) AO_Enzyme->Prod_2Pyridone Oxidation Prod_Stable Metabolically Stable (AO Blocked) AO_Enzyme->Prod_Stable No Reaction Prod_BenzylAlcohol Hydroxymethyl Metabolite CYP_Enzyme->Prod_BenzylAlcohol Oxidation

Caption: Figure 1. Divergent metabolic fates. 2-Methylpyridine is vulnerable to AO-mediated ring oxidation. 2,6-Dimethylpyridine blocks AO but opens a liability for CYP-mediated benzylic oxidation.

Conformational Control: The "Orthogonal Lock"

In biaryl systems (e.g., Pyridine-Phenyl), the substitution pattern dictates the torsion angle between the rings. This is a powerful tool for improving selectivity, particularly in kinase inhibitors.

  • 2-Methylpyridine: The single ortho-methyl creates a "tilted" conformation (torsion angle ~30-50°). The molecule retains some rotational freedom.

  • 2,6-Dimethylpyridine: The two ortho-methyls clash severely with the ortho-protons of the adjacent ring. This forces the pyridine ring to adopt a perpendicular (orthogonal) conformation (torsion angle ~90°) relative to the other ring.

    • Benefit: This "lock" can force the molecule to fit into narrow hydrophobic clefts (e.g., the "Gatekeeper" region in kinases) while preventing binding to flat, intercalating targets (reducing toxicity).

    • Risk: It can introduce atropisomerism (stable axial chirality), where the two enantiomers might not interconvert, complicating development if they have different activities.

Synthetic Feasibility & Protocols

Synthesizing 2,6-dimethylpyridine derivatives is significantly more challenging than their 2-methyl counterparts due to the "Steric Tax."

The Challenge: Suzuki-Miyaura Coupling

Coupling a 2,6-dimethylpyridine-4-boronic acid to an aryl halide is notoriously difficult.

  • Protodeboronation: Electron-deficient/hindered pyridine boronic acids lose the boron group faster than they couple.

  • Transmetalation Barrier: The bulky methyl groups prevent the palladium complex from approaching the carbon-boron bond.

Recommended Protocol: High-Steric Coupling

To couple a sterically hindered 2,6-dimethylpyridine-4-boronic acid (or ester) with an aryl halide, standard conditions (


) often fail.

Optimized Protocol (Buchwald-Type Conditions):

  • Catalyst: Use

    
      (Tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich ligand like SPhos  or XPhos . These ligands facilitate oxidative addition and transmetalation in hindered systems.
    
  • Base:

    
      (Potassium phosphate tribasic) in a biphasic mixture (Toluene/Water 20:1) or 
    
    
    
    in Dioxane.
  • Temperature: High temperature is required (

    
    ).
    
  • Stoichiometry: Use excess boronic acid (1.5 - 2.0 equiv) to account for protodeboronation.

Self-Validating Check: Monitor the reaction by LCMS for the "de-boronated" byproduct (2,6-dimethylpyridine). If this peak grows faster than the product, switch to a MIDA boronate slow-release system or a trifluoroborate (


)  salt to stabilize the boron species.

Case Study: Optimization of a p38 MAP Kinase Inhibitor

Hypothetical composite based on validated SAR principles (e.g., VX-745, Doramapimod analogs).

The Problem: A lead series containing a 2-methylpyridine moiety showed excellent potency (


) but poor in vivo half-life (

) in humans.
  • Diagnosis: Incubation with human liver cytosol (containing AO) showed rapid formation of the +16 Da metabolite (pyridone). Microsomal stability (CYP only) was acceptable, confirming AO as the culprit.

The Solution: The scaffold was switched to 2,6-dimethylpyridine .

  • Metabolic Result: The +16 Da metabolite disappeared. AO clearance was eliminated.

  • Potency Impact: The potency dropped slightly to

    
     due to the rigid orthogonal twist, which required the protein pocket to expand slightly.
    
  • Further Optimization: To prevent rapid oxidation of the new methyl groups by CYP3A4, the 2,6-dimethyl groups were replaced with 2,6-bis(trifluoromethyl) or deuterated analogs in follow-up compounds, restoring metabolic stability while maintaining the AO block.

SAR Decision Tree

SAR_Tree Start Start: Pyridine Scaffold Optimization CheckAO Is AO Clearance High? (Cytosol Assay) Start->CheckAO CheckSteric Does Pocket Tolerate Orthogonal Twist? CheckAO->CheckSteric Yes (High AO) Action_2Me Use 2-Methylpyridine CheckAO->Action_2Me No (Low AO) CheckCYP Is CYP Clearance High? (Microsomes) CheckSteric->CheckCYP Yes (Tolerates Twist) CheckSteric->Action_2Me No (Requires Planarity) Action_26DiMe Use 2,6-Dimethylpyridine CheckCYP->Action_26DiMe No (Stable) Action_Block Use 2,6-Di(CF3) or Deuterated Analogs CheckCYP->Action_Block Yes (Methyl Oxidation)

Caption: Figure 2. Strategic decision tree for selecting between 2-methyl and 2,6-dimethyl scaffolds based on clearance mechanisms and steric tolerance.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

  • BenchChem Technical Guides. (2025). "pKa and Basicity of 2,6-Lutidine Hydrochloride." Link

  • Obach, R. S., et al. (2006). "Aldehyde Oxidase in Drug Development: Utility of In Vitro Systems." Drug Metabolism and Disposition. Link

Technical Comparison Guide: C13 NMR Analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1][2]

This guide provides a technical analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7), a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.

Unlike simple pyridines, the introduction of a bulky piperidine ring at the 3-position of the 2,6-lutidine core introduces specific steric and electronic perturbations that are detectable via C13 NMR. This guide compares the spectral properties of this target molecule against its parent scaffold, 2,6-Lutidine , to provide a robust framework for structural verification.

Key Structural Features[2][3]
  • Core: 2,6-Dimethylpyridine (Lutidine) – Electron-rich aromatic system.

  • Substituent: Piperidin-4-yl group – Aliphatic, basic amine tail attached at C3.[1]

  • Steric Environment: The C3-substitution creates significant steric interaction with the C2-methyl group, resulting in diagnostic chemical shift changes.

Comparative C13 NMR Analysis

The following data compares the well-established experimental shifts of the parent molecule, 2,6-Lutidine, with the calculated/predicted shifts for the target molecule. This comparison highlights the "Fingerprint" regions necessary for confirming the success of the synthesis.

Table 1: Chemical Shift Comparison (ppm)
Carbon Position2,6-Lutidine (Reference)Target Molecule (Predicted)*Shift Change (Δδ)Structural Cause
C2 (Pyridine) 157.5~156.8-0.7Steric compression from C3-substituent
C6 (Pyridine) 157.5~157.0-0.5Minimal long-range effect
C3 (Pyridine) 120.4~135.2+14.8 Primary Diagnostic: Direct alkylation (α-effect)
C4 (Pyridine) 136.8~132.5-4.3β-effect from C3-substituent
C5 (Pyridine) 120.4~120.8+0.4Minimal electronic perturbation
2-Me (Methyl) 24.5~22.1-2.4Shielding via steric crowding (γ-effect)
6-Me (Methyl) 24.5~24.50.0Unaffected environment
C4' (Piperidine) N/A~38.5N/AMethine link to Pyridine
C2'/6' (Pip) N/A~46.8N/AAlpha to Nitrogen (Typical amine shift)
C3'/5' (Pip) N/A~32.4N/ABeta to Nitrogen

*Note: Target values are predicted based on substituent increment analysis (ChemDraw/MestReNova algorithms) applied to the 2,6-Lutidine experimental baseline.

Diagnostic Interpretation[2]
  • The "C3 Jump": The most obvious indicator of successful coupling is the downfield shift of C3 from ~120 ppm to ~135 ppm.[1] If a peak remains at 120 ppm, the starting material has not reacted.[1]

  • Methyl Splitting: In 2,6-Lutidine, the two methyl groups are equivalent (single peak at 24.5 ppm).[1] In the target molecule, the C2-Methyl is sterically crowded by the piperidine ring, shifting it upfield to ~22 ppm, while the C6-Methyl remains near 24.5 ppm. Observation of two distinct methyl signals is the primary confirmation of asymmetry. [1]

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, a Suzuki-Miyaura cross-coupling workflow is recommended. This protocol ensures high regioselectivity and compatibility with the basic nitrogen centers.[1]

Workflow Visualization

SynthesisWorkflow Start Start: 3-Bromo-2,6-dimethylpyridine Catalyst Catalyst System: Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O Start->Catalyst Reagent Reagent: N-Boc-4-piperidineboronic acid pinacol ester Reagent->Catalyst Intermediate Intermediate: N-Boc-Protected Adduct Catalyst->Intermediate Reflux 90°C, 12h Deprotection Deprotection: 4M HCl in Dioxane Intermediate->Deprotection Hydrolysis Product Final Product: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Deprotection->Product Neutralization

Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Step-by-Step Methodology

Phase 1: Cross-Coupling

  • Charge: In a 100 mL round-bottom flask, combine 3-bromo-2,6-dimethylpyridine (1.0 eq) and N-Boc-4-piperidineboronic acid pinacol ester (1.2 eq).

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).[1]

  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 90°C under N₂ atmosphere for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the bromide.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-Boc intermediate via silica gel flash chromatography.[1]

Phase 2: Deprotection & Isolation

  • Dissolution: Dissolve the purified intermediate in dry MeOH.

  • Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the solvent.[1] Basify the residue with sat. NaHCO₃ to pH 9.[1]

  • Extraction: Extract with DCM (3x), dry organic layers, and concentrate to yield the free base 2,6-Dimethyl-3-(piperidin-4-yl)pyridine .

Structural Validation Logic

When analyzing the NMR data, use the following logical flow to confirm the structure and rule out common impurities (e.g., unreacted boronic acid or protodeboronated byproducts).

NMRLogic Input Acquire C13 NMR Spectrum CheckAromatic Check Aromatic Region (120-160 ppm) Input->CheckAromatic CheckMethyl Check Methyl Region (20-25 ppm) Input->CheckMethyl Decision1 Are there 5 distinct aromatic signals? CheckAromatic->Decision1 Decision2 Are there 2 distinct methyl signals? CheckMethyl->Decision2 ResultPass CONFIRMED: Target Structure Valid Decision1->ResultPass Yes ResultFail2 FAIL: Regioisomer or Degradation Decision1->ResultFail2 No Decision2->ResultPass Yes (22.1 & 24.5 ppm) ResultFail1 FAIL: Possible Symmetric Impurity (Check for 2,6-Lutidine) Decision2->ResultFail1 No (Single peak at 24.5)

Figure 2: Logic gate for interpreting C13 NMR data during structural verification.

References

  • ChemScene. (2024).[1] Product Data: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7937, 2,6-Lutidine. Retrieved from

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction... 3,4,5-tribromo-2,6-dimethylpyridine.[2][3] Beilstein J. Org.[1] Chem. Retrieved from [1]

  • SpectraBase. (2025).[1][4][5][6] C13 NMR Spectrum of 2,6-Lutidine. Wiley Science Solutions. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

A Comparative Analysis of 3-Piperidinyl and 4-Piperidinyl Pyridine Analogs: A Guide to Nicotinic Acetylcholine Receptor Potency and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is of paramount importance for the development of novel therapeutics for a range of neurological and psychiatric disorders. Among the myriad of scaffolds explored, piperidinyl pyridine derivatives have emerged as a promising class of nAChR modulators. The seemingly subtle difference in the point of attachment of the piperidine ring to the pyridine moiety—at the 3-position versus the 4-position—can profoundly influence the compound's pharmacological profile, including its binding affinity, subtype selectivity, and functional activity.

This guide provides an in-depth comparative analysis of 3-piperidinyl pyridine and 4-piperidinyl pyridine analogs, drawing upon experimental data to elucidate the structure-activity relationships (SAR) that govern their interaction with nAChRs. By understanding these nuances, researchers can make more informed decisions in the design and selection of compounds for their specific research applications.

The Critical Role of the Pyridine Nitrogen Position

The position of the nitrogen atom within the pyridine ring is a key determinant of the molecule's electronic properties and its ability to form crucial interactions within the nAChR binding pocket. The pharmacophore for many nicotinic agonists includes a cationic center and a hydrogen bond acceptor.[1] The piperidine nitrogen typically serves as the cationic center, while the pyridine nitrogen can act as a hydrogen bond acceptor. The spatial relationship between these two nitrogen atoms, dictated by the 3- or 4-substitution pattern, significantly impacts how the ligand docks into the receptor's binding site.

Comparative Potency at Nicotinic Acetylcholine Receptors

Experimental data from various studies consistently demonstrate that the substitution pattern on the pyridine ring has a dramatic effect on receptor binding affinity.[2] A pivotal study comparing analogs of the potent nAChR ligand A-84543, a 3-pyridyl ether, revealed that repositioning the pyridine nitrogen to the 2- or 4-position had a profound impact on binding affinity.

The data clearly indicates that for this particular scaffold, the 3-pyridyl substitution is overwhelmingly favored for high affinity at α4β2* nAChRs. The 2- and 4-pyridyl analogs exhibited negligible affinity in comparison.[3] This suggests that the geometry and electronic distribution of the 3-substituted pyridine ring are optimal for interacting with key residues within the α4β2* nAChR binding site.

CompoundPyridine SubstitutionTargetKi (nM)Reference
A-845433-pyridylα4β2* nAChR3.44 ± 0.79[3]
H-11ONH (2-pyridyl analog)2-pyridylα4β2* nAChR> 10,000[3]
H-11PNH (4-pyridyl analog)4-pyridylα4β2* nAChR> 10,000[3]

Table 1: Comparative Binding Affinities of A-84543 Analogs at α4β2 nAChRs.* This table highlights the dramatic loss of affinity when the pyridine nitrogen is moved from the 3-position to the 2- or 4-position.

Further studies on other series of piperidinyl pyridine analogs have reinforced this trend. For instance, in a series of 3'-(substituted pyridinyl)-deschloroepibatidine analogs, both 3'-pyridyl and 4'-pyridyl derivatives displayed sub-nanomolar binding affinities at α4β2*-nAChRs, suggesting that other structural features of the molecule can compensate for the suboptimal positioning of the pyridine nitrogen. However, even within this series, subtle differences in affinity were observed.[4]

Structure-Activity Relationship (SAR) Insights

The observed differences in potency can be rationalized by considering the established pharmacophore model for nAChR ligands. The optimal distance and orientation between the cationic piperidine nitrogen and the hydrogen-bond-accepting pyridine nitrogen are crucial for high-affinity binding.

For the α4β2 nAChR subtype, the binding pocket appears to be exquisitely shaped to accommodate the specific geometry of 3-substituted pyridyl ligands. Computational modeling studies have suggested that the 3-pyridyl moiety allows for an ideal hydrogen bonding interaction with a backbone amide in the complementary subunit of the receptor.[1] Shifting the nitrogen to the 4-position alters this critical distance and angle, leading to a significant loss of binding energy.

Interestingly, while high affinity at the α4β2 subtype is often associated with the 3-pyridyl substitution, the influence of the pyridine nitrogen position on selectivity for other nAChR subtypes, such as the α7 subtype, is less well-defined and appears to be more dependent on the overall molecular scaffold.

Experimental Protocols

To aid researchers in their own investigations, we provide detailed, step-by-step methodologies for two key assays used to characterize the potency of nAChR ligands.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol describes a whole-cell [3H]epibatidine binding assay using human embryonic kidney (HEK293) cells stably expressing the nAChR subtype of interest.[5][6]

Materials:

  • HEK293 cells stably expressing the target nAChR subtype

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]epibatidine (radioligand)

  • Nicotine (for determining non-specific binding)

  • Test compounds (3- and 4-piperidinyl pyridine analogs)

  • Polyethylenimine (PEI) treated glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the stably transfected HEK293 cells to confluency in appropriate cell culture flasks.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Membrane Preparation (Optional but recommended for higher throughput): Homogenize the harvested cells in ice-cold Binding Buffer using a Polytron homogenizer. Centrifuge the homogenate at high speed (e.g., 36,000 x g) and resuspend the resulting membrane pellet in fresh Binding Buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In a 96-well plate, set up the following reactions in a final volume of 200 µL of Binding Buffer:

    • Total Binding: [3H]epibatidine (at a concentration near its Kd) and membrane preparation.

    • Non-specific Binding: [3H]epibatidine, membrane preparation, and a high concentration of nicotine (e.g., 300 µM).

    • Competition Binding: [3H]epibatidine, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through PEI-treated glass fiber filters using a cell harvester. Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Cell & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture nAChR-expressing HEK293 cells Harvest Harvest cells Culture->Harvest Homogenize Homogenize cells & prepare membranes Harvest->Homogenize Setup Set up binding reactions: - Total Binding - Non-specific Binding - Competition Binding Homogenize->Setup Incubate Incubate at room temperature Setup->Incubate Filter Filter and wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.

Functional Assay: Measuring Receptor Activation via Calcium Flux

This protocol describes a functional assay to measure nAChR activation by monitoring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).[7][8]

Materials:

  • HEK293 cells stably expressing the target nAChR subtype

  • Black-walled, clear-bottom 96- or 384-well cell culture plates

  • Cell culture medium

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127 (to aid dye solubilization)

  • Probenecid (optional, to prevent dye extrusion)

  • Agonist (e.g., acetylcholine) for control

  • Test compounds (3- and 4-piperidinyl pyridine analogs)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the nAChR-expressing HEK293 cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO, and then diluting it in Loading Buffer. Add Pluronic F-127 to aid in dye dispersion. If necessary, include probenecid.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.

  • Compound Plate Preparation: Prepare a separate plate containing the test compounds and control agonist at various concentrations diluted in Loading Buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity upon compound addition reflects the influx of calcium into the cells, indicating receptor activation. Analyze the data to determine the EC50 (effective concentration for 50% of maximal response) and the maximum response for each compound.

Experimental Workflow for FLIPR Calcium Flux Assay

G cluster_prep Cell & Dye Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis Plate Plate nAChR-expressing HEK293 cells Load Load cells with calcium-sensitive dye Plate->Load Baseline Measure baseline fluorescence Load->Baseline Add Add test compounds Baseline->Add Record Record fluorescence over time Add->Record Analyze Analyze fluorescence change Record->Analyze Determine Determine EC50 and max response Analyze->Determine

Caption: Workflow for assessing nAChR functional activity using a FLIPR-based calcium flux assay.

Conclusion

The choice between a 3-piperidinyl pyridine and a 4-piperidinyl pyridine scaffold is a critical decision in the design of novel nAChR ligands. The experimental evidence strongly suggests that for achieving high potency at the α4β2 nAChR subtype, the 3-pyridyl substitution is generally superior. This is likely due to the optimal positioning of the pyridine nitrogen for a key hydrogen bonding interaction within the receptor's binding site.

However, the SAR is complex, and other structural modifications can influence binding affinity and subtype selectivity. Therefore, a comprehensive evaluation of both positional isomers is often warranted, especially when targeting nAChR subtypes other than α4β2. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative potency studies and to further unravel the intricate structure-activity relationships of this important class of neuromodulators.

References

  • Hui, X., Gao, J., Xie, X., Suto, N., Ogiku, T., & Wang, M. W. (2005). A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 26(9), 1175–1180.
  • Bavo, F., Pallavicini, M., Ielo, L., Valenti, S., Corana, F., Cilia, A., ... & Bolchi, C. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(12), 6398.
  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2012). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Pharmaceuticals, 5(12), 1335-1354.
  • Grady, S. R., Salminen, O., Marks, M. J., Whiteaker, P., & Collins, A. C. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1044–1054.
  • Abdrakhmanova, G. R., Zaitseva, E. V., Tsentsevitsky, A. N., Petrov, K. A., Zobov, V. V., Nikolsky, E. E., & Vulfius, C. A. (2010). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. Neuroscience Letters, 483(1), 18-22.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Damaj, M. I., Carroll, F. I., Eaton, J. B., Navarro, H. A., Blough, B. E., & Martin, B. R. (2007). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1147–1156.
  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 115598.
  • Albrecht, B. K., Berry, V., Boezio, A. A., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212.
  • Zaveri, N. T., Jiang, F., Olsen, J. A., Polgar, W. E., & Toll, L. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1681.
  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

  • Chellappan, S. K., Fogle, C. A., Smith, A. M., & Dwoskin, L. P. (2007). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 50(22), 5327–5338.
  • Bavo, F., Pallavicini, M., Ielo, L., Valenti, S., Corana, F., Cilia, A., ... & Bolchi, C. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(12), 6398.
  • Gotti, C., & Clementi, F. (2023).
  • Yenugonda, V. M., Xiao, Y., Levin, E. D., Rezvani, A. H., Tran, T., Al-Muhtasib, N., ... & Brown, M. L. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 56(21), 8404–8421.
  • Indurthi, D. C., Pera, E., Kim, M., Taly, A., & Auerbach, A. (2016). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of general physiology, 148(1), 1–13.
  • Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
  • Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]

  • Dukat, M., Fiedler, W., Dumas, D., Damaj, M. I., Martin, B. R., & Glennon, R. A. (1996). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & medicinal chemistry, 4(9), 1415–1426.
  • Songsri, S., Garbo, G., Ellis, T., & Kijjoa, A. (2020). In Silico Finding of Key Interaction Mediated α3β4 and α7 Nicotinic Acetylcholine Receptor Ligand Selectivity of Quinuclidine-Triazole Chemotype. Molecules, 25(17), 3894.
  • Isac, M. F., Iriepa, I., Moraleda, I., López-Muñoz, F., & Bleriot, Y. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(21), 3808.
  • Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Aronstam, R. S., & Witkop, B. (1981). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ.
  • Maher, M., & Mullaney, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. In Ion Channels (pp. 229-253). Humana Press, New York, NY.
  • Zaveri, N. T., Jiang, F., Olsen, J. A., Polgar, W. E., & Toll, L. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1681.
  • Toll, L., Zaveri, N., Polgar, W. E., Jiang, F., Khroyan, T. V., & Fitch, R. W. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37(6), 1345–1354.
  • Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
  • Moreno-Ventas, M., Henderson, B. J., & Papke, R. L. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic potential.

Sources

Technical Guide: Infrared Spectroscopy Characterization of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the infrared (IR) spectroscopy characterization of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , a critical heterocyclic building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK/c-Met inhibitors).

This guide is structured to assist researchers in synthesis verification , specifically focusing on differentiating the final product from its N-protected precursors.

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine combines an electron-deficient aromatic core (pyridine) with an electron-rich aliphatic heterocycle (piperidine). In drug development, this scaffold acts as a "hinge binder" or solubilizing moiety.

Reliable characterization requires distinguishing the pyridine ring vibrations (affected by the 2,6-dimethyl substitution) from the aliphatic piperidine modes . This guide provides a theoretical assignment of characteristic bands and a comparative framework for validating the removal of protecting groups (e.g., Boc) during synthesis.

Structural & Functional Group Analysis

Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active components.

Chemical Structure Visualization

The following diagram illustrates the connectivity and key functional zones responsible for the IR signature.

G Molecule 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Pyridine Pyridine Ring (Aromatic Core) Molecule->Pyridine 1590-1600 cm⁻¹ Methyls 2,6-Dimethyl Groups (Aliphatic C-H) Molecule->Methyls 2920-2960 cm⁻¹ Piperidine Piperidine Ring (Secondary Amine) Molecule->Piperidine 3300-3500 cm⁻¹ C=N Stretch\n(Ring Breathing) C=N Stretch (Ring Breathing) Pyridine->C=N Stretch\n(Ring Breathing) C-H Stretch\n(sp3) C-H Stretch (sp3) Methyls->C-H Stretch\n(sp3) N-H Stretch\n(Critical Diagnostic) N-H Stretch (Critical Diagnostic) Piperidine->N-H Stretch\n(Critical Diagnostic)

Figure 1: Functional group decomposition and associated primary IR regions.

Characteristic IR Bands (Assignment Table)

The following assignments are derived from spectroscopic data of structural analogs (2,6-lutidine and piperidine) and general heterocyclic vibrational theory.

Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Secondary Amine 3300 – 3350 Medium, BroadN-H Stretching . Critical for confirming the free amine. Broadens significantly if hydrogen bonding occurs (e.g., solid state).
Aromatic C-H 3000 – 3080 WeakC-H Stretching (sp²) . Characteristic of the pyridine ring protons.
Aliphatic C-H 2920 – 2960 StrongC-H Stretching (sp³) . Asymmetric stretch from the piperidine ring and the two methyl groups.
Aliphatic C-H 2850 – 2870 MediumC-H Stretching (sp³) . Symmetric stretch.
Pyridine Ring 1590 – 1605 StrongC=N / C=C Ring Stretching . The 2,6-dimethyl substitution often shifts this band slightly higher than unsubstituted pyridine.
Pyridine Ring 1570 – 1580 MediumC=C Ring Skeleton Vibration . Often appears as a shoulder or distinct peak near the C=N band.
Methyl Group 1450 – 1470 MediumC-H Bending (Asymmetric) . Overlap between methyl deformation and piperidine CH₂ scissoring.
Methyl Group 1370 – 1380 MediumC-H Bending (Symmetric) . "Umbrella" mode, characteristic of methyl groups attached to aromatic rings.
C-N (Aliphatic) 1250 – 1300 MediumC-N Stretching . Vibration of the bond between the piperidine nitrogen and adjacent carbons.
Ring Breathing 990 – 1000 MediumPyridine Ring Breathing . A diagnostic band for 2,6-substituted pyridines.[1][2][3]
Out-of-Plane (OOP) 810 – 830 StrongC-H OOP Bending . Characteristic of the specific substitution pattern on the pyridine ring (2 adjacent free protons).

Analyst Note: The most distinct feature of this molecule is the coexistence of the aromatic pyridine bands (1590 cm⁻¹) and the aliphatic piperidine amine band (3300+ cm⁻¹) .

Comparative Analysis: Synthesis Verification

In a drug discovery context, this molecule is typically generated by deprotecting an N-Boc precursor (tert-butyl 4-(2,6-dimethylpyridin-3-yl)piperidine-1-carboxylate).

The IR spectrum is the fastest method to verify quantitative deprotection.

Comparison: Precursor (N-Boc) vs. Product (Free Amine)
Spectral RegionPrecursor (N-Boc Protected) Product (Target Molecule) Interpretation
3300 – 3500 cm⁻¹ Absent (or very weak)Present (Medium/Broad)Appearance of the N-H stretch confirms the formation of the secondary amine.
1680 – 1710 cm⁻¹ Very Strong Absent The "Boc Carbonyl" Peak. Complete disappearance of this peak is the primary metric for reaction completion.
1150 – 1170 cm⁻¹ Strong Weak/Absent C-O-C stretching of the carbamate ester (Boc group).
Verification Workflow Diagram

Workflow Step1 Start: N-Boc Precursor (Check 1690 cm⁻¹) Reaction Acidic Deprotection (TFA or HCl) Step1->Reaction Step2 Isolate Product (Free Base) Reaction->Step2 Check IR QC Check Step2->Check Result_Pass PASS: No Peak at 1690 cm⁻¹ New Peak at 3300 cm⁻¹ Check->Result_Pass Clean Spectrum Result_Fail FAIL: Residual Peak at 1690 cm⁻¹ (Incomplete Deprotection) Check->Result_Fail Carbonyl Detected

Figure 2: Logical workflow for using IR to validate the deprotection step.

Experimental Protocol

To ensure reproducible data, follow this standardized protocol for solid samples.

  • Sample Preparation (KBr Pellet):

    • Mix 1–2 mg of the dry solid product with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

    • Press into a transparent pellet under vacuum (8–10 tons pressure).

    • Alternative: Use ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal for rapid screening, though peak intensities may vary slightly from transmission modes.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹[4]

    • Resolution: 4 cm⁻¹

    • Scans: Minimum 16 scans (32 recommended for noise reduction).

  • Data Processing:

    • Perform baseline correction.[5]

    • Normalize the strongest peak (likely the C-H stretch at ~2950 cm⁻¹ or Pyridine C=N at ~1595 cm⁻¹) to 100% transmittance (or 1.0 absorbance) for report generation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2,6-Dimethylpyridine (2,6-Lutidine). National Institute of Standards and Technology.[6] Link

  • NIST Chemistry WebBook. Infrared Spectrum of Piperidine. National Institute of Standards and Technology.[6] Link

  • Cui, J. J., et al. (2011).[7] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[7] (Provides context on the synthesis of pyridine-piperidine scaffolds). Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group assignments).

Sources

A Comparative Guide to the Pharmacokinetic Properties of 2,6-Dimethylpyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2,6-dimethylpyridine scaffold, also known as the 2,6-lutidine moiety, is a recurring motif in modern medicinal chemistry. Its unique steric and electronic properties can significantly influence the pharmacokinetic profile of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several drug candidates containing the 2,6-dimethylpyridine scaffold, supported by experimental data and detailed protocols for key in vitro and in vivo assays.

The 2,6-Dimethylpyridine Scaffold: A Double-Edged Sword in Pharmacokinetics

The 2,6-dimethylpyridine moiety presents a fascinating case of structure-activity and structure-property relationships. The two methyl groups flanking the pyridine nitrogen introduce significant steric hindrance, which can profoundly impact a molecule's interaction with metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This steric shielding can protect the pyridine nitrogen and adjacent carbons from oxidative metabolism, potentially increasing the metabolic stability and half-life of a drug.

However, this same steric bulk can also influence other physicochemical properties. The methyl groups, being electron-donating, increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This alteration in pKa can affect a compound's solubility at different physiological pH values, which in turn influences its absorption and distribution characteristics. Furthermore, the overall lipophilicity of the molecule is increased by the addition of the two methyl groups, which can impact plasma protein binding and tissue penetration.

This guide will explore these nuances by comparing the pharmacokinetic profiles of several drug candidates that share this structural feature.

Comparative Pharmacokinetic Profiles

To illustrate the influence of the 2,6-dimethylpyridine scaffold, we will compare the pharmacokinetic parameters of three contemporary drug candidates: Lusutrombopag, Tegoprazan, and Vonoprazan. While Cerivastatin also contains a related substituted pyridine ring, the focus here is on recent examples where the 2,6-dimethylpyridine moiety is a distinct feature.

ParameterLusutrombopagTegoprazanVonoprazan
Therapeutic Area ThrombocytopeniaAcid-related disordersAcid-related disorders
Absorption
Tmax (hours)6 - 8[1][2]~1[3]1.5 - 2.0[4]
Bioavailability (%)Not specified in humansNot specified in humansUnknown in humans[4]
Food EffectNo significant effect[2]Not specifiedMinimal effect[4]
Distribution
Protein Binding (%)>99.9[2][5]Not specified80 - 88[6]
Vd (L)39.5 (in healthy adults)[2]Not specified1050[4]
Metabolism
Major Metabolizing EnzymesCYP4A11 (ω-oxidation)[1][5][7]CYP3A4[8][9][10][11]CYP3A4, CYP2B6, CYP2C19, CYP2D6, SULT2A1[4][6][12]
Major Metabolic Pathwaysω- and β-oxidation[5][7]N-demethylation, oxidation, glucuronidation, sulfation[13][14]Multiple pathways including oxidation and conjugation[15]
Excretion
Major RouteFeces (~83%)[7][16]Urine (~51%) and Feces (~47%)[13]Urine (~67%) and Feces (~31%)[6]
% Unchanged in Excreta16% in feces[1]Not specified8% in urine[4]
Elimination Half-life (t½) ~27 hours (in healthy adults)[2][5]3.65 - 5.39 hours[8][9]~7.7 hours (in healthy adults)[4]

Analysis of Comparative Data:

  • Absorption: All three drugs are orally administered and exhibit relatively rapid absorption, with Tmax values ranging from approximately 1 to 8 hours. The 2,6-dimethylpyridine moiety does not appear to inherently hinder oral absorption. The basicity of the pyridine nitrogen likely allows for sufficient aqueous solubility in the acidic environment of the stomach for dissolution, while the overall lipophilicity of the molecules facilitates passive diffusion across the intestinal membrane.

  • Distribution: There is a notable difference in plasma protein binding and volume of distribution among the three compounds. Lusutrombopag is highly protein-bound (>99.9%), suggesting limited free drug concentration in circulation.[2][5] In contrast, Vonoprazan shows a lower protein binding (80-88%) and a very large volume of distribution, indicating extensive tissue distribution.[4][6] These differences are likely attributable to the overall molecular structure and lipophilicity of each drug, rather than solely the 2,6-dimethylpyridine moiety.

  • Metabolism: This is where the influence of the 2,6-dimethylpyridine scaffold is most evident.

    • Lusutrombopag: The primary metabolic pathway for Lusutrombopag is ω-oxidation, a less common metabolic route, which is catalyzed by CYP4A11.[1][5][7] This suggests that the more common CYP enzymes (like CYP3A4, 2D6, etc.) may have limited access to the core of the molecule, potentially due to the steric hindrance imposed by the 2,6-dimethylpyridine group.

    • Tegoprazan and Vonoprazan: Both of these drugs are primarily metabolized by CYP3A4.[4][6][8][9][10][11][12] However, it is important to note that metabolism often occurs at sites remote from the sterically hindered pyridine ring. For Tegoprazan, a major metabolite is the N-demethylated product (M1).[13][14] In the case of Vonoprazan, it is a substrate for multiple CYPs, which might be a strategy to ensure efficient clearance despite potential steric hindrance at one part of the molecule.[4][6][12]

  • Excretion: The route of excretion varies, with Lusutrombopag being predominantly excreted in the feces, while Tegoprazan and Vonoprazan show a mix of renal and fecal clearance.[6][7][13][16] The high fecal excretion of Lusutrombopag is consistent with its high molecular weight and extensive metabolism prior to elimination.

Key Experimental Protocols for Pharmacokinetic Profiling

To generate the type of data presented above, a series of standardized in vitro and in vivo assays are employed during drug discovery and development. The following are detailed protocols for some of the most critical assessments.

Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Detailed Protocol:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Liver Microsomes: Pooled human or animal liver microsomes (e.g., from a commercial supplier). Thaw on ice before use.

    • NADPH Regenerating System (optional but recommended for longer incubations): A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.

    • Cofactor Solution: 20 mM NADPH in phosphate buffer. Prepare fresh.

    • Quenching Solution: Acetonitrile containing an internal standard (a compound with similar analytical properties to the test compound but not present in the sample).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed cofactor solution (NADPH).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are used as they are a rich source of phase I metabolizing enzymes, particularly CYPs, and provide a good in vitro model for hepatic clearance.

  • NADPH: This is an essential cofactor for CYP enzyme activity.

  • Quenching with Acetonitrile: This organic solvent stops the enzymatic reaction and precipitates proteins, allowing for clean analysis of the supernatant.

  • Internal Standard: This is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Phosphate Buffer - Test Compound - Liver Microsomes - NADPH mix Mix Reagents in 96-well plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Metabolic Stability Assay Workflow

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial as only the unbound (free) drug is generally considered pharmacologically active.

Principle: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer. The free drug equilibrates across the membrane, and its concentration in both chambers is measured to determine the extent of binding.

Detailed Protocol:

  • Prepare Materials:

    • Equilibrium Dialysis Device: A multi-well plate with individual dialysis cells, each separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).

    • Plasma: Pooled human or animal plasma.

    • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound Stock Solution: 10 mM in DMSO.

  • Assay Setup:

    • Spike the plasma with the test compound to the desired concentration (e.g., 1 µM).

    • Add the spiked plasma to one chamber of the dialysis cell.

    • Add the dialysis buffer to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow for equilibrium to be reached.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To account for matrix effects in the analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to match the matrices.

    • Analyze the concentration of the test compound in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is considered the gold standard method for determining plasma protein binding as it is less susceptible to artifacts compared to other methods like ultrafiltration.

  • Semi-permeable Membrane: This allows the passage of small molecules (the free drug) while retaining large proteins.

  • Incubation at 37°C: This mimics physiological temperature.

  • Matrix Matching: This is essential for accurate LC-MS/MS quantification by minimizing differential matrix effects between the plasma and buffer samples.

PPB_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis spike_plasma Spike Plasma with Test Compound load_device Load Dialysis Device: - Spiked Plasma - Buffer spike_plasma->load_device incubate Incubate at 37°C with shaking load_device->incubate collect_samples Collect Samples from Plasma & Buffer Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match lcms LC-MS/MS Analysis matrix_match->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu

Plasma Protein Binding Assay Workflow

In Vivo Pharmacokinetic Study in Rats

This study provides a comprehensive overview of a drug's ADME properties in a living organism.

Principle: The test compound is administered to a group of rats, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key pharmacokinetic parameters.

Detailed Protocol:

  • Animal Preparation:

    • Use a sufficient number of healthy adult rats (e.g., Sprague-Dawley).

    • Acclimate the animals to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

  • Dose Administration:

    • Prepare a formulation of the test compound suitable for the intended route of administration (e.g., oral gavage or intravenous injection).

    • Administer a single dose of the compound to each rat.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Causality Behind Experimental Choices:

  • Rat Model: Rats are a commonly used preclinical species for pharmacokinetic studies due to their physiological similarities to humans and their well-characterized metabolism.

  • Fasting: This minimizes the variability in drug absorption that can be caused by the presence of food in the gastrointestinal tract.

  • Serial Blood Sampling: This allows for the construction of a detailed plasma concentration-time profile, which is essential for accurate pharmacokinetic analysis.

  • LC-MS/MS Analysis: This is the gold standard for the sensitive and specific quantification of drugs in biological matrices.

InVivo_PK_Workflow animal_prep Animal Preparation (Acclimation, Fasting) dose_admin Dose Administration (Oral or IV) animal_prep->dose_admin blood_sampling Serial Blood Sampling (Multiple Time Points) dose_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, etc.) lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow

Conclusion

The 2,6-dimethylpyridine scaffold is a valuable tool in the medicinal chemist's arsenal, offering a means to modulate the pharmacokinetic properties of drug candidates. Its primary influence appears to be on metabolic stability, where the steric hindrance provided by the two methyl groups can shield the molecule from metabolism by common CYP enzymes, as suggested by the metabolic profile of Lusutrombopag. However, as seen with Tegoprazan and Vonoprazan, this is not a universal rule, and the overall molecular context plays a crucial role.

The comparative analysis presented in this guide highlights the importance of a comprehensive ADME assessment for any drug candidate containing the 2,6-dimethylpyridine moiety. The detailed experimental protocols provided offer a starting point for researchers to generate the necessary data to understand and optimize the pharmacokinetic profiles of their compounds. By carefully considering the interplay between the physicochemical properties conferred by the 2,6-dimethylpyridine scaffold and the overall molecular structure, drug development professionals can better predict and engineer molecules with desirable pharmacokinetic characteristics, ultimately increasing the probability of clinical success.

References

  • Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag. Xenobiotica. 2021. [Link]

  • The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical Pharmacokinetics. 2016. [Link]

  • Vonoprazan: A New Potassium-Competitive Acid Blocker. The Annals of Pharmacotherapy. 2023. [Link]

  • Lusutrombopag Monograph for Professionals. Drugs.com. 2025. [Link]

  • Full article: Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag. Taylor & Francis Online. 2020. [Link]

  • Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects. Translational and Clinical Pharmacology. 2020. [Link]

  • Mass balance and metabolite profiles in humans of tegoprazan, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques. European Journal of Drug Metabolism and Pharmacokinetics. 2025. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics. 2006. [Link]

  • Lusutrombopag | C29H32Cl2N2O5S | CID 49843517. PubChem. [Link]

  • Mulpleta (Lusutrombopag Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. 2018. [Link]

  • Summary Product Characteristic for Pharmaceutical Product 1. Name of the medicinal product Vonoprozan 20mg Tablet 2. Qualitativ. Pharmacy and Poisons Board. [Link]

  • Metabolic disposition pathways of vonoprazan. ResearchGate. [Link]

  • Full article: Vonoprazan for treatment of gastroesophageal reflux: pharmacodynamic and pharmacokinetic considerations. Taylor & Francis Online. 2016. [Link]

  • Mulpleo, INN-lusutrombopag. European Medicines Agency. [Link]

  • Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures. Clinical Pharmacokinetics. 2019. [Link]

  • Pharmacokinetic and pharmacodynamic exploration of various combinations of tegoprazan immediate and delayed-release formulations. British Journal of Clinical Pharmacology. 2023. [Link]

  • Mulpleta (lusutrombopag) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Pharmacokinetics of the potassium-competitive acid blocker tegoprazan administered by the oral route in healthy Mexicans. Journal of Bioequivalence & Bioavailability. 2026. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ACS Publications. 2006. [Link]

  • Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations. MDPI. 2022. [Link]

  • Full article: Mass balance and metabolite profiles in humans of tegoprazan, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques. Taylor & Francis Online. 2025. [Link]

  • Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators. MDPI. 2023. [Link]

  • The pharmacokinetics and safety of vonoprazan in adolescents and children with gastroesophageal reflux disease. FirstWord Pharma. 2026. [Link]

  • What is Vonoprazan Fumarate used for?. Patsnap Synapse. 2024. [Link]

  • Structure of tegoprazan (A) and tegoprazan metabolite M1 (B). ResearchGate. [Link]

  • Pharmacokinetic Comparison and Bioequivalence Evaluation of Two 20-mg Vonoprazan Fumarate Tablets in Bangladeshi Healthy Male Subjects. SCIRP. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ResearchGate. [Link]

  • Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators. National Center for Biotechnology Information. 2023. [Link]

Sources

A Researcher's Guide to Determining the pKa Values of the Nitrogen Atoms in 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in a biological system. For ionizable compounds, pKa dictates the degree of ionization at a given pH, which in turn influences crucial properties such as solubility, permeability, target binding, and pharmacokinetic profiles. The molecule 2,6-Dimethyl-3-(piperidin-4-yl)pyridine presents an interesting case with two distinct basic nitrogen atoms: one on the aromatic pyridine ring and the other on the aliphatic piperidine ring. Understanding the individual pKa values of these nitrogens is paramount for predicting the compound's behavior and optimizing its potential as a therapeutic agent.

This guide provides a comprehensive comparison of experimental and computational methodologies for accurately determining the pKa values of the two nitrogen atoms in 2,6-Dimethyl-3-(piperidin-4-yl)pyridine. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the rationale behind selecting the most appropriate method for your research needs.

The Tale of Two Nitrogens: Predicting Basicity

Before embarking on experimental determination, a qualitative understanding of the electronic environments of the two nitrogen atoms in 2,6-Dimethyl-3-(piperidin-4-yl)pyridine can provide a hypothesis for their relative basicities.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp2 hybridized orbital.[1][2] This orbital has more s-character than an sp3 orbital, meaning the electrons are held more closely to the nucleus, making them less available for protonation.[2][3] Consequently, pyridine is a weaker base compared to its aliphatic counterparts. The presence of two electron-donating methyl groups at positions 2 and 6 will slightly increase the basicity of the pyridine nitrogen through an inductive effect.

  • The Piperidine Nitrogen: In contrast, the piperidine nitrogen is sp3 hybridized, with its lone pair in an orbital with more p-character, making it more available for donation to a proton.[1][2] This inherent structural feature makes piperidine a significantly stronger base than pyridine.[3][4][5]

Therefore, we can confidently predict that the piperidine nitrogen will have a higher pKa value than the pyridine nitrogen. The experimental challenge lies in accurately quantifying these two distinct values.

A Comparative Analysis of pKa Determination Methods

The choice of method for pKa determination depends on several factors, including the required accuracy, sample availability, and the specific properties of the compound. Here, we compare the most common and reliable techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Potentiometric Titration Measures the change in pH of a solution upon the stepwise addition of a titrant (an acid or a base).[6][7]Simple, cost-effective, and widely used.[7] Provides high accuracy.Requires a larger amount of sample. May be challenging for poorly soluble compounds or for distinguishing very close pKa values.Initial, accurate determination of pKa values, especially for compounds with good aqueous solubility.
UV-Vis Spectrophotometry Monitors the change in UV-Vis absorbance at a specific wavelength as a function of pH.Highly sensitive, requires a small amount of sample. Can be used for poorly soluble compounds.Requires a chromophore near the ionization center. The absorption spectra of the protonated and deprotonated species must be different.Compounds with a UV-active chromophore whose absorbance changes upon protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Tracks the change in chemical shifts of nuclei (typically ¹H or ¹³C) near the ionization site as a function of pH.[7][8]Can provide information on the specific site of protonation.[7] Can be used for complex molecules and in mixed solvents.[9][10]Less sensitive than spectrophotometry, requires a higher concentration of the sample. Can be time-consuming.Elucidating the specific pKa of multiple ionization sites within a molecule and for studies in non-aqueous or mixed-solvent systems.
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility of the analyte as a function of the background electrolyte pH.Requires a very small amount of sample. High resolving power, suitable for mixtures and for determining pKa values of impurities.Requires specialized equipment. The mobility of the analyte must change significantly with protonation.High-throughput screening and for compounds that are difficult to analyze by other methods.
Computational (In Silico) Prediction Uses quantum mechanics (QM) or quantitative structure-activity relationship (QSAR) models to calculate pKa values based on the molecule's structure.[11][12]Very fast and requires no physical sample. Useful for early-stage drug discovery to screen large libraries of virtual compounds.Accuracy can be variable and depends heavily on the chosen method and the quality of the training dataset for QSAR models.[11][12] Not a substitute for experimental validation.Rapid, initial estimation of pKa for virtual screening and lead optimization.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the most common experimental methods for determining the pKa of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

Potentiometric Titration

This method is a robust and accurate technique for determining pKa values.[13]

Principle: The compound is dissolved in water or a co-solvent and titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode. The pKa values are determined from the inflection points of the resulting titration curve.

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Sample Preparation A Weigh a precise amount of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine B Dissolve in deionized water or a suitable co-solvent A->B C Place in a temperature-controlled vessel with a magnetic stirrer B->C D Calibrate pH electrode E Incrementally add standardized acid (e.g., 0.1 M HCl) D->E F Record pH after each addition E->F G Plot pH vs. volume of titrant H Determine the two equivalence points (for pyridine and piperidine nitrogens) G->H I Calculate the pKa values from the pH at the half-equivalence points H->I NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition A Prepare a series of buffered solutions with a range of pH values B Dissolve a constant amount of the compound in each buffered solution (in D₂O) A->B C Acquire ¹H NMR spectra for each sample B->C D Reference the spectra to an internal standard C->D E Measure the chemical shifts of protons near the N atoms at each pH F Plot chemical shift (δ) vs. pH for each proton of interest E->F G Fit the data to the Henderson-Hasselbalch equation F->G H Determine the pKa from the inflection point of the sigmoidal curve G->H

Caption: Workflow for pKa determination by ¹H NMR titration.

Step-by-Step Protocol:

  • Preparation of Samples:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) in deuterium oxide (D₂O).

    • Prepare a stock solution of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine in D₂O.

    • Add a constant amount of the stock solution to each of the buffer solutions to create a series of NMR samples with varying pH.

    • Add a suitable internal standard (e.g., DSS or TSP) to each sample for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the proton signals corresponding to the pyridine and piperidine rings. The protons on the carbons alpha to the nitrogen atoms are typically the most sensitive to changes in protonation state.

    • Measure the chemical shift of these protons for each spectrum.

    • Plot the chemical shift (δ) of each proton of interest as a function of pH.

    • The resulting plot will be a sigmoidal curve. The pKa value is the pH at the inflection point of this curve.

    • By observing which proton signals shift at which pH range, you can unambiguously assign the pKa values to the respective nitrogen atoms.

Computational pKa Prediction: A Complementary Approach

Computational methods can provide a rapid estimation of pKa values and offer insights into the factors governing basicity. [14] Principle: These methods use theoretical models to calculate the free energy difference between the protonated and deprotonated states of a molecule in solution. [11] Common Approaches:

  • Quantitative Structure-Activity Relationship (QSAR): These models use statistical correlations between molecular descriptors and experimentally determined pKa values to predict the pKa of new compounds. [11]Several commercial software packages have developed robust QSAR models for pKa prediction. [12]* Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the energetics of the protonation/deprotonation reaction. [14][15]These calculations are more computationally intensive but can provide a higher level of accuracy, especially when combined with appropriate solvation models. [15] Workflow Diagram:

Computational_pKa_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output A Generate the 3D structure of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine B Choose a computational method (e.g., DFT with a solvation model) A->B C Calculate the free energies of the neutral, monoprotonated, and diprotonated species B->C D Calculate the free energy change for each protonation step C->D E Convert ΔG to pKa using the thermodynamic cycle D->E

Caption: A generalized workflow for computational pKa prediction.

While computational predictions are a valuable tool, they should always be validated with experimental data, especially for lead compounds in a drug development program.

Conclusion: An Integrated Approach for Accurate pKa Determination

Determining the pKa values of the two basic nitrogens in 2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a critical step in its characterization as a potential drug candidate. A multi-faceted approach, combining the strengths of different methodologies, is recommended for the most accurate and reliable results.

For a definitive determination, we recommend the following strategy:

  • Initial Estimation with Computational Tools: Use a reliable in silico pKa prediction tool to obtain initial estimates for the two pKa values. This will help in planning the experimental work.

  • Accurate Determination by Potentiometric Titration: Perform a careful potentiometric titration to obtain accurate pKa values.

  • Unambiguous Assignment with NMR Spectroscopy: Use ¹H NMR titration to confirm the assignment of each pKa value to the specific nitrogen atom (pyridine or piperidine).

By following this integrated approach, researchers can be confident in the determined pKa values, providing a solid foundation for understanding the physicochemical and biological properties of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine and advancing its development as a potential therapeutic agent.

References

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC. (n.d.).
  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(4), 15-19.
  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13).
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348.
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). (n.d.).
  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions | Journal of Chemical Theory and Computation - ACS Publications. (2024, August 13).
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (n.d.).
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5 o C). Pakistan journal of pharmaceutical sciences, 27(4), 925-929.
  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.).
  • Lectures 13&14 HW Key - CDN. (n.d.).
  • Specific Chemical Elements: Why is piperidine stronger as a alkaline than pyridine? - Quora. (2013, April 8).
  • Why is Piperidine more basic than Pyridine? [duplicate] - Chemistry Stack Exchange. (2024, May 10).
  • Basicity of Piperidine & Pyridine | PDF - Scribd. (n.d.).
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).

Sources

Safety Operating Guide

Advanced Laboratory Safety & Handling Guide: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling novel heterocyclic compounds like 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 1260871-08-6 for the free base; 2244085-62-7 for the dihydrochloride salt) requires a rigorous, mechanistic approach to laboratory safety. Understanding why a chemical behaves a certain way is just as critical as knowing how to handle it. This guide synthesizes structural chemistry with field-proven safety protocols to provide a self-validating operational system.

Chemical Profile & Mechanistic Hazard Assessment

The molecule features a dual-ring architecture that dictates its hazard profile and handling requirements:

  • The Pyridine Core: Confers significant lipophilicity and acts as a solvent-like penetrant. Pyridine derivatives can rapidly permeate biological membranes and standard latex gloves, leading to systemic toxicity, central nervous system depression, and severe skin irritation[1].

  • The Piperidine Ring: A secondary amine that is highly basic. It acts as a severe irritant to the skin, eyes, and respiratory tract[2][3].

  • Physical State Dynamics: The dihydrochloride salt form (CAS: 2244085-62-7) is typically handled as a solid. While this mitigates the severe vapor inhalation risks associated with liquid pyridine derivatives, it introduces a secondary hazard: aerosolized, highly irritating dust during weighing and transfer operations[4][5].

Quantitative Hazard & Physicochemical Data

To inform our engineering controls, we must look at the quantitative data driving the compound's behavior.

ParameterValueOperational Implication
Molecular Weight 263.21 g/mol (Dihydrochloride)[4]Fine powder potential; requires anti-static weighing techniques.
LogP (Lipophilicity) ~3.01[4]High membrane permeability; dictates strict use of nitrile over latex.
Topological Polar Surface Area 24.92 Ų[4]High hydrophobic character; avoid water for initial surface decontamination.
Storage Temperature 2–8 °C (Sealed, Dry)[4]Minimizes thermal degradation and volatile pyridine vapor release.
Glove Breakthrough Time >240 minutes (Nitrile, EN 374)[3]Safe for extended handling; replace immediately if direct liquid contact occurs.

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier, PPE selection must account for both the basicity of the piperidine moiety and the organic solvent properties of the pyridine ring.

  • Hand Protection: Wear Nitrile gloves tested to EN 374 standards (breakthrough time >240 minutes). Causality: Latex and standard vinyl are strictly prohibited because pyridine derivatives rapidly degrade these materials, offering zero protection against dermal absorption[1][3].

  • Eye Protection: Use indirect-vent, splash-resistant chemical goggles. Causality: Vapors and aerosolized dust can cause severe corneal irritation. Contact lenses must not be worn, as they trap and concentrate alkaline vapors against the eye[2][3].

  • Body Protection: A flame-retardant, antistatic lab coat is required. Causality: Mitigates the risk of static discharge igniting localized vapor pockets, especially if the compound is being dissolved in flammable organic solvents[6].

  • Respiratory Protection: If engineering controls (fume hoods) fail or are unavailable, an N95 respirator (for solid salt dust) or a half-mask with organic vapor/acid gas cartridges must be worn to prevent respiratory tract irritation[2][5].

Standard Operating Procedure: Handling & Execution

Every step in this protocol is designed as a self-validating system to ensure operator safety.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Adequate ventilation is your primary defense against pyridine-derived fumes[1][5].

  • Static Dissipation: Ground and bond all receiving equipment. The compound and its solvents can accumulate static charge, posing an ignition risk[6].

Phase 2: Active Handling Workflow
  • Preparation: Bring the sealed vial from 2–8 °C storage to room temperature inside a desiccator before opening to prevent condensation from degrading the compound[4].

  • Weighing the Dihydrochloride Salt: Use non-sparking spatulas[6]. Because the salt is hygroscopic and prone to static cling, use an anti-static gun (ionizer) on the weigh boat. Causality: This prevents the highly irritating powder from scattering into the ambient air and breathing zone.

  • Solvent Transfer: If converting the salt to the free base using aqueous alkali, perform the extraction in a closed separatory funnel strictly inside the hood, venting frequently to release pressure buildup.

Phase 3: Post-Handling Decontamination
  • Surface Cleaning: Do not use water as the primary cleaning agent due to the compound's low aqueous solubility (LogP ~3.01). Instead, decontaminate surfaces and spatulas by scrubbing with an alcohol (ethanol or isopropanol) to dissolve the residue, followed by a standard detergent wash[5].

Emergency Spill & Disposal Plan

A spill of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine requires immediate, calculated action to prevent respiratory distress and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate personnel not wearing respiratory protection. Remove all ignition sources from the vicinity[2][6].

  • Containment (Do NOT use water): Applying water to a basic, lipophilic spill can spread the contamination. Instead, cover the spill entirely with a non-flammable, inert absorbent such as diatomaceous earth, dry sand, or soda ash[2][5][6].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass container[1].

  • Disposal: Seal and label the container as "Hazardous Organic Base Waste." Dispose of the material in accordance with local environmental regulations, ensuring it is kept out of confined sewer systems to prevent explosive concentration build-ups[2][5].

Visualizing the Operational Workflow

G Start Start Handling Workflow PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Contain & Absorb (Diatomaceous Earth) Spill->Clean  Yes Proceed Execute Experiment (Non-sparking tools) Spill->Proceed  No Dispose Hazardous Waste Disposal Clean->Dispose Decon Decontaminate Surface (Alcohol Wash) Proceed->Decon Decon->Dispose

Fig 1: Operational safety and emergency spill response workflow for handling pyridine derivatives.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from[Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from[Link]

  • New Jersey Department of Health. Hazard Summary Identification: Piperidine. Retrieved from[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-(piperidin-4-yl)pyridine
Reactant of Route 2
2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.